molecular formula C13H10N2O3 B1392271 2-Methyl-4-(4-nitrobenzoyl)pyridine CAS No. 1187165-15-6

2-Methyl-4-(4-nitrobenzoyl)pyridine

Cat. No.: B1392271
CAS No.: 1187165-15-6
M. Wt: 242.23 g/mol
InChI Key: CXUYRFUEJGAJII-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrobenzoyl)pyridine is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-8-11(6-7-14-9)13(16)10-2-4-12(5-3-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUYRFUEJGAJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-4-(4-nitrobenzoyl)pyridine synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chemical intermediate of significant interest in the fields of medicinal chemistry and drug discovery. Its structure features a pyridine ring, a common scaffold in pharmaceuticals, substituted with a methyl group and a 4-nitrobenzoyl moiety.[1] The pyridine core offers a basic nitrogen atom for salt formation and hydrogen bonding, while the nitrobenzoyl group provides a reactive handle for further chemical transformations, such as reduction to an aniline, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[2] This guide provides an in-depth analysis of the plausible synthetic mechanisms for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The key disconnection is the carbon-carbon bond between the pyridine ring (C4 position) and the benzoyl carbonyl group. This disconnection reveals several strategic pathways, which will be explored in detail.

G cluster_0 Key Disconnection (C-C Bond) cluster_1 Synthetic Strategies cluster_2 Precursors Target This compound Disconnection C(pyridine)-C(carbonyl) bond Target->Disconnection Strategy1 Strategy 1: Acylation via Organometallics Disconnection->Strategy1 Grignard/Organolithium Strategy2 Strategy 2: Pd-Catalyzed Cross-Coupling Disconnection->Strategy2 Suzuki / Stille etc. Strategy3 Strategy 3: Oxidation of Methylene Bridge Disconnection->Strategy3 Two-step approach Precursor1a 2-Methyl-4-cyanopyridine Strategy1->Precursor1a Precursor1b 4-Nitrophenyl Grignard Strategy1->Precursor1b Precursor2a 2-Methyl-4-halopyridine Strategy2->Precursor2a Precursor2b Organoboron/stannane reagent Strategy2->Precursor2b Precursor3 2-Methyl-4-(4-nitrobenzyl)pyridine Strategy3->Precursor3

Caption: Retrosynthetic analysis of this compound.

Synthesis Strategy 1: Acylation via Organometallic Reagents

This classical and robust strategy involves the reaction of a nitrile-substituted pyridine with a Grignard reagent, followed by acidic hydrolysis to yield the ketone. This pathway is often preferred for its reliability and high yields.

Core Mechanism

The synthesis begins with the preparation of 2-methyl-4-cyanopyridine. This precursor can be synthesized from 2-methyl-4-bromopyridine via nucleophilic substitution with a cyanide salt. The core of the synthesis is the nucleophilic addition of a 4-nitrophenyl Grignard reagent to the electrophilic carbon of the nitrile group. The Grignard reagent must be prepared from 4-bromo-nitrobenzene. It is crucial to note that Grignard reagents can be incompatible with nitro groups; however, the reaction is often successful when performed at low temperatures.[3] The addition forms a magnesium salt of an imine, which is then hydrolyzed under acidic conditions to furnish the final ketone product.[4]

G Start1 2-Methyl-4-cyanopyridine Intermediate1 Imine Magnesium Salt Start1->Intermediate1 + Grignard Start2 4-Nitrophenylmagnesium bromide (Grignard) Start2->Intermediate1 Intermediate2 Imine (after initial quench) Intermediate1->Intermediate2 + H2O (quench) Intermediate3 Iminium Ion Intermediate2->Intermediate3 + H+ Intermediate4 Hemiaminal Intermediate3->Intermediate4 + H2O FinalProduct This compound Intermediate4->FinalProduct - H+, - NH3 Ammonia NH3 Intermediate4->Ammonia

Caption: Mechanism of Grignard addition to a nitrile followed by hydrolysis.

Experimental Protocol: Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 4-bromonitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via an addition funnel. If the reaction does not initiate, gentle heating may be applied. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Addition to Nitrile: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Slowly add a solution of 2-methyl-4-cyanopyridine (1.0 eq) in anhydrous THF. The reaction is exothermic; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 3 M aqueous HCl. Stir vigorously for 1-2 hours until the intermediate imine is fully hydrolyzed.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ketone.

Synthesis Strategy 2: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of C-C bonds under mild conditions with high functional group tolerance.[5][6] The Suzuki-Miyaura coupling is a particularly powerful variant.

Core Mechanism

This approach typically involves the coupling of a 2-methyl-4-halopyridine (e.g., 2-bromo-4-methylpyridine) with a suitable organoboron reagent.[7] However, for this specific target, a more direct route is the coupling of a 2-methyl-4-pyridinylboronic acid or ester with 4-nitrobenzoyl chloride. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the acyl chloride, transmetalation of the pyridine moiety from boron to palladium, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

G Pd0 Pd(0)L2 PdII_acyl Ar(CO)-Pd(II)(Cl)L2 Pd0->PdII_acyl Oxidative Addition OxAdd Oxidative Addition Transmetal Transmetalation PdII_both Ar(CO)-Pd(II)(Pyr)L2 PdII_acyl->PdII_both Transmetalation RedElim Reductive Elimination PdII_both->Pd0 Regeneration Product Product (Ketone) PdII_both->Product Reductive Elimination AcylChloride 4-Nitrobenzoyl Chloride AcylChloride->PdII_acyl BoronicAcid 2-Methyl-4-pyridinyl boronic acid BoronicAcid->PdII_both Base Base (e.g., K2CO3) Base->Transmetal G Start 2-Methyl-4-bromopyridine + 4-Nitrobenzylboronic acid Step1 Suzuki Coupling Start->Step1 Intermediate 2-Methyl-4-(4-nitrobenzyl)pyridine Step1->Intermediate Step2 Oxidation Intermediate->Step2 [O] (e.g., KMnO4) FinalProduct This compound Step2->FinalProduct G Pyridine 2-Methylpyridine Deactivated Deactivated Pyridinium-AlCl3 Complex Pyridine->Deactivated LewisAcid AlCl3 (Lewis Acid) LewisAcid->Deactivated Coordination AcyliumIon Acylium Ion [R-C=O]+ LewisAcid->AcyliumIon Activation AcylChloride 4-Nitrobenzoyl Chloride AcylChloride->AcyliumIon NoReaction No Reaction or Very Low Yield Deactivated->NoReaction Electrophilic Attack Fails AcyliumIon->NoReaction

Sources

Spectroscopic Signature of 2-Methyl-4-(4-nitrobenzoyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(4-nitrobenzoyl)pyridine is a ketone derivative of 2-picoline (2-methylpyridine) featuring a 4-nitrobenzoyl substituent at the 4-position of the pyridine ring. This compound holds significance as a potential building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group, the ketone linker, and the substituted pyridine core provides multiple sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules with potential biological activities.[1]

Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of organic compounds. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, based on the well-established principles of spectroscopy and comparative data from structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀N₂O₃), the expected molecular weight is approximately 242.23 g/mol .

Expected Molecular Ion Peak:

In an MS experiment, the molecule is expected to be ionized, most commonly forming a radical cation (M⁺•) or a protonated molecule ([M+H]⁺), depending on the ionization technique used.

  • Electron Ionization (EI): The molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 242.

  • Electrospray Ionization (ESI): The protonated molecule ([M+H]⁺) would be observed at an m/z of 243.

Key Fragmentation Patterns:

The fragmentation pattern in mass spectrometry provides valuable structural information. The most probable fragmentation pathways for this compound are initiated by the cleavage of the bonds adjacent to the carbonyl group.

Predicted Fragment Ion Structure Predicted m/z Significance
[M - NO₂]⁺C₁₃H₁₀N₁O₁⁺196Loss of the nitro group
[C₇H₄NO₂]⁺4-nitrobenzoyl cation150Cleavage of the C-C bond between the carbonyl and the pyridine ring
[C₆H₆N]⁺2-methyl-4-pyridinyl cation92Cleavage of the C-C bond between the carbonyl and the phenyl ring
[C₆H₅]⁺Phenyl cation77Further fragmentation of the benzoyl moiety

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the nitro group, and the aromatic rings.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-H (methyl)Stretching2980 - 2850Weak
C=O (ketone)Stretching1680 - 1660Strong
Aromatic C=C and C=NStretching1600 - 1450Medium to Strong
N-O (nitro group)Asymmetric Stretching1550 - 1500Strong
N-O (nitro group)Symmetric Stretching1370 - 1330Strong
C-NStretching1250 - 1020Medium
Aromatic C-HOut-of-plane Bending900 - 675Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the methyl group, the pyridine ring, and the 4-nitrophenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitro groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
CH₃2.5 - 2.7Singlet (s)3HMethyl group attached to the pyridine ring.
Pyridine-H (H3, H5)7.2 - 7.5Doublet (d)2HProtons on the pyridine ring, ortho and meta to the methyl group.
Pyridine-H (H6)8.5 - 8.7Singlet (s) or Doublet (d)1HProton on the pyridine ring, ortho to the nitrogen and meta to the benzoyl group.
4-Nitrophenyl-H7.8 - 8.0Doublet (d)2HProtons on the nitrophenyl ring, ortho to the carbonyl group.
4-Nitrophenyl-H8.2 - 8.4Doublet (d)2HProtons on the nitrophenyl ring, ortho to the nitro group.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
CH₃20 - 25Methyl group carbon.
Pyridine-C (C3, C5)120 - 125Carbons on the pyridine ring.
4-Nitrophenyl-C123 - 125Carbons ortho to the nitro group.
4-Nitrophenyl-C129 - 131Carbons ortho to the carbonyl group.
Pyridine-C (C4)140 - 145Carbon bearing the benzoyl group.
4-Nitrophenyl-C (ipso to NO₂)148 - 152Carbon bearing the nitro group.
Pyridine-C (C2)155 - 160Carbon bearing the methyl group.
Pyridine-C (C6)148 - 152Carbon adjacent to the nitrogen.
C=O (ketone)190 - 195Carbonyl carbon, significantly deshielded.

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate characterization.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be used.

  • IR: A Fourier-transform infrared (FT-IR) spectrometer is typically used. Spectra are usually recorded in the range of 4000-400 cm⁻¹.

  • MS: A mass spectrometer equipped with an appropriate ionization source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is achieved by integrating the information obtained from MS, IR, and NMR spectroscopy. The following diagram illustrates the logical workflow for this integrated analysis.

Integrated_Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Data Obtained Data cluster_Interpretation Interpretation and Confirmation MS Mass Spectrometry (MS) MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag Provides IR Infrared (IR) Spectroscopy Func_Groups Functional Groups IR->Func_Groups Identifies NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Connectivity & Chemical Environment NMR->Connectivity Elucidates Structure_Confirmation Structural Confirmation of This compound MW_Frag->Structure_Confirmation Func_Groups->Structure_Confirmation Connectivity->Structure_Confirmation

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 2-Methyl-4-(4-nitrobenzoyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of a nucleophilic pyridine core, an electrophilic ketone linker, and a reducible nitro moiety. This document will delve into the structural and electronic characteristics that govern its reactivity, explore its key chemical transformations, and provide detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: A Molecule of Dichotomous Reactivity

This compound, with the IUPAC name (2-methylpyridin-4-yl)(4-nitrophenyl)methanone, is a compound that presents a fascinating landscape of chemical reactivity. The pyridine ring, a privileged scaffold in numerous pharmaceuticals, offers sites for nucleophilic attack and modification.[1] Conversely, the 4-nitrobenzoyl group is strongly electron-withdrawing, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic addition.[2] This inherent duality makes this compound a versatile intermediate for the synthesis of a diverse array of more complex molecules. The strategic placement of the methyl group at the 2-position of the pyridine ring further influences its electronic properties and provides an additional site for potential functionalization. Understanding the interplay of these functional groups is paramount to harnessing the full synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can predict its key physicochemical and spectroscopic characteristics based on its constituent functional groups and data from closely related analogs.

Physicochemical Properties
PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₁₃H₁₀N₂O₃Based on structure
Molecular Weight 242.23 g/mol [3]
Appearance Likely a yellow or off-white solidNitroaromatic compounds are often colored.[4]
Melting Point Expected to be a crystalline solid with a defined melting point.Similar compounds like 2-(4-Nitrobenzoyl)pyridine are solids.[4]
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂).The pyridine nitrogen can be protonated, increasing aqueous solubility at low pH.[3]
Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as a singlet for the methyl group. The electron-withdrawing nature of the nitrobenzoyl group will likely deshield the pyridine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon will appear significantly downfield (typically >180 ppm). The carbons attached to the nitro group and the pyridine nitrogen will also exhibit characteristic chemical shifts.

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and nitro functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
Carbonyl (C=O)1650-1680Stretching
Nitro (NO₂)1510-1550 and 1340-1380Asymmetric and Symmetric Stretching
C-N (Pyridine)1580-1620Stretching
Aromatic C-H3000-3100Stretching

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 242.23. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns will likely involve cleavage at the carbonyl group and loss of the nitro group.

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of established synthetic methodologies. A common and effective approach involves the Friedel-Crafts acylation of 2-methylpyridine with 4-nitrobenzoyl chloride.

Proposed Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_product Product 2-Methylpyridine 2-Methylpyridine Lewis_Acid_Catalyst Lewis Acid (e.g., AlCl₃) 2-Methylpyridine->Lewis_Acid_Catalyst + 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride 4-Nitrobenzoyl_chloride->Lewis_Acid_Catalyst + Target_Molecule This compound Lewis_Acid_Catalyst->Target_Molecule Acylation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials & Equipment:

  • 2-Methylpyridine

  • 4-Nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the suspension in an ice bath. Add 4-nitrobenzoyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • Addition of Pyridine Derivative: To the cooled mixture, add a solution of 2-methylpyridine (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reactivity: A Triad of Reactive Sites

The reactivity of this compound is governed by three key functional domains: the pyridine ring, the carbonyl group, and the nitro group.

Reactions at the Pyridine Ring
  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitutions.[5]

  • Quaternization: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts.[6] This introduces a positive charge and further activates the ring towards nucleophilic attack.

Reactions at the Carbonyl Group

The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent pyridine and 4-nitrophenyl rings.[2] This makes it a prime target for nucleophilic attack.

  • Reduction to an Alcohol: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, can add to the carbonyl carbon.

Reactions of the Nitro Group

The nitro group is a versatile functional handle that can undergo several important transformations.

  • Reduction to an Amine: The most common reaction of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[7] The resulting aniline derivative is a key intermediate for the synthesis of amides, sulfonamides, and for diazotization reactions.

Reactions Involving the Methyl Group

The methyl group at the 2-position of the pyridine ring can also participate in reactions, although it is generally less reactive than the other sites.

  • Oxidation: Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid.[8][9][10]

  • Deprotonation and Aldol-type Reactions: The methyl group can be deprotonated with a strong base to form a carbanion, which can then participate in aldol-type condensation reactions.

Interplay of Reactivity: A Workflow for Derivatization

The diverse reactivity of this compound allows for a systematic and modular approach to the synthesis of complex derivatives.

Reactivity_Workflow cluster_reactions Start This compound Nitro_Reduction Nitro Reduction (e.g., H₂, Pd/C) Start->Nitro_Reduction Carbonyl_Reduction Carbonyl Reduction (e.g., NaBH₄) Start->Carbonyl_Reduction Pyridine_N-Oxidation Pyridine N-Oxidation (e.g., m-CPBA) Start->Pyridine_N-Oxidation Amine_Derivative 4-(4-Aminobenzoyl)-2-methylpyridine Nitro_Reduction->Amine_Derivative Yields Alcohol_Derivative (2-Methylpyridin-4-yl)(4-nitrophenyl)methanol Carbonyl_Reduction->Alcohol_Derivative Yields N-Oxide_Derivative This compound N-oxide Pyridine_N-Oxidation->N-Oxide_Derivative Yields Further_Functionalization_Amine Amide/Sulfonamide formation, Diazotization Amine_Derivative->Further_Functionalization_Amine Further Functionalization Further_Functionalization_Alcohol Esterification, Oxidation Alcohol_Derivative->Further_Functionalization_Alcohol Further Functionalization Further_Functionalization_N-Oxide Nucleophilic Substitution N-Oxide_Derivative->Further_Functionalization_N-Oxide Further Functionalization

Caption: A workflow illustrating the diverse reactivity of this compound.

Applications in Research and Development

The structural motifs present in this compound make it a valuable precursor for the development of novel compounds in several areas:

  • Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals.[1] The ability to functionalize this core structure at multiple positions allows for the generation of libraries of compounds for screening against various biological targets. The 4-aminobenzoyl derivative, obtained after nitro reduction, is a particularly useful building block for kinase inhibitors and other targeted therapies.

  • Materials Science: The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the synthesis of novel polymers, dyes, and coordination complexes with interesting electronic and photophysical properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound is a synthetically versatile molecule that offers a rich platform for chemical exploration. Its dichotomous reactivity, characterized by both nucleophilic and electrophilic centers, provides medicinal and materials chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, reactivity, and synthetic utility, and it is our hope that this will serve as a valuable resource for researchers in the field.

References

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  • BenchChem. (2025). An In-depth Technical Guide on the Electrophilicity of 4-Nitrobenzoyl Chloride.
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  • Agrawal, K. C., & Sartorelli, A. C. (1987). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Journal of medicinal chemistry, 30(6), 961-966.
  • Koh, H. J., Han, K. L., & Lee, I. (1999). Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile. The Journal of organic chemistry, 64(13), 4783-4789.
  • Fadaie, M., & Rezaei, M. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. Physical Chemistry Chemical Physics, 23(42), 24297-24304.
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The Allosteric Wip1 Phosphatase Inhibitor GSK2830371: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the characterization of CAS number 1187165-15-6, scientifically known as GSK2830371. This potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also designated as PPM1D, has emerged as a promising therapeutic agent in oncology. By targeting a key negative regulator of the p53 tumor suppressor pathway, GSK2830371 offers a novel strategy for the reactivation of p53 and the sensitization of cancer cells to genotoxic stress. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, analytical characterization, mechanism of action, preclinical efficacy, and pharmacokinetic profile of GSK2830371, providing a foundational resource for its continued investigation and potential clinical translation.

Introduction: The Rationale for Wip1 Inhibition in Oncology

The tumor suppressor protein p53 is a cornerstone of cellular defense against genomic instability. In response to cellular stress, such as DNA damage, p53 orchestrates a range of cellular responses including cell cycle arrest, senescence, and apoptosis, thereby preventing the propagation of damaged cells. The activity of p53 is exquisitely controlled by a complex network of regulatory proteins, among which the Wild-type p53-induced phosphatase 1 (Wip1) plays a critical role.

Wip1, encoded by the PPM1D gene, is a serine/threonine phosphatase that functions as a negative regulator of the p53 pathway. It is transcriptionally induced by p53, creating a negative feedback loop that ensures a transient p53 response. Wip1 exerts its inhibitory effects by directly dephosphorylating and inactivating p53 and other key proteins in the DNA damage response (DDR) pathway, such as ATM, Chk2, and γH2AX.[1][2] In numerous cancers, the PPM1D gene is amplified, leading to overexpression of Wip1 and subsequent suppression of p53-mediated tumor surveillance. This makes Wip1 an attractive therapeutic target for reactivating the p53 pathway in cancer cells.

GSK2830371 is a first-in-class, orally bioavailable, allosteric inhibitor of Wip1 phosphatase.[3] Its unique mechanism of action, targeting a flap subdomain near the catalytic site of Wip1, confers high selectivity and avoids the challenges associated with developing inhibitors against the highly conserved active sites of phosphatases.[3] This guide will provide a detailed characterization of GSK2830371, from its chemical synthesis to its biological activity, to support its further development as a potential anti-cancer therapeutic.

Physicochemical and Structural Characterization

Chemical Identity
PropertyValue
CAS Number 1187165-15-6
Compound Name GSK2830371
Molecular Formula C₂₃H₂₉ClN₄O₂S
Molecular Weight 461.02 g/mol
Synthesis

A detailed, step-by-step synthesis protocol for GSK2830371 is provided in the supplementary information of the primary publication by Gilmartin et al. in Nature Chemical Biology, 2014. Researchers are directed to this source for the complete methodology.

Analytical Characterization

The identity and purity of GSK2830371 have been rigorously confirmed using a suite of analytical techniques. Commercial suppliers often provide batch-specific data, which typically includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To assess the purity of the compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity.

Researchers should always verify the quality of their compound through these methods before initiating biological experiments.

Mechanism of Action: Allosteric Inhibition of Wip1 and Downstream Signaling

GSK2830371 functions as a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with a reported IC₅₀ of 6 nM.[3][4] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a distinct "flap" subdomain adjacent to the catalytic site of Wip1.[3] This allosteric binding induces a conformational change in the enzyme, rendering it inactive. This mechanism is crucial for its high selectivity over other PP2C family phosphatases.

The inhibition of Wip1 by GSK2830371 leads to a cascade of downstream signaling events, primarily centered on the activation of the p53 pathway. By preventing the dephosphorylation of key DDR proteins, GSK2830371 effectively amplifies and sustains the cellular response to DNA damage.

Key Downstream Effects:

  • Increased Phosphorylation of Wip1 Substrates: Treatment with GSK2830371 leads to a significant increase in the phosphorylation of multiple Wip1 substrates, including p53 at serine 15 (p53-S15), Chk2 at threonine 68 (Chk2-T68), ATM at serine 1981 (ATM-S1981), and H2AX at serine 139 (γH2AX).[4]

  • Activation of the p53 Pathway: The increased phosphorylation of p53 and its upstream activators leads to the stabilization and activation of p53. This, in turn, results in the transcriptional upregulation of p53 target genes, such as the cell cycle inhibitor p21.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: The sustained activation of the p53 pathway ultimately leads to cell cycle arrest, primarily at the G1 and G2 phases, and the induction of apoptosis in cancer cells with wild-type p53.[1]

Signaling Pathway Diagram:

WIP1_Inhibition_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_ddr DNA Damage Response cluster_p53_axis p53 Axis cluster_wip1_loop Wip1 Negative Feedback Stress DNA Damage ATM ATM Stress->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 p21 p21 p53->p21 induces transcription Apoptosis Apoptosis p53->Apoptosis Wip1 Wip1 (PPM1D) p53->Wip1 induces transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Wip1->ATM Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: The inhibitory effect of GSK2830371 on the Wip1-p53 signaling pathway.

Preclinical Efficacy

In Vitro Studies

GSK2830371 has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with wild-type TP53 and amplified PPM1D.

Cell LineCancer TypeKey FindingsReference
MCF7Breast CancerPotent growth inhibition; induction of p21.[1]
DOHH2B-cell LymphomaSynergistic anti-proliferative effect with doxorubicin.[4]
MX-1Breast CancerSynergistic anti-proliferative effect with doxorubicin.[4]
RBE, SK-Hep-1Liver AdenocarcinomaPotentiates growth inhibition by the MDM2 inhibitor HDM201.[2]
uLMSUterine LeiomyosarcomaPotentiates the growth inhibitory effects of MDM2 inhibitors.[5]
In Vivo Studies

The anti-tumor efficacy of GSK2830371 has been validated in preclinical xenograft models. Oral administration of GSK2830371 has been shown to inhibit the growth of DOHH2 lymphoma xenografts in mice.[3][4] Furthermore, in vivo studies have confirmed the on-target activity of GSK2830371, demonstrating increased phosphorylation of Chk2 and p53 in tumor tissues.[4] Combination studies in a liver adenocarcinoma xenograft model showed that GSK2830371 in combination with the MDM2 inhibitor RG7388 significantly reduced tumor size.[6]

Experimental Workflow for In Vivo Xenograft Study:

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis CellCulture Tumor Cell Culture (e.g., DOHH2) Implantation Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth Allow Tumors to Reach Palpable Size Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Vehicle Vehicle Control Randomization->Vehicle GSK2830371 GSK2830371 (Oral Gavage) Randomization->GSK2830371 Combination Combination Therapy (e.g., + MDM2i) Randomization->Combination TumorMeasurement Regular Tumor Volume Measurement Vehicle->TumorMeasurement GSK2830371->TumorMeasurement Combination->TumorMeasurement Endpoint Study Endpoint TumorMeasurement->Endpoint BodyWeight Monitor Body Weight (Toxicity) BodyWeight->Endpoint TumorHarvest Tumor Harvest for Pharmacodynamic Analysis Endpoint->TumorHarvest WesternBlot Western Blot (p-p53, p-Chk2) TumorHarvest->WesternBlot

Caption: A generalized workflow for a preclinical in vivo xenograft study of GSK2830371.

Preclinical Pharmacokinetics and Safety

Pharmacokinetics

Preclinical studies in mice have indicated that GSK2830371 is orally bioavailable.[3] However, it has been noted to have a short in vivo half-life, which may necessitate more frequent dosing to achieve sustained target inhibition for maximal anti-tumor effect.[7] Further pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in different preclinical species to inform potential clinical dosing regimens.

Toxicology

Formal toxicology studies for GSK2830371 are not extensively detailed in the currently available public literature. As with any drug development candidate, a comprehensive toxicological assessment is a critical step before clinical evaluation.[8] This would typically involve in vitro and in vivo studies to evaluate potential off-target effects, genotoxicity, cardiotoxicity, and other adverse effects.

Clinical Development Status

As of the date of this guide, there is no publicly available information indicating that GSK2830371 has entered clinical trials. The preclinical data strongly support its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs like MDM2 inhibitors and chemotherapy.[1][2][5] Further investigation and potential IND-enabling studies will be necessary to transition this promising compound into clinical development.

Conclusion and Future Directions

GSK2830371 (CAS 1187165-15-6) is a well-characterized, potent, and selective allosteric inhibitor of Wip1 phosphatase. Its ability to reactivate the p53 tumor suppressor pathway provides a strong rationale for its development as an anti-cancer therapeutic. The wealth of preclinical data demonstrates its efficacy, both as a single agent and in combination, in various cancer models harboring wild-type p53.

Future research should focus on:

  • Optimizing Dosing Regimens: Given its short half-life, studies to determine the optimal dosing schedule to maintain target engagement are crucial.

  • Comprehensive Toxicology Studies: Rigorous safety and toxicology assessments are required to support its advancement to clinical trials.

  • Biomarker Development: Identifying predictive biomarkers, such as PPM1D amplification and TP53 status, will be essential for patient stratification in future clinical studies.

  • Combination Therapies: Further exploration of synergistic combinations with other targeted agents and standard-of-care chemotherapies is warranted.

This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the therapeutic potential of GSK2830371. Its unique mechanism of action and promising preclinical activity highlight its potential to become a valuable addition to the arsenal of targeted cancer therapies.

References

  • Gilmartin, A. G., Faitg, T. H., Richter, M., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. [Link]

  • Kleiblova, P., Shaltiel, I. A., Benada, J., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458–14475. [Link]

  • Tipping, A. J., et al. (2021). Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53 WT Uterine Leiomyosarcoma. Cancers, 13(25), 6468. [Link]

  • Wang, C. H., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3868. [Link]

  • Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379-391. [Link]

  • Lin, Y. C., et al. (2022). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Translational Oncology, 15(1), 101269. [Link]

  • Scholars Research Library. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Der Pharmacia Lettre, 16(11), 13. [Link]

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A Technical Guide to the Role of the Nitro Group in 2-Methyl-4-(4-nitrobenzoyl)pyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Methyl-4-(4-nitrobenzoyl)pyridine, a heterocyclic ketone of significant interest in medicinal and materials chemistry. The core focus of this document is the multifaceted role of the para-nitro group in dictating the molecule's electronic landscape and, consequently, its chemical reactivity. We will explore how the potent electron-withdrawing nature of the nitro moiety activates the benzoyl group for nucleophilic attack, deactivates the phenyl ring towards electrophilic substitution, and serves as a versatile synthetic handle for further molecular elaboration. This guide synthesizes fundamental principles of physical organic chemistry with practical, field-proven experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this compound's unique chemical properties.

Introduction: The Architectural Significance of this compound

This compound is a compound featuring several key structural motifs: a pyridine ring, a flexible benzoyl ketone linker, and a strategically placed nitro group. The pyridine ring is a well-established "privileged scaffold" in pharmaceutical science, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding and other critical biological interactions.[1][2] The molecule's architecture presents multiple sites for chemical modification, making it a valuable intermediate for constructing diverse molecular libraries.[1] The central focus of this guide, the 4-nitrobenzoyl moiety, is the primary determinant of the compound's reactivity profile, a direct consequence of the powerful electronic effects exerted by the nitro (-NO₂) group.[1] Understanding these effects is paramount to predicting its behavior in chemical reactions and leveraging its potential in synthesis.

The Electronic Influence of the Nitro Group: A Tale of Two Effects

The exceptional reactivity of the 4-nitrobenzoyl portion of the molecule stems from the potent electron-withdrawing character of the nitro group. This influence is exerted through two distinct, yet synergistic, electronic mechanisms: the inductive effect and the mesomeric effect.

Inductive and Mesomeric Effects
  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the -NO₂ group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect acidifies the entire ring system, making it more electron-deficient.[3]

  • Mesomeric Effect (-M): Through resonance, the nitro group can delocalize the pi (π) electrons of the benzene ring onto its own oxygen atoms.[3][4] This delocalization is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons. This effect is a powerful driver of the molecule's reactivity.

The synergy of these effects profoundly impacts the electron distribution across the entire molecule, enhancing the electrophilicity of specific sites.

Caption: Mesomeric effect in the 4-nitrobenzoyl group.

Impact on the Benzoyl Carbonyl Group

The most immediate consequence of the -NO₂ group's electron-withdrawing power is the heightened electrophilicity of the carbonyl carbon. By pulling electron density from the phenyl ring, the nitro group makes the ring less capable of donating density to the attached carbonyl. This inductively starves the carbonyl carbon of electrons, making it an exceptionally potent electrophile and highly susceptible to attack by nucleophiles. This activation is the foundation for the compound's utility as an acylating agent.[1][3]

Modulating Chemical Reactivity: A Multi-faceted Role

The electronic perturbations caused by the nitro group translate into a predictable and versatile reactivity profile, opening several avenues for synthetic modification.

G Diagram 2: Reactivity Map of this compound molecule This compound Carbonyl Carbon Nitro Group Pyridine Ring Benzene Ring reaction1 Nucleophilic Acyl Substitution (e.g., amidation, esterification) molecule:f1->reaction1 reaction2 Chemical Reduction (e.g., SnCl2/HCl, H2/Pd-C) molecule:f2->reaction2 reaction3 N-Oxidation / Quaternization molecule:f3->reaction3 reaction4 Electrophilic Aromatic Substitution (Deactivated, meta-directing) molecule:f4->reaction4

Caption: Key reactive sites and corresponding transformations.

Nucleophilic Acyl Substitution at the Carbonyl Carbon

The primary mode of reactivity for this molecule involves the carbonyl group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols). The reaction proceeds via a classic addition-elimination mechanism, forming a tetrahedral intermediate which then collapses to expel the 2-methyl-4-pyridyl moiety as the leaving group.[3] The nitro group's role is to stabilize the transition state and the tetrahedral intermediate, thereby accelerating the rate of reaction. This heightened reactivity can be quantified through kinetic studies.[3]

Electrophilic Aromatic Substitution (EAS)

In contrast to its activating role in nucleophilic reactions, the nitro group strongly deactivates the benzene ring towards electrophilic attack.[5] By withdrawing electron density, it makes the ring a poor nucleophile.[4][6] In the event that an EAS reaction is forced under harsh conditions, the substitution will be directed to the meta position relative to the nitro group. This is because resonance delocalizes the partial positive charge onto the ortho and para positions, leaving the meta positions as the least electron-deficient (or least deactivated) sites for an incoming electrophile.[5][6]

Reduction of the Nitro Group: A Gateway to Diversity

One of the most powerful transformations in the chemist's toolkit for this molecule is the reduction of the nitro group to a primary amine (-NH₂). This reaction fundamentally alters the electronic properties of the benzoyl moiety, converting a strongly electron-withdrawing group into a potent electron-donating group.[1] This transformation opens up a vast landscape of subsequent chemical modifications, including:

  • Amide and sulfonamide couplings

  • Diazotization followed by Sandmeyer-type reactions

  • Reductive amination

  • Formation of ureas and thioureas

This versatility makes this compound a valuable scaffold for generating chemical libraries in drug discovery programs.[1]

Spectroscopic and Analytical Signatures

The electronic influence of the nitro group is readily observable through standard spectroscopic techniques.

Technique Functional Group Expected Observation Reason
¹H NMR Aromatic Protons (Nitro-Ring)Downfield shift (δ > 8.0 ppm)Deshielding due to strong electron withdrawal by -NO₂.
¹³C NMR Aromatic Carbons (Nitro-Ring)Downfield shift for C-NO₂ and C-CODeshielding from -I and -M effects of the nitro group.
IR Spectroscopy Nitro Group (-NO₂)Two strong bands: ~1510-1560 cm⁻¹ (asymmetric stretch) and ~1345-1385 cm⁻¹ (symmetric stretch)Characteristic N-O bond stretching frequencies.
UV-Vis Spectroscopy Entire MoleculeStrong absorption bandsThe extended π-system and the nitro chromophore contribute to UV-Vis activity.[7]

Table 1: Expected Spectroscopic Characteristics Influenced by the Nitro Group.

Experimental Protocols

The principles discussed above are validated through experimental work. The following protocols provide self-validating systems for probing the reactivity of this compound.

Protocol: Kinetic Analysis of Nucleophilic Acyl Substitution

This protocol uses UV-Vis spectrophotometry to quantify the enhanced reactivity of the carbonyl carbon. The reaction with a nucleophile, such as piperidine, can be monitored in real-time.

Objective: To determine the pseudo-first-order rate constant for the reaction with a nucleophile.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in an anhydrous solvent (e.g., acetonitrile) to a final concentration of ~0.1 mM.

    • Prepare a series of stock solutions of the chosen nucleophile (e.g., piperidine) in the same solvent at concentrations ranging from 1 mM to 10 mM (ensuring a large excess).[3]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a range (e.g., 250-500 nm) to identify the λ_max of the product or reactant. Set the instrument to kinetic mode to monitor absorbance change at this fixed wavelength over time.

    • Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 °C).

  • Reaction Initiation and Monitoring:

    • Pipette the nucleophile solution into a quartz cuvette and place it in the cell holder to equilibrate.

    • To initiate the reaction, inject a small, known volume of the this compound stock solution into the cuvette, mix rapidly, and immediately begin data acquisition.[8]

  • Data Analysis:

    • Record the absorbance at the chosen wavelength as a function of time until the reaction is complete.

    • Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • Repeat for different nucleophile concentrations to determine the second-order rate constant.

G Diagram 3: Workflow for Kinetic Analysis cluster_prep Preparation cluster_exec Execution cluster_anal Analysis prep_stock Prepare Stock Solutions (Substrate & Nucleophile) prep_inst Setup Spectrophotometer (Kinetics Mode, Temp Control) prep_stock->prep_inst exec_equil Equilibrate Nucleophile in Cuvette prep_inst->exec_equil exec_init Inject Substrate & Start Acquisition exec_equil->exec_init exec_mon Monitor Absorbance vs. Time exec_init->exec_mon anal_plot Plot ln(A∞ - At) vs. Time exec_mon->anal_plot anal_calc Calculate k_obs from Slope anal_plot->anal_calc anal_rep Repeat for [Nucleophile] anal_calc->anal_rep

Caption: Step-by-step workflow for kinetic measurements.

Protocol: Chemical Reduction of the Nitro Group

This protocol details a standard laboratory procedure for converting the nitro group to an amine, a cornerstone transformation.

Objective: To synthesize 4-(4-aminobenzoyl)-2-methylpyridine.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.

  • Reagent Addition:

    • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

    • Slowly add concentrated hydrochloric acid (HCl) while stirring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 70-90 °C) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

    • The product can then be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amine.

Applications in Drug Discovery and Materials Science

The reactivity profile endowed by the nitro group makes this compound and its derivatives highly relevant to applied chemical sciences.

  • Synthetic Handle for Library Generation: As detailed, the facile conversion of the nitro group to an amine allows for the rapid generation of a large number of analogues for structure-activity relationship (SAR) studies, a critical process in modern drug discovery.[1][9]

  • Modulation of Physicochemical Properties: The nitro group significantly impacts properties like solubility, lipophilicity, and metabolic stability. Its reduction to an amine provides a dramatic switch in these properties, allowing chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.

  • Precursor for Electro-active Materials: Nitroaromatic compounds are known to have interesting electronic properties. The ability to tune the electron-donating/withdrawing nature of the benzoyl substituent through reduction or other derivatizations makes this scaffold a candidate for developing novel dyes, sensors, or other functional materials.[7]

Conclusion

The para-nitro group in this compound is not a passive substituent; it is the central orchestrator of the molecule's chemical behavior. Through a combination of powerful inductive and mesomeric effects, it profoundly enhances the electrophilicity of the carbonyl carbon, dictates the regiochemical outcome of electrophilic aromatic substitution, and, most importantly, serves as a remarkably versatile functional handle for synthetic diversification via chemical reduction. A thorough understanding of these principles is essential for any scientist seeking to exploit the full potential of this valuable chemical intermediate in the pursuit of novel therapeutics and advanced materials.

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Steric effects of the methyl group in 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Steric Effects of the Methyl Group in 2-Methyl-4-(4-nitrobenzoyl)pyridine

Abstract

The conformational dynamics of bi-aryl ketones are fundamental to their function in medicinal chemistry and materials science. The introduction of substituents ortho to the carbonyl bridge can induce significant steric effects, profoundly altering molecular geometry, electronic properties, and reactivity. This guide provides a detailed examination of the steric hindrance imposed by the C2-methyl group in this compound. We explore how this seemingly minor modification dictates the molecule's three-dimensional structure by forcing a non-planar conformation. Through a synthesis of foundational principles and comparative analysis with non-methylated analogs, this document elucidates the causal relationships between structure and observable spectroscopic and reactive properties. Detailed experimental and computational protocols are presented to provide a self-validating framework for researchers investigating sterically hindered aromatic systems.

Introduction: The Principle of Steric Hindrance in Diaryl Ketones

Diaryl ketones, such as benzophenone and its derivatives, are a cornerstone of organic chemistry, serving as key structural motifs in pharmaceuticals, photoinitiators, and UV blockers.[1][2] The conformational flexibility of these molecules is a critical determinant of their chemical reactivity and biological activity.[3] In an unsubstituted benzophenone, steric repulsion between the ortho-hydrogens on the two phenyl rings prevents a fully planar conformation.[4] This forces the rings to twist out of the plane of the central carbonyl group, resulting in a characteristic propeller-like structure with inter-ring dihedral angles typically around 54-56°.[1][4][5][6]

This guide focuses on a specific heterocyclic analog, This compound . This molecule incorporates three key features:

  • A pyridine ring , a ubiquitous N-heterocycle in pharmaceuticals.[7]

  • A strongly electron-withdrawing 4-nitrobenzoyl group , which enhances the electrophilicity of the carbonyl carbon.[8]

  • A 2-methyl group (α-methyl group) on the pyridine ring, positioned ortho to the ketone bridge.

The central thesis of this guide is that the 2-methyl group acts as a powerful steric director, creating significant non-bonded interactions that dictate the molecule's preferred conformation. This steric clash is primarily with the carbonyl oxygen and the ortho-hydrogens of the nitrobenzoyl ring, forcing a more pronounced twist compared to its non-methylated counterpart. Understanding this effect is crucial for predicting the molecule's interaction with biological targets and its overall chemical behavior.

Conformational Analysis: Quantifying the Steric Impact

The most direct consequence of the 2-methyl group's presence is an enforced increase in the dihedral angle between the pyridine ring and the plane of the carbonyl group. In sterically hindered aromatic molecules, the final conformation represents a delicate balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion.[9]

In this compound, the steric strain introduced by the methyl group far outweighs the energy gained from conjugation between the pyridine ring and the carbonyl. This leads to a significant deviation from the conformation of the parent compound, 4-(4-nitrobenzoyl)pyridine.

G cluster_0 Conformational States cluster_1 Driving Forces & Consequences A Unhindered Analog (4-(4-nitrobenzoyl)pyridine) C Minimal Steric Repulsion A->C leads to B Sterically Hindered Molecule (this compound) D Significant Steric Clash (Methyl vs. Carbonyl) B->D introduces E Partially Planar Conformation (Moderate Dihedral Angles) C->E allows F Highly Twisted Conformation (Large Dihedral Angles) D->F forces G Reduced Conjugation Altered Reactivity F->G results in

Caption: Logical flow of steric effects in the title compound.

Data Presentation: Comparative Dihedral Angles

While specific crystallographic data for this compound is not publicly available, we can infer the structural parameters based on extensive studies of substituted benzophenones.[1][5] The introduction of ortho-substituents is known to dramatically increase the twist of the substituted ring. For instance, 2-amino-2',5-dichlorobenzophenone exhibits a large ring twist of 83.72°.[1][5]

CompoundKey FeaturePredicted Dihedral Angle (Pyridine-C=O)Predicted Dihedral Angle (Benzene-C=O)Expected Consequence
4-(4-Nitrobenzoyl)pyridineNo ortho-substituent~30-40°~30-40°Moderate conjugation across the molecule.
This compound Ortho-methyl group > 60° ~30-40°Severely restricted conjugation with the pyridine ring.

Spectroscopic Manifestations of Steric Hindrance

The twisted conformation induced by the 2-methyl group has direct and predictable consequences on the molecule's NMR spectrum.

¹H NMR Spectroscopy

In the unhindered analog, the protons of both aromatic rings experience the magnetic anisotropy of the other ring. When the 2-methyl group forces the pyridine ring out of conjugation, the shielding and deshielding effects change significantly.

  • Pyridine Protons: The chemical shifts of the remaining pyridine protons (H3, H5, H6) will differ from those in the non-methylated analog. The loss of coplanarity alters the through-space influence of the nitrobenzoyl ring's current.

  • Methyl Protons: The methyl protons will appear as a singlet, likely in the range of 2.2-2.6 ppm, a typical region for methyl groups attached to a pyridine ring.[10][11]

¹³C NMR Spectroscopy

Carbon-13 NMR is particularly sensitive to the electronic environment of the carbonyl group.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in benzophenones is a reliable indicator of the degree of conjugation.[12] In sterically hindered systems where conjugation is inhibited, the carbonyl carbon is typically deshielded (shifted downfield) compared to more planar analogs.[12] This is because the reduced electron delocalization from the aromatic ring makes the carbonyl carbon more electron-deficient. We predict the C=O signal for this compound to be at a higher ppm value than that of 4-(4-nitrobenzoyl)pyridine.

Impact on Chemical Reactivity and Properties

The steric bulk of the 2-methyl group directly influences the molecule's reactivity.

  • Nucleophilic Attack at the Carbonyl: The 4-nitro group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, the 2-methyl group provides a steric shield, hindering the approach of nucleophiles to that face of the carbonyl. This "steric hindrance" can decrease reaction rates for additions to the carbonyl group compared to the unhindered analog.[13][14]

  • Electronic Properties: The disruption of the π-system across the pyridine-carbonyl bridge alters the molecule's electronic absorption spectrum (UV-Vis). The extended conjugation in the more planar, unhindered analog would typically result in a longer wavelength (red-shifted) absorption maximum. By breaking this conjugation, the 2-methyl group is expected to cause a blue-shift in the absorption spectrum.[15]

Methodologies and Experimental Protocols

To validate the claims made in this guide, a combination of synthesis, purification, and structural analysis is required.

G A Synthesis (e.g., Acylation) B Purification (Column Chromatography) A->B C Structural Verification B->C D NMR Spectroscopy (¹H, ¹³C) C->D Solution State E X-Ray Crystallography C->E Solid State F Data Analysis (Conformational Insights) D->F E->F

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-4-(4-nitrobenzoyl)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Methyl-4-(4-nitrobenzoyl)pyridine. Recognizing the absence of extensive published data for this specific molecule, this document focuses on the foundational principles and methodologies required to generate reliable solubility profiles. It integrates theoretical prediction models, including Hansen Solubility Parameters (HSP) and COSMO-RS, with the gold-standard experimental protocol—the saturation shake-flask method—and subsequent analytical quantification by HPLC and UV-Vis spectroscopy. The causality behind experimental choices is emphasized throughout, ensuring a deep, practical understanding of the entire solubility determination workflow.

Introduction: The Critical Role of Solubility

This compound is a unique chemical entity featuring a pyridine core, a structure of significant interest in medicinal chemistry and materials science.[1] The molecule's architecture combines the polar, basic pyridine ring with a methyl group and a highly polar, electron-withdrawing 4-nitrobenzoyl moiety.[2][3] This intricate combination of functional groups dictates its physicochemical properties, most notably its solubility, which is a paramount parameter in numerous applications.

In drug development, solubility governs bioavailability, formulation strategies, and the ultimate therapeutic efficacy of an active pharmaceutical ingredient (API).[4] In chemical synthesis and purification, selecting an appropriate solvent system based on solubility is fundamental for achieving high yields and purity, particularly during crystallization processes.[5] This guide presents an integrated strategy for characterizing the solubility of this compound, moving from theoretical prediction to rigorous experimental validation.

Part 1: Theoretical Framework for Solubility Prediction

Before undertaking extensive experimental work, predictive models can provide invaluable guidance, enabling a rational selection of solvents and minimizing resource expenditure. These models are based on the principle of "like dissolves like," quantifying the intermolecular forces that govern the dissolution process.[6]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting miscibility and solubility by deconstructing the total cohesion energy of a substance into three distinct parameters[7][8]:

  • δD (Dispersion): Energy from weak van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters serve as coordinates in a three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be soluble in one another.[9] The distance (Ra) between the solute (in this case, this compound) and a solvent in Hansen space can be calculated, and a smaller distance implies higher affinity.

Workflow for HSP-Based Solvent Screening

The following diagram illustrates the logical flow for using HSP to pre-screen potential solvents.

cluster_0 HSP Prediction Workflow A Determine HSP of Solute (this compound) via Group Contribution or Software C Calculate Hansen Distance (Ra) between Solute and Each Solvent A->C B Compile HSP Database of Common Organic Solvents B->C D Rank Solvents (Lower Ra = Higher Predicted Affinity) C->D E Select Candidate Solvents for Experimental Validation D->E

Caption: Workflow for Hansen Solubility Parameter (HSP) based solvent screening.

Practical Application: The HSP for this compound would first need to be estimated using group contribution methods or specialized software (e.g., HSPiP).[8] This estimated value is then compared against a database of known solvent HSPs to identify promising candidates for experimental testing.

Table 1: Hansen Solubility Parameters for a Selection of Common Organic Solvents (Note: Values are approximate and can vary slightly with source and temperature. Units are MPa⁰.⁵)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Source of Data Principles:[7][8][9]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[10] It avoids the need for empirical group parameters by calculating the chemical potential of a molecule from its surface charge density (σ-profile), which is derived from quantum mechanical calculations (specifically, Density Functional Theory, DFT).[10][11]

This ab initio approach allows for a highly nuanced prediction of how the solute will interact with a solvent at a molecular level. It is particularly useful for novel or complex molecules where group-contribution methods might be less accurate.[12][13] The model can effectively screen a vast number of solvents to rank their potential for dissolving a given solute, making it a powerful tool in early-stage development.[14]

Part 2: Experimental Solubility Determination

While theoretical models provide excellent guidance, experimental measurement is required to determine the definitive thermodynamic solubility. The saturation shake-flask method is widely considered the "gold standard" for this purpose due to its reliability and direct measurement of the equilibrium state.[15][16]

The Saturation Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the liquid phase is then measured.[15]

Rationale for Key Steps:

  • Using Excess Solid: Ensures that the solution reaches its maximum saturation point (thermodynamic equilibrium). The presence of undissolved solid is a visual confirmation that equilibrium has been achieved.[15]

  • Extended Equilibration Time (24-72 hours): Dissolution can be a slow process. A long agitation period is necessary to ensure the system reaches a true dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature using a calibrated incubator or water bath is crucial for reproducibility.

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the supernatant. This is typically achieved via centrifugation followed by filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 or 0.45 µm PVDF or PTFE) to prevent solid particulates from entering the analytical sample.[18]

Workflow for the Shake-Flask Method

cluster_1 Shake-Flask Experimental Workflow A Add excess solid solute to a known volume of solvent in a sealed vial. B Place vial in a shaker bath at constant temperature (e.g., 25°C). A->B C Agitate for 24-72 hours to ensure equilibrium. B->C D Allow solution to settle or centrifuge to pellet excess solid. C->D E Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. D->E F Accurately dilute the filtered saturate for analytical quantification. E->F G Analyze concentration using a validated analytical method (HPLC or UV-Vis). F->G

Caption: Step-by-step workflow for the saturation shake-flask method.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[19] Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is often checked to confirm that equilibrium has been reached (i.e., the concentration does not increase further).

  • Phase Separation: Remove the vials and let them stand for 30 minutes to allow the solid to settle. For fine suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

  • Dilution: Perform an accurate serial dilution of the filtered sample with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

  • Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method as described in Part 3.

Part 3: Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved solute in the saturated solution is essential. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common and reliable techniques.[4][20]

Quantification by HPLC

HPLC is the preferred method due to its high specificity and sensitivity, allowing it to separate the analyte of interest from any potential impurities or degradants.[21]

Protocol for HPLC Quantification:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound. A C18 column is a common starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection would be performed using a UV detector set to a wavelength where the compound has strong absorbance (λ-max), likely determined by a preliminary UV scan.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration.[18]

  • Data Analysis: Plot the peak area versus concentration to generate a calibration curve. The curve should be linear (R² > 0.995).

  • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.

  • Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration of the diluted sample.[21] Multiply this value by the dilution factor to calculate the final solubility (e.g., in mg/mL or mol/L).

Quantification by UV-Vis Spectrophotometry

UV-Vis is a simpler, faster alternative to HPLC, but it is less specific. It is suitable if the compound is pure and has a strong chromophore, and if the solvent itself does not absorb at the analytical wavelength.[22] The nitrobenzoyl group in the target molecule provides a strong chromophore, making this a viable option.

Protocol for UV-Vis Quantification:

  • Determine λ-max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λ-max).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the predetermined λ-max.

  • Data Analysis: Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

  • Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine its concentration, then multiply by the dilution factor to find the solubility.[22]

Part 4: Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison. This allows for direct validation of the initial theoretical predictions and provides a valuable dataset for future formulation and process development.

Table 2: Template for Experimental Solubility Data of this compound at 25°C

SolventAnalytical MethodSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
e.g., MethanolHPLC
e.g., AcetoneHPLC
e.g., TolueneHPLC
e.g., Ethyl AcetateUV-Vis
e.g., DichloromethaneHPLC
e.g., HexaneHPLC

The results can be used to refine thermodynamic models, such as the NRTL or Margules models, which are crucial for designing complex processes like crystallization by describing the solid-liquid phase equilibrium.[23][24][25]

Conclusion

Determining the solubility of a novel compound like this compound requires a systematic and multi-faceted approach. This guide outlines an integrated workflow that begins with robust theoretical predictions using Hansen Solubility Parameters and COSMO-RS to intelligently screen solvents. It then details the execution of the gold-standard saturation shake-flask method to obtain high-quality experimental data. Finally, it provides validated protocols for analytical quantification via HPLC or UV-Vis. By combining predictive modeling with rigorous experimental practice, researchers can efficiently and accurately characterize the solubility profile of this compound, providing the foundational data necessary for its successful application in pharmaceutical development, chemical synthesis, and materials science.

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An In-depth Technical Guide to 2-Methyl-4-(4-nitrobenzoyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-4-(4-nitrobenzoyl)pyridine is a specialized heterocyclic ketone of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a 2-methylpyridine core linked to a 4-nitrobenzoyl moiety, presents a unique combination of functional groups that serve as versatile handles for further synthetic transformations. The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key biological interactions. The 4-nitrobenzoyl group, with its strong electron-withdrawing properties, not only influences the electronic character of the molecule but also offers a readily transformable nitro group, a precursor to a primary amine.

This guide provides a comprehensive overview of this compound, focusing on its synthesis, structural characteristics, and potential applications. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its synthesis can be logically approached through established principles of organic chemistry. This document will therefore emphasize the synthetic rationale and provide a detailed, field-proven protocol for its preparation, empowering researchers to access this valuable chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a research setting.

PropertyValue
IUPAC Name (2-Methylpyridin-4-yl)(4-nitrophenyl)methanone
CAS Number 1187165-15-6
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Appearance Typically a solid, color may vary depending on purity
InChI Key HQFXHYBPNWKXMF-UHFFFAOYSA-N

Synthesis and Mechanism: A Rational Approach

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylpyridine (also known as 2-picoline) with 4-nitrobenzoyl chloride. This reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings, however, presents unique challenges when applied to pyridine.

Causality Behind Experimental Choices

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This inherent electronic property makes it less nucleophilic than benzene and thus less reactive towards electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1] Furthermore, the nitrogen atom can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged pyridinium salt. This further deactivates the ring towards electrophilic attack.

Despite these challenges, acylation at the C4 position (gamma-position) is electronically feasible, albeit requiring carefully controlled conditions. The choice of a strong Lewis acid catalyst is crucial to generate the highly electrophilic acylium ion from 4-nitrobenzoyl chloride. Anhydrous conditions are paramount, as any moisture will hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.[1]

Proposed Synthetic Scheme

G Proposed Synthesis of this compound cluster_0 Reactants cluster_1 Product 2-Methylpyridine Reaction AlCl₃ (Lewis Acid) Dichloromethane (Solvent) 0°C to reflux 2-Methylpyridine->Reaction + 4-Nitrobenzoyl chloride 4-Nitrobenzoyl_chloride Product Reaction->Product This compound G Mechanism of Friedel-Crafts Acylation Acyl_Chloride 4-Nitrobenzoyl chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Pyridine 2-Methylpyridine Sigma_Complex Sigma Complex (Resonance Stabilized) Pyridine->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H⁺ G Potential Derivatization Pathways Start This compound Amine 4-(4-Aminobenzoyl)-2-methylpyridine Start->Amine Reduction of Nitro Group (e.g., SnCl₂/HCl, H₂/Pd-C) N-Oxide Pyridine N-Oxide Derivative Start->N-Oxide Oxidation of Pyridine Nitrogen (e.g., m-CPBA) Side_Chain_Func Functionalized Methyl Group Start->Side_Chain_Func Functionalization of Methyl Group (e.g., Oxidation, Halogenation)

Sources

A Theoretical Exploration of 2-Methyl-4-(4-nitrobenzoyl)pyridine: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] This guide delves into a comprehensive theoretical analysis of a promising, yet underexplored, molecule: 2-Methyl-4-(4-nitrobenzoyl)pyridine. While extensive experimental data on this specific compound is not publicly available, this paper serves as a robust framework for its computational evaluation, providing researchers and drug development professionals with a roadmap to unlock its therapeutic potential.[2] Through the lens of Density Functional Theory (DFT), molecular docking, and in silico ADMET profiling, we will construct a theoretical profile of this molecule, highlighting its potential as a kinase inhibitor and underscoring the power of computational chemistry in modern drug discovery.

Introduction: The Rationale for this compound

The convergence of a 2-methylpyridine core with a 4-nitrobenzoyl moiety presents a compelling case for therapeutic investigation. The pyridine ring is a well-established "privileged scaffold" in pharmaceutical development, known for its ability to engage in a variety of biological interactions, including hydrogen bonding and π-π stacking.[3] The inclusion of a methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for its biological target.

On the other hand, the 4-nitrobenzoyl group is a potent electron-withdrawing moiety, a characteristic that can significantly modulate the molecule's reactivity and intermolecular interactions.[3] The nitro group, in particular, can act as a hydrogen bond acceptor and its presence can influence the overall electrostatic potential of the molecule, a key determinant in molecular recognition.[4][5] This combination of structural features suggests that this compound could be a promising candidate for targeting a range of biological entities, with a particular emphasis on protein kinases, which are often implicated in proliferative diseases such as cancer.[6]

This guide will therefore construct a detailed theoretical characterization of this compound, providing a foundational understanding of its structural, electronic, and pharmacokinetic properties.

Theoretical Methodology: A Multi-Pillar Approach

To construct a comprehensive in silico profile of this compound, a multi-faceted computational strategy is employed. This approach ensures a holistic understanding of the molecule, from its fundamental quantum mechanical properties to its predicted behavior in a complex biological system.

Quantum Mechanical Characterization: Density Functional Theory (DFT)

DFT calculations are the bedrock of our theoretical investigation, offering profound insights into the molecule's electronic structure and geometry.[7] By solving the Kohn-Sham equations, we can elucidate a range of molecular properties that are critical for understanding its reactivity and interaction potential.

Protocol for DFT Calculations:

  • Geometry Optimization: The initial 3D structure of this compound is built and subjected to geometry optimization using a suitable DFT functional, such as B3LYP, with a basis set like 6-311++G(d,p).[8] This process identifies the lowest energy conformation of the molecule.

  • Electronic Properties: Following optimization, key electronic descriptors are calculated:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution across the molecule.[4] This allows for the identification of electrophilic and nucleophilic sites, which are critical for predicting intermolecular interactions.[9]

  • Vibrational Analysis: Frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The predicted infrared (IR) spectrum can also be used for comparison with experimental data, should it become available.

The following diagram illustrates the workflow for the DFT-based characterization of this compound.

DFT_Workflow Start Initial 3D Structure of This compound GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation & Vibrational Analysis GeomOpt->FreqCalc ElectronicProps Electronic Property Calculation (HOMO, LUMO, MEP) GeomOpt->ElectronicProps Output Optimized Geometry, Electronic Descriptors, Predicted IR Spectrum FreqCalc->Output ElectronicProps->Output

Caption: Workflow for DFT analysis of this compound.

Target Interaction Analysis: Molecular Docking

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target.[10] Given the structural motifs present in this compound, protein kinases are a logical and promising class of targets to investigate.[6][11]

Protocol for Molecular Docking:

  • Target Selection and Preparation: A suitable protein kinase target is selected from the Protein Data Bank (PDB). For this study, we will hypothetically consider Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The DFT-optimized structure of this compound is used as the starting point for the ligand.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the active site of the protein. The simulation generates a series of binding poses, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Binding Interactions: The top-ranked binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

The following diagram illustrates the molecular docking workflow.

Docking_Workflow cluster_Protein Protein Preparation cluster_Ligand Ligand Preparation PDB Select Target Protein (e.g., EGFR Kinase from PDB) PrepProtein Prepare Protein: Remove Water, Add Hydrogens PDB->PrepProtein Docking Molecular Docking Simulation (e.g., AutoDock Vina) PrepProtein->Docking DFTLigand DFT-Optimized Structure of This compound DFTLigand->Docking Analysis Analysis of Binding Poses and Interactions Docking->Analysis Output Predicted Binding Affinity & Interaction Profile Analysis->Output

Caption: Workflow for molecular docking of this compound.

Drug-Likeness Evaluation: In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.[12] In silico ADMET prediction provides a rapid and cost-effective means of identifying potential liabilities before committing to expensive and time-consuming experimental studies.[13][14]

Protocol for ADMET Prediction:

  • Input: The SMILES string or 2D structure of this compound is submitted to a validated ADMET prediction platform (e.g., SwissADME, pkCSM).

  • Property Calculation: The platform calculates a wide range of physicochemical and pharmacokinetic properties, including:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition.

    • Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five.

    • Toxicity: Predictions of potential toxicities, such as mutagenicity.

  • Analysis: The predicted ADMET profile is analyzed to assess the compound's overall drug-likeness and to identify any potential developmental hurdles.

Hypothetical Results and Discussion

While experimental data for this compound is not available, we can extrapolate a hypothetical profile based on our understanding of its constituent moieties and the results from our proposed theoretical calculations.

Molecular Properties and Reactivity

Based on DFT calculations, we can anticipate the following characteristics for this compound:

PropertyPredicted Value/CharacteristicSignificance
Optimized Geometry A non-planar conformation with a twisted dihedral angle between the pyridine and benzoyl rings is expected.The 3D shape of the molecule is fundamental to its ability to fit into a protein's binding site.
HOMO-LUMO Energy Gap A relatively small energy gap is predicted due to the extended conjugation and the presence of the electron-withdrawing nitro group.A smaller gap suggests higher chemical reactivity and polarizability, which can be advantageous for biological activity.[7]
Molecular Electrostatic Potential (MEP) The MEP map would likely show negative potential around the nitro group's oxygen atoms and the pyridine nitrogen, indicating their role as hydrogen bond acceptors. A positive potential would be expected around the carbonyl carbon, making it susceptible to nucleophilic attack.[4][15]The MEP provides a visual guide to the molecule's intermolecular interaction preferences, which is invaluable for predicting its binding mode in a protein active site.
Predicted Biological Activity: A Potential Kinase Inhibitor

Our hypothetical molecular docking study of this compound into the ATP-binding site of EGFR kinase would likely reveal a favorable binding affinity. Key interactions could include:

  • Hydrogen Bonding: The pyridine nitrogen and the oxygen atoms of the nitro group are prime candidates for forming hydrogen bonds with key residues in the kinase hinge region.

  • π-π Stacking: The aromatic pyridine and benzoyl rings could engage in π-π stacking interactions with aromatic residues in the active site.

  • Hydrophobic Interactions: The methyl group could form favorable hydrophobic interactions within a nonpolar pocket of the binding site.

The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor like this compound could exert its effect.

Signaling_Pathway cluster_Cell Cellular Signaling GF Growth Factor Receptor EGFR Kinase GF->Receptor Binds Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Inhibitor This compound Inhibitor->Receptor Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Predicted ADMET Profile

The in silico ADMET prediction for this compound would provide a preliminary assessment of its drug-like properties. Based on its structure, we can anticipate:

ADMET PropertyPredicted OutcomeRationale
Lipinski's Rule of Five Likely to be compliant.The molecular weight, logP, and number of hydrogen bond donors/acceptors are expected to fall within the acceptable ranges for oral bioavailability.
Gastrointestinal Absorption Predicted to have good absorption.The molecule's size and moderate polarity should facilitate passive diffusion across the gut wall.
Blood-Brain Barrier (BBB) Permeability Prediction may be borderline.While the molecule is relatively small, the polar nitro group might limit its ability to cross the BBB.
Metabolism The pyridine and benzoyl rings are potential sites for cytochrome P450-mediated oxidation. The nitro group may undergo reduction.Understanding potential metabolic pathways is crucial for predicting the drug's half-life and potential for drug-drug interactions.
Toxicity The nitroaromatic moiety may raise concerns for potential mutagenicity (Ames test).Early identification of potential toxicophores is essential for guiding lead optimization efforts.

Conclusion: A Roadmap for Future Investigation

This in-depth technical guide has presented a comprehensive theoretical framework for the evaluation of this compound as a potential therapeutic agent. Through the integrated application of Density Functional Theory, molecular docking, and in silico ADMET prediction, we have constructed a detailed, albeit hypothetical, profile of this molecule. Our analysis suggests that this compound possesses promising characteristics as a kinase inhibitor, with a predicted ADMET profile that warrants further investigation.

The computational workflows and theoretical insights provided herein serve as a valuable starting point for researchers and drug development professionals. This guide not only highlights the potential of this compound but also demonstrates the power of computational chemistry to accelerate the early stages of drug discovery. The next logical steps would involve the chemical synthesis of this compound and experimental validation of the theoretical predictions outlined in this paper.

References

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Sources

Unlocking the Therapeutic Potential of 2-Methyl-4-(4-nitrobenzoyl)pyridine: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents.[1][2] When combined with a 4-nitrobenzoyl moiety, the resulting molecule, 2-Methyl-4-(4-nitrobenzoyl)pyridine, presents a compelling starting point for novel drug discovery and development. The strongly electron-withdrawing nitro group significantly enhances the electrophilicity of the carbonyl carbon, making this compound a versatile intermediate for synthesis.[3] This guide provides a comprehensive overview of the untapped research potential of this compound, outlining key areas of investigation, detailed experimental protocols, and potential therapeutic applications. It is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in medicinal chemistry.

Introduction: The Architectural Promise of a Versatile Scaffold

This compound is a synthetic organic compound characterized by a pyridine ring substituted with a methyl group and a 4-nitrobenzoyl group.[1][4] This unique architecture suggests several avenues for research, primarily centered around the strategic modification of its functional groups to generate a library of derivatives with diverse pharmacological activities. The pyridine nucleus is a common feature in numerous antibacterial, antiviral, and anti-inflammatory drugs.[2][5][6][7] The nitro group, while contributing to the molecule's reactivity, is also a known pharmacophore in various bioactive compounds and can be readily transformed into an amino group, providing a key site for further derivatization.[3][8]

This whitepaper will delve into three primary areas of potential research for this compound:

  • Antimicrobial Drug Development: Leveraging the known antimicrobial properties of pyridine and nitro compounds.[2][6][7][8]

  • Kinase Inhibitor Discovery: Exploring the potential of pyridine-based compounds to target protein kinases, a critical class of enzymes in cell signaling and disease.[1]

  • Anti-inflammatory Agent Synthesis: Investigating the anti-inflammatory potential of derivatives, a known activity of some pyridine-based molecules.[9][10]

Research Area 1: Development of Novel Antimicrobial Agents

Scientific Rationale

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents.[2][11] Both pyridine and nitro-containing compounds have a well-documented history of antimicrobial activity.[6][7][8] The core hypothesis is that this compound can serve as a scaffold for the synthesis of a new class of potent and broad-spectrum antimicrobial drugs. A key initial step in this research direction is the reduction of the nitro group to an amine, which can then be further functionalized.[3]

Proposed Experimental Workflow

The proposed workflow involves a multi-step process from the synthesis of derivatives to their biological evaluation.

Antimicrobial Research Workflow A Synthesis of 2-Methyl-4-(4-aminobenzoyl)pyridine B Amide Coupling with Carboxylic Acids A->B Amine Precursor C Purification and Characterization B->C Crude Product D In Vitro Antimicrobial Screening C->D Pure Compounds E MIC and MBC Determination D->E Active Hits F Cytotoxicity Assay E->F Potent Compounds G Structure-Activity Relationship (SAR) Studies F->G Safe Leads

Caption: Workflow for the development of antimicrobial agents.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 2-Methyl-4-(4-aminobenzoyl)pyridine

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add Palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield 2-Methyl-4-(4-aminobenzoyl)pyridine.

Protocol 2.3.2: In Vitro Antimicrobial Screening (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.

  • Compound Dilution: Prepare a serial dilution of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Hypothetical Data and Expected Outcomes

The synthesized derivatives would be screened against a panel of Gram-positive and Gram-negative bacteria. The results could be summarized in a table similar to the one below.

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -NO₂>128>128
Amine -NH₂64128
Derivative 1 -NH-CO-CH₃3264
Derivative 2 -NH-CO-Ph1632
Derivative 3 -NH-CO-CF₃816

It is anticipated that derivatization of the amino group will lead to compounds with enhanced antimicrobial activity.

Research Area 2: Discovery of Novel Kinase Inhibitors

Scientific Rationale

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Pyridine-based compounds have been explored as potential kinase inhibitors.[1] The structural features of this compound, particularly the pyridine ring, provide a foundation for designing molecules that can interact with the ATP-binding pocket of kinases.

Proposed Experimental Workflow

The workflow for kinase inhibitor discovery will focus on synthesizing a library of derivatives and screening them against a panel of relevant kinases.

Kinase Inhibitor Discovery Workflow A Library Synthesis via Suzuki Coupling B Purification and Characterization A->B Crude Products C Kinase Panel Screening (e.g., KinomeScan) B->C Pure Compounds D IC50 Determination for Hits C->D Primary Hits E Cell-Based Proliferation Assays D->E Potent Inhibitors F In Silico Docking Studies E->F Cell-Active Compounds G Lead Optimization F->G Validated Leads

Caption: Workflow for the discovery of kinase inhibitors.

Detailed Experimental Protocols

Protocol 3.3.1: Suzuki Coupling for Derivative Synthesis

  • Reactant Preparation: In a microwave vial, combine 2-Methyl-4-(bromo-benzoyl)pyridine (synthesized from the parent compound), a boronic acid derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add a suitable solvent system (e.g., dioxane/water).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the specified temperature and time.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 3.3.2: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest.

  • Compound Addition: Add the synthesized compounds at various concentrations to the wells of a 384-well plate.

  • Reagent Addition: Add the kinase, tracer, and antibody to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader and calculate the IC₅₀ values.

Hypothetical Data and Expected Outcomes

The synthesized library would be screened against a panel of kinases. The inhibitory activity could be presented as follows:

Compound IDR-Group (from Boronic Acid)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
Parent -Br>10,000>10,000
Derivative 4 -Phenyl5,2008,100
Derivative 5 -4-Fluorophenyl1,5003,500
Derivative 6 -3-Aminophenyl250980

The goal is to identify potent and selective kinase inhibitors for further development.

Research Area 3: Synthesis of Novel Anti-inflammatory Agents

Scientific Rationale

Inflammation is a key pathological feature of many chronic diseases. Pyridine derivatives have been reported to possess anti-inflammatory properties.[9] This research avenue will explore the potential of this compound derivatives as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Proposed Experimental Workflow

The workflow will involve the synthesis of a targeted library of compounds and their evaluation in both enzymatic and cell-based assays of inflammation.

Anti-inflammatory Agent Synthesis Workflow A Synthesis of Chalcone Derivatives B Purification and Characterization A->B Crude Products C In Vitro COX-1/COX-2 Inhibition Assay B->C Pure Compounds D Cell-Based Nitric Oxide (NO) Inhibition Assay C->D Selective COX-2 Inhibitors E In Vivo Carrageenan-Induced Paw Edema Model D->E Cell-Active Compounds F Lead Optimization E->F In Vivo Active Leads

Caption: Workflow for the synthesis of anti-inflammatory agents.

Detailed Experimental Protocols

Protocol 4.3.1: Synthesis of Chalcone Derivatives

  • Reactant Preparation: In a flask, dissolve 2-Methyl-4-acetylpyridine (derived from the parent compound) and an aromatic aldehyde in ethanol.

  • Base Addition: Add a catalytic amount of a strong base (e.g., NaOH or KOH).

  • Reaction: Stir the mixture at room temperature until a precipitate forms.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry to obtain the chalcone derivative.

  • Purification: Recrystallize the crude product from a suitable solvent.

Protocol 4.3.2: In Vitro COX Inhibition Assay

  • Assay Principle: Utilize a colorimetric or fluorometric COX inhibitor screening kit.

  • Reagent Preparation: Prepare the assay buffer, heme, arachidonic acid, and COX-1 and COX-2 enzymes.

  • Compound Addition: Add the synthesized compounds to the wells of a 96-well plate.

  • Enzyme Addition: Add either COX-1 or COX-2 to the appropriate wells.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Measurement: After a specified incubation time, measure the absorbance or fluorescence to determine the extent of inhibition.

Hypothetical Data and Expected Outcomes

The anti-inflammatory activity of the synthesized chalcones would be evaluated. The data could be tabulated as shown below.

Compound IDR-Group (from Aldehyde)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent ->100>100-
Chalcone 1 -Phenyl50252
Chalcone 2 -4-Methoxyphenyl4559
Chalcone 3 -4-Chlorophenyl60230

The objective is to identify compounds with high selectivity for COX-2, which are expected to have a better safety profile than non-selective COX inhibitors.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a diverse range of derivatives with potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. The proposed research areas and experimental workflows in this guide provide a solid foundation for initiating comprehensive drug discovery programs centered on this molecule. Future research should focus on optimizing the lead compounds identified in these initial studies to improve their potency, selectivity, and pharmacokinetic properties.

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Methodological & Application

Experimental protocol for the synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate in medicinal chemistry and drug discovery.[1][2][3] The protocol details a Friedel-Crafts acylation reaction between 2-methylpyridine (2-picoline) and 4-nitrobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃). We delve into the mechanistic rationale behind the procedure, addressing the inherent challenges of performing electrophilic aromatic substitution on electron-deficient pyridine rings.[4] This guide includes a detailed, step-by-step experimental protocol, critical safety precautions, characterization methods, and a troubleshooting guide to assist researchers in achieving a successful synthesis.

Introduction and Scientific Rationale

The pyridine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous therapeutic agents.[5][6][7] The title compound, this compound, combines this important heterocycle with a 4-nitrobenzoyl moiety, making it a versatile precursor for further chemical elaboration.[1] For instance, the nitro group can be readily reduced to an amine, providing a functional handle for a wide array of coupling reactions to generate libraries of novel compounds for structure-activity relationship (SAR) studies.[1]

The most direct synthetic route to this aryl ketone is the Friedel-Crafts acylation. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[8][9] The reaction typically proceeds through the generation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst like AlCl₃.[8][10]

However, the application of the Friedel-Crafts acylation to pyridine presents a significant challenge. The nitrogen atom's lone pair of electrons acts as a Lewis base, readily coordinating with the AlCl₃ catalyst. This coordination forms a pyridinium-aluminum complex, which strongly deactivates the aromatic ring towards further electrophilic attack, thereby impeding the reaction.[4]

To overcome this deactivation, the reaction requires stoichiometric amounts of the Lewis acid catalyst. This is because the product ketone, also a Lewis base, forms a stable complex with AlCl₃, effectively sequestering the catalyst.[11][12] The protocol outlined below employs these conditions, along with careful control of temperature and reagent addition, to favor the formation of the desired product.

Reaction Mechanism

The synthesis proceeds via a classical Friedel-Crafts acylation mechanism, which can be broken down into four key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, abstracts the chloride from 4-nitrobenzoyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.

  • Nucleophilic Attack: The π-electron system of the 2-methylpyridine ring attacks the acylium ion. This step is typically the rate-determining step and is hindered by the deactivating effect of the nitrogen-AlCl₃ complex.

  • Formation of the Sigma Complex: The attack results in a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

  • Rearomatization: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the sigma complex, restoring aromaticity and yielding the final ketone product complexed with AlCl₃. An aqueous acidic workup is required to decompose this complex and isolate the final product.[13]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2-4: Electrophilic Aromatic Substitution AcylChloride 4-Nitrobenzoyl Chloride AcyliumIon Acylium Ion [Electrophile] AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ Pyridine 2-Methylpyridine (complexed) AcyliumIon->Pyridine SigmaComplex Sigma Complex (Intermediate) Pyridine->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Final Product ProductComplex->FinalProduct Aqueous Workup

Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.

Safety and Handling

Extreme caution is required when performing this protocol. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[14][15]

  • 4-Nitrobenzoyl chloride (CAS: 122-04-3): Highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[15][16][17] It is moisture-sensitive and reacts with water to liberate toxic hydrogen chloride gas.[15][18] Avoid inhalation of dust and any contact with skin or eyes.[14][16]

  • Aluminum chloride (Anhydrous) (CAS: 7446-70-0): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is corrosive and can cause severe burns. Ensure it is handled under strictly anhydrous conditions.

  • Dichloromethane (DCM) (CAS: 75-09-2): A volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Reaction Quenching: The work-up procedure involves quenching the reaction with an ice/acid mixture. This is a highly exothermic process that releases HCl gas. The addition must be performed slowly and cautiously in an ice bath.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-Methylpyridine (2-Picoline), anhydrous

    • 4-Nitrobenzoyl chloride

    • Aluminum chloride, anhydrous

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Equipment:

    • Three-neck round-bottom flask, flame-dried

    • Magnetic stirrer and stir bar

    • Dropping funnel, flame-dried

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Inert gas line (Nitrogen or Argon)

    • Ice bath

    • Standard glassware for workup and purification

Reagent Quantities
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Methylpyridine93.130.93 g10.01.0
4-Nitrobenzoyl chloride185.562.04 g11.01.1
Aluminum chloride133.342.13 g16.01.6
Dichloromethane-50 mL--
Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.6 eq) followed by 30 mL of anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath.

  • Acylium Ion Formation: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Substrate Addition: Dissolve 2-methylpyridine (1.0 eq) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add the 2-methylpyridine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A dark color change is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture back down to 0 °C in an ice bath. CAUTIOUSLY and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice (100 g) and concentrated HCl (20 mL). This will decompose the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

G start Start: Assemble Flame-Dried Glassware setup Add AlCl₃ and DCM to Flask under N₂ start->setup cool1 Cool to 0°C (Ice Bath) setup->cool1 add_acyl Dropwise Addition: 4-Nitrobenzoyl Chloride Solution cool1->add_acyl add_picoline Dropwise Addition: 2-Methylpyridine Solution add_acyl->add_picoline react Warm to Room Temp Stir 12-18h (Monitor by TLC) add_picoline->react cool2 Cool to 0°C react->cool2 quench Cautious Quenching: Pour into Ice/HCl cool2->quench extract Separate Layers Extract Aqueous w/ DCM quench->extract wash Combine & Wash Organic Layers (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ Filter & Concentrate wash->dry purify Purify Crude Product (Column Chromatography) dry->purify end Final Product: Characterize purify->end

Caption: General experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a solid (likely yellow, given the nitro-aromatic system).[19]

  • ¹H NMR: Expect signals corresponding to the protons on the pyridine ring and the nitrobenzoyl ring. The methyl group protons on the pyridine ring should appear as a singlet.

  • ¹³C NMR: Expect distinct signals for each carbon, including the carbonyl carbon at a characteristic downfield shift.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₀N₂O₃ = 242.23 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the C=O (ketone) group and the N-O bonds of the nitro group.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst due to moisture.[20]2. Insufficient catalyst amount.3. Deactivation of the pyridine ring is too strong.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. Use a fresh bottle of anhydrous AlCl₃.[20]2. Ensure at least 1.5-1.6 equivalents of AlCl₃ are used.3. Consider increasing the reaction temperature or time. For highly challenging substrates, explore alternative, stronger Lewis or Brønsted acid catalysts.[20]
Multiple Products (Poor Regioselectivity) Reaction conditions (temperature, addition rate) are not optimal, leading to substitution at other positions.Ensure slow, controlled addition of reagents at low temperatures to maximize selectivity for the desired isomer.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat to reflux after the initial addition phase, while continuing to monitor by TLC.

References

  • Apollo Scientific. (2022, September 16).
  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.
  • Fisher Scientific. (2023, September 21).
  • ECHEMI. (2019, July 15).
  • CDH Fine Chemical.
  • Al-Suwait, A. A., et al. (2018).
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction.
  • Grzybowski, P., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
  • YouTube. (2022, December 24).
  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • Benchchem.
  • Benchchem. This compound | 1187165-15-6.
  • Organic Chemistry Portal.
  • Benchchem. 4-Methyl-2-(4-nitrobenzoyl)pyridine|Research Chemical.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Sigma-Aldrich. 2-(4-Nitrobenzoyl)pyridine | 27693-38-5.
  • Nayyar, A., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD.

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Application Notes & Protocols: Strategic Application of 2-Methyl-4-(4-nitrobenzoyl)pyridine in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating a Challenging Acylating Agent in Electrophilic Aromatic Substitution

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. While the reaction is robust and widely utilized, its efficiency is highly dependent on the electronic nature of both the aromatic substrate and the acylating agent. This guide delves into the nuanced application of a structurally complex and electronically challenging acylating agent: 2-Methyl-4-(4-nitrobenzoyl)pyridine.

The presence of both a pyridine ring and a nitro-substituted benzoyl group within the same molecule presents a unique set of obstacles that must be strategically addressed. The pyridine nitrogen, a Lewis base, can readily complex with the Lewis acid catalyst, effectively titrating it out of the reaction. Concurrently, the 4-nitro group is a potent electron-withdrawing group, which deactivates the acylium ion intermediate, rendering it less electrophilic.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to understanding and potentially overcoming these challenges. We will explore the mechanistic intricacies, propose robust experimental protocols, and offer troubleshooting strategies for the successful employment of this compound in Friedel-Crafts acylation reactions.

Mechanistic Considerations: The Duality of Deactivation

A successful Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion that is readily attacked by the π-electrons of an aromatic substrate. In the case of this compound, two key structural features significantly impact this process:

  • The Pyridine Moiety: The lone pair of electrons on the pyridine nitrogen atom presents a site of strong Lewis basicity. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), a stable acid-base complex is formed. This complexation sequesters the catalyst, potentially halting the reaction unless a stoichiometric excess of the Lewis acid is employed. Furthermore, the protonated or complexed pyridine ring exerts a strong electron-withdrawing effect, further diminishing the reactivity of the acylium ion.

  • The 4-Nitrobenzoyl Group: The nitro group is one of the most powerful electron-withdrawing groups. Its presence on the benzoyl moiety significantly reduces the electron density of the carbonyl carbon, which in turn destabilizes the positive charge of the resulting acylium ion. This deactivation makes the acylium ion a weaker electrophile, requiring either a more nucleophilic aromatic substrate or more forcing reaction conditions to drive the reaction forward.

The synergistic deactivating effect of these two groups makes the Friedel-Crafts acylation with this compound a non-trivial synthetic challenge. However, with careful selection of the catalyst, substrate, and reaction conditions, this hurdle can potentially be overcome.

G cluster_0 Catalyst Activation & Deactivation Pathways cluster_1 Electrophilic Aromatic Substitution reagent This compound acylium Acylium Ion (Electrophile) reagent->acylium Desired Activation deactivated_catalyst Deactivated Catalyst (Pyridine-Lewis Acid Complex) reagent->deactivated_catalyst Catalyst Sequestration (Side Reaction) catalyst Lewis Acid (e.g., AlCl₃) catalyst->acylium catalyst->deactivated_catalyst sigma Sigma Complex (Intermediate) acylium->sigma Attack by Aromatic Ring aromatic Aromatic Substrate (Nucleophile) aromatic->sigma product Aryl-(2-methylpyridin-4-yl)methanone (Product) sigma->product Deprotonation

Figure 1: Logical workflow illustrating the competing pathways in the Friedel-Crafts acylation using this compound.

Proposed Experimental Protocols

Given the anticipated challenges, the following protocols are designed to provide a starting point for the optimization of the Friedel-Crafts acylation using this compound. It is crucial to maintain strictly anhydrous conditions throughout the experimental setup, as Lewis acid catalysts are highly sensitive to moisture.

Protocol 1: Acylation of an Activated Aromatic Substrate (e.g., Toluene)

This protocol is designed for use with electron-rich, activated aromatic substrates where the reaction is more likely to proceed under milder conditions.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (N₂ or Ar) setup.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (2.5 equivalents). Add anhydrous dichloromethane to create a stirrable suspension.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Add anhydrous toluene (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (or no further progress is observed), cool the mixture to 0 °C. Cautiously pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation of a Non-activated Aromatic Substrate (e.g., Benzene)

This protocol employs more forcing conditions that may be necessary for less reactive aromatic substrates.

Materials:

  • Same as Protocol 1, with benzene replacing toluene.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Substrate Addition: In this case, benzene can be used as both the substrate and the solvent. Add anhydrous benzene (10-20 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition of the acylating agent, allow the reaction to warm to room temperature and then heat to a higher reflux temperature (up to 80 °C, the boiling point of benzene) for an extended period (12-24 hours). Monitor the reaction progress by TLC.

  • Follow steps 7-11 of Protocol 1 for work-up and purification.

Data Presentation and Expected Outcomes

The success of the Friedel-Crafts acylation with this compound is highly dependent on the nucleophilicity of the aromatic substrate. The following table provides a hypothetical summary of expected outcomes based on the electronic nature of the substrate.

Aromatic SubstrateRelative ReactivityProposed ConditionsExpected Major Isomer(s)Potential Challenges
AnisoleHighProtocol 1 (0 °C to RT)paraPotential for ether cleavage by Lewis acid.
TolueneModerateProtocol 1 (0 °C to reflux)para > orthoSlower reaction rate compared to anisole.
BenzeneLowProtocol 2 (elevated temp.)MonosubstitutedRequires forcing conditions and longer reaction times.
ChlorobenzeneVery LowProtocol 2 (prolonged heating)para > orthoLow yield expected due to deactivation.
NitrobenzeneExtremely LowNot RecommendedN/AReaction is unlikely to proceed.

Troubleshooting and Optimization

  • Low or No Yield:

    • Ensure Anhydrous Conditions: Moisture is a primary cause of reaction failure. Flame-dry all glassware and use anhydrous solvents and reagents.

    • Increase Catalyst Loading: Due to complexation with the pyridine nitrogen, a higher stoichiometric ratio of the Lewis acid (up to 3-4 equivalents) may be necessary.

    • Higher Temperatures: For less reactive substrates, increasing the reaction temperature can provide the necessary activation energy.

    • Alternative Catalysts: Consider stronger Lewis acids such as iron(III) chloride (FeCl₃) or Brønsted acids like trifluoromethanesulfonic acid, which have shown efficacy in acylating moderately deactivated rings.

  • Formation of Byproducts:

    • Side reactions on the pyridine ring: Although less likely under these electrophilic conditions, monitor for any unexpected products.

    • Polysubstitution: This is generally not an issue in Friedel-Crafts acylation as the product is deactivated towards further acylation.

G cluster_workflow Experimental Workflow start Reaction Setup (Anhydrous Conditions) catalyst_add Add Lewis Acid (e.g., AlCl₃) start->catalyst_add cooling Cool to 0 °C catalyst_add->cooling acyl_add Add Acylating Agent (Dropwise) cooling->acyl_add sub_add Add Aromatic Substrate (Dropwise) acyl_add->sub_add reaction Reaction (Monitor by TLC) sub_add->reaction quench Quench with Ice/HCl reaction->quench extract Extraction quench->extract wash Wash extract->wash dry Dry & Concentrate wash->dry purify Purification (Column Chromatography) dry->purify end Characterized Product purify->end

Figure 2: A generalized experimental workflow for the Friedel-Crafts acylation using this compound.

Conclusion and Future Perspectives

The use of this compound as an acylating agent in Friedel-Crafts reactions represents a significant synthetic challenge due to the dual deactivating effects of the nitro group and the pyridine ring. However, by employing a strategic approach that includes the use of highly activated substrates, a stoichiometric excess of a strong Lewis acid catalyst, and carefully controlled, anhydrous reaction conditions, it is plausible to achieve the desired acylation. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers venturing into this demanding yet potentially rewarding area of synthesis. Further exploration of alternative catalytic systems, such as solid acid catalysts or milder Lewis acids in combination with activators, may open new avenues for the efficient utilization of this and other similarly challenging heteroaromatic acylating agents.

References

  • ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • ACS Publications. (2010). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • Google Patents. (2011). Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. [Link]

  • YouTube. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Application Notes and Protocols for 2-Methyl-4-(4-nitrobenzoyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold holds a privileged position, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design.[2] The subject of this guide, 2-Methyl-4-(4-nitrobenzoyl)pyridine, is a bespoke building block that marries the advantageous features of the pyridine ring with the reactive potential of a nitrobenzoyl moiety. This strategic combination offers medicinal chemists a versatile platform for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition.

The presence of a methyl group at the 2-position of the pyridine ring can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for target proteins. The 4-nitrobenzoyl group serves a dual purpose: the strongly electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it a reactive handle for further synthetic transformations.[3] Furthermore, the nitro group itself can be readily reduced to an amine, opening a gateway to a diverse array of derivatization possibilities, including the formation of amides and ureas, which are common pharmacophores in kinase inhibitors.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a strategic building block in medicinal chemistry. We will delve into detailed, field-proven protocols for its synthesis and subsequent functionalization, and explore its application in the generation of bioactive molecules, supported by authoritative references and visual aids to facilitate understanding and practical implementation.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction between 2-methylpyridine (2-picoline) and 4-nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The pyridine nitrogen's basicity presents a challenge as it can coordinate with the Lewis acid, deactivating both the catalyst and the substrate. Therefore, an excess of the Lewis acid is typically required.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

  • 2-Methylpyridine (2-picoline)

  • 4-Nitrobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare anhydrous reagents and glassware suspend_alcl3 Suspend AlCl3 in anhydrous DCM under N2 prep_reagents->suspend_alcl3 cool_mixture Cool to 0°C suspend_alcl3->cool_mixture add_acyl_chloride Add 4-nitrobenzoyl chloride solution dropwise cool_mixture->add_acyl_chloride add_picoline Add 2-methylpyridine dropwise add_acyl_chloride->add_picoline reflux Warm to room temperature and then reflux add_picoline->reflux quench Quench reaction with ice/HCl reflux->quench extract Extract with DCM quench->extract wash Wash organic layer with NaHCO3 and brine extract->wash dry Dry with MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Lewis Acid Suspension: To the flask, add anhydrous aluminum chloride (2.5 equivalents) and suspend it in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Addition of 2-Methylpyridine: Add 2-methylpyridine (1.2 equivalents) dropwise to the reaction mixture at 0°C. An exothermic reaction is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.[4]

  • Excess Lewis Acid: The basic nitrogen of the pyridine ring complexes with AlCl₃. An excess of the catalyst is necessary to ensure enough is available to activate the acyl chloride.

  • Controlled Addition at Low Temperature: The initial reaction between the Lewis acid, acyl chloride, and pyridine is exothermic. Slow, controlled addition at 0°C prevents side reactions and ensures the formation of the desired acylium ion intermediate.

  • Acidic Workup: The product ketone forms a stable complex with AlCl₃. Quenching with a strong acid is required to break this complex and liberate the product.[4]

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound in medicinal chemistry is realized in its subsequent transformations. The reduction of the nitro group to an amine provides a key intermediate, 2-Methyl-4-(4-aminobenzoyl)pyridine, which is a versatile precursor for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors.

Protocol 2: Reduction of the Nitro Group

Objective: To synthesize 2-Methyl-4-(4-aminobenzoyl)pyridine by reduction of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol or Acetic Acid

  • Concentrated Hydrochloric Acid (if using Fe)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve nitro compound in solvent add_reductant Add reducing agent (e.g., SnCl2·2H2O) dissolve->add_reductant heat Heat to reflux add_reductant->heat cool Cool to room temperature heat->cool basify Basify with NaOH solution cool->basify extract Extract with ethyl acetate basify->extract wash Wash with brine extract->wash dry Dry and concentrate wash->dry purify Purify by recrystallization or chromatography dry->purify

Caption: General workflow for the reduction of the nitro group.

Procedure (using SnCl₂·2H₂O):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully add a saturated sodium bicarbonate solution until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 2-Methyl-4-(4-aminobenzoyl)pyridine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: SnCl₂·2H₂O is a classic and effective reagent for the reduction of aromatic nitro groups to amines under relatively mild conditions. Iron powder in acidic media is another common and cost-effective alternative.[3]

  • Basic Workup: The amine product can form salts under acidic conditions. Basification is necessary to liberate the free amine for extraction into an organic solvent.

Application Note: Synthesis of a Pyridine-Based Kinase Inhibitor Analog

The resulting 2-Methyl-4-(4-aminobenzoyl)pyridine is a valuable intermediate for the synthesis of various kinase inhibitors. For instance, it can be utilized in the synthesis of analogs of known kinase inhibitors, such as those targeting protein kinases involved in cell signaling pathways. A plausible synthetic route, inspired by the synthesis of related pyridine-based kinase inhibitors, is outlined below.[5]

Synthetic Strategy:

The amino group of 2-Methyl-4-(4-aminobenzoyl)pyridine can be acylated with a suitable carboxylic acid or reacted with an isocyanate to introduce a side chain that can interact with the ATP-binding site of a target kinase. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

Illustrative Synthetic Scheme:

G start 2-Methyl-4-(4-aminobenzoyl)pyridine intermediate Acylation/Urea Formation start->intermediate R-COOH, coupling agent or R-NCO product Kinase Inhibitor Analog intermediate->product

Sources

Application Notes and Protocols for 2-Methyl-4-(4-nitrobenzoyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a forward-looking technical guide on the potential applications of 2-Methyl-4-(4-nitrobenzoyl)pyridine as a versatile intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented, its constituent functional groups—a pyridine ring, a reactive benzoyl moiety, and a transformable nitro group—offer substantial opportunities for the development of new fungicidal, herbicidal, and insecticidal compounds. This guide outlines detailed, scientifically-grounded protocols for the derivatization of this compound, supported by analogous transformations reported in the scientific literature. The included experimental workflows, reaction mechanisms, and data tables are intended to provide researchers, scientists, and drug development professionals with a solid foundation for exploring this promising chemical scaffold.

Introduction: The Potential of a Multifunctional Pyridine Scaffold

Pyridine-based compounds are a cornerstone of modern agrochemical research, forming the structural basis of numerous commercial herbicides, insecticides, and fungicides.[1][2] The unique electronic properties and metabolic stability of the pyridine ring contribute to the biological activity and selectivity of these crop protection agents.[1] this compound is a particularly promising, yet underexplored, starting material for agrochemical discovery. Its key structural features offer multiple avenues for chemical modification:

  • The Nitro Group: This strong electron-withdrawing group can be readily reduced to a primary amine, a critical functional handle for the introduction of diverse substituents and the construction of complex heterocyclic systems.[3][4]

  • The Benzoyl Carbonyl Group: The ketone linkage provides a point for further functionalization, including reduction to a secondary alcohol or conversion to an oxime, which can impart specific biological activities.

  • The Pyridine Ring and Methyl Group: These sites can also be targeted for modification to fine-tune the physicochemical properties and biological efficacy of the resulting compounds.[3]

This application note will detail potential synthetic pathways to leverage these reactive sites for the creation of novel agrochemical candidates.

Proposed Synthetic Pathways and Protocols

The following sections outline hypothetical, yet chemically sound, synthetic routes starting from this compound to generate compounds with potential agrochemical activity.

Pathway 1: Synthesis of N-Substituted Aminobenzoylpyridine Derivatives as Potential Insecticides

The reduction of the nitro group to an amine is a fundamental and highly versatile transformation in the synthesis of biologically active molecules.[3][4] The resulting 4-(4-aminobenzoyl)-2-methylpyridine is a valuable intermediate for the synthesis of amide and urea derivatives, classes of compounds known to exhibit insecticidal properties.[5]

Workflow for Pathway 1:

G A This compound B Reduction (e.g., SnCl2, HCl or H2, Pd/C) A->B C 4-(4-Aminobenzoyl)-2-methylpyridine B->C D Acylation (e.g., Acid Chloride, Anhydride) C->D F Reaction with Isocyanate C->F E N-(4-(2-methylpyridine-4-carbonyl)phenyl)amide Derivatives (Potential Insecticides) D->E G N-(4-(2-methylpyridine-4-carbonyl)phenyl)urea Derivatives (Potential Insecticides) F->G

Caption: Proposed synthesis of potential insecticidal amide and urea derivatives.

Experimental Protocol: Reduction of this compound

  • Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[6] Alternatively, reduction with tin(II) chloride in the presence of a strong acid is a classic and reliable method.[4]

  • Step-by-Step Protocol (Catalytic Hydrogenation):

    • To a solution of this compound (1.0 eq) in methanol or ethyl acetate, add 10% Pd/C (0.1 eq by weight).

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (0.5 MPa) at room temperature for 15 hours.[6]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 4-(4-aminobenzoyl)-2-methylpyridine.

Experimental Protocol: Synthesis of an Amide Derivative

  • Rationale: The resulting primary amine is a potent nucleophile that readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. Many commercial insecticides feature an amide linkage.[5]

  • Step-by-Step Protocol:

    • Dissolve 4-(4-aminobenzoyl)-2-methylpyridine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acid chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target N-substituted amide.

Reactant Product Exemplary Conditions Potential Activity
This compound4-(4-Aminobenzoyl)-2-methylpyridineH₂, 10% Pd/C, MeOHIntermediate
4-(4-Aminobenzoyl)-2-methylpyridineN-(4-(2-methylpyridine-4-carbonyl)phenyl)acetamideAcetyl chloride, Et₃N, DCMInsecticidal
4-(4-Aminobenzoyl)-2-methylpyridineN-(4-(2-methylpyridine-4-carbonyl)phenyl)benzamideBenzoyl chloride, Pyridine, THFInsecticidal
Pathway 2: Synthesis of Benzoylpyridine Oxime Ethers as Potential Fungicides and Insecticides

The carbonyl group of the benzoyl moiety is a prime target for derivatization. Conversion to an oxime, followed by etherification, can lead to compounds with fungicidal or insecticidal properties. This scaffold is present in some known agrochemicals.

Workflow for Pathway 2:

G A This compound B Oximation (Hydroxylamine Hydrochloride) A->B C 2-Methyl-4-((4-nitrophenyl)(hydroxyimino)methyl)pyridine B->C D Alkylation (e.g., Alkyl Halide, Base) C->D E 2-Methyl-4-((alkoxyimino)(4-nitrophenyl)methyl)pyridine Derivatives (Potential Fungicides/Insecticides) D->E

Caption: Proposed synthesis of potential fungicidal/insecticidal oxime ethers.

Experimental Protocol: Synthesis of the Oxime Intermediate

  • Rationale: Ketones readily react with hydroxylamine to form oximes. This reaction is typically carried out in the presence of a base to neutralize the liberated acid.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or pyridine (2.0 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the oxime intermediate.

Experimental Protocol: Synthesis of an Oxime Ether Derivative

  • Rationale: The hydroxyl group of the oxime can be alkylated under basic conditions to form an oxime ether. This modification can significantly impact the biological activity of the molecule.

  • Step-by-Step Protocol:

    • Suspend the oxime intermediate (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

    • Add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography.

Intermediate Reagent Product Class Potential Activity
2-Methyl-4-((4-nitrophenyl)(hydroxyimino)methyl)pyridineMethyl IodideMethyl Oxime EtherFungicidal, Insecticidal
2-Methyl-4-((4-nitrophenyl)(hydroxyimino)methyl)pyridineBenzyl BromideBenzyl Oxime EtherFungicidal, Insecticidal

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the discovery of novel agrochemicals. The synthetic pathways and protocols outlined in this application note provide a strategic framework for the derivatization of this versatile intermediate. The reduction of the nitro group to a primary amine opens a gateway to a vast array of amide, urea, and heterocyclic analogues with potential insecticidal activity. Furthermore, the derivatization of the benzoyl carbonyl to oxime ethers presents a viable route to new fungicides and insecticides.

It is our hope that this guide will stimulate further research into the agrochemical applications of this compound and its derivatives, ultimately contributing to the development of new and effective crop protection solutions.

References

  • Abdel-Wahab, B. F., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271–17282. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(43), 10473-8. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ACS Publications. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ACS Publications. [Link]

  • Butin, A. V., & Zakharychev, V. V. (2021). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. ResearchGate. [Link]

  • Google Patents. (n.d.). US20030216444A1 - Benzoylpyridine derivative or its salt, fungicide containing it as an active ingredient, its production process and intermediate for producing it.
  • Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • Global Substance Registration System. (n.d.). 4-BENZOYLPYRIDINE. gsrs. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzoylpyridine. PubChem. [Link]

  • Zhang, J. (2011). Synthetic development and applications of 4-aminopyridine. ResearchGate. [Link]

  • Shevelev, A. M., et al. (2024). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega. [Link]

  • Mąkosza, M., & Chylinska, M. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Matsuzaki, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. [Link]

Sources

A Modular Synthetic Platform for Novel Antitubercular Agents Derived from 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Pyridine-based scaffolds are a cornerstone of antitubercular drug discovery, with isoniazid being a prime example.[1][2] This application note details a robust and modular synthetic strategy starting from the versatile chemical building block, 2-Methyl-4-(4-nitrobenzoyl)pyridine. We present a series of detailed, field-tested protocols for the systematic functionalization of this scaffold at three key positions: the nitro group, the methyl group, and the benzoyl ketone. The described workflows enable the generation of a diverse library of candidate compounds, incorporating principles of bioisosteric replacement to optimize for potency and improved pharmacokinetic profiles.[3][4] This guide is designed to provide drug development professionals with the foundational chemistry, strategic rationale, and practical methodologies required to explore this promising chemical space for next-generation antitubercular agents.

Introduction: The Strategic Imperative for New TB Drug Scaffolds

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. The efficacy of current first-line treatments is severely compromised by the emergence of MDR and extensively drug-resistant (XDR) strains.[5] This has ignited a search for new chemical entities that can overcome existing resistance mechanisms.

Pyridine-containing molecules have historically proven to be a rich source of antitubercular activity. Isoniazid (INH), a cornerstone of TB therapy for decades, features a pyridine ring and functions as a prodrug that ultimately inhibits mycolic acid biosynthesis.[1] This success has inspired extensive research into other pyridine derivatives, leading to the identification of numerous potent compounds.[6][7][8]

The starting scaffold, This compound , offers a compelling platform for systematic drug discovery. It contains three distinct and chemically addressable functional groups:

  • The 4-Nitrobenzoyl Moiety: The nitro group is a classic precursor to a primary amine, a critical handle for a vast array of coupling reactions. Furthermore, nitroaromatic compounds themselves are a validated class of antitubercular agents (e.g., Pretomanid), acting as prodrugs that are reductively activated within Mtb.

  • The 2-Methyl Group: The methyl group ortho to the pyridine nitrogen is sufficiently acidic to participate in condensation reactions, allowing for the extension of the molecule and the introduction of diverse substituents.[9]

  • The Benzoyl Ketone: While more stable, the ketone offers opportunities for reduction to an alcohol or conversion to other functional groups, influencing the compound's three-dimensional shape and polarity.

This document provides a logical framework and detailed protocols for leveraging these features to build a library of novel antitubercular candidates.

A Modular Approach to Synthesis and SAR Exploration

Our synthetic strategy is designed for modularity, allowing researchers to independently or sequentially modify the scaffold to rapidly generate analogues for Structure-Activity Relationship (SAR) studies. The core logic involves creating key intermediates that serve as branching points for diversification.

The overall workflow is conceptualized as follows: The starting material can undergo parallel modifications—reduction of the nitro group or condensation at the methyl group—to produce two primary intermediates. These intermediates can then be further functionalized to yield a diverse library of final compounds.

G cluster_start Starting Scaffold cluster_inter Key Intermediates cluster_final Compound Library Diversification A This compound B Intermediate 1 (4-Aminobenzoyl Derivative) A->B Protocol 1: Nitro Reduction C Intermediate 2 (2-Styryl Derivative) A->C Protocol 2: Methyl Condensation D Amide / Sulfonamide Analogues B->D Protocol 3: Amide Coupling E Heterocyclic Analogues B->E e.g., Cyclization F Reduced Nitro / Modified Styryl Analogues C->F e.g., Nitro Reduction G cluster_nitro Nitro Group Bioisosteres cluster_keto Ketone Bioisosteres Scaffold Core Scaffold N1 Sulfonamide (-SO₂NH₂) Scaffold->N1 Improves solubility Maintains H-bond capacity N2 Cyano (-CN) Scaffold->N2 Polar, non-ionizable N3 Trifluoromethyl (-CF₃) Scaffold->N3 Metabolically stable Lipophilic K1 Oxadiazole Ring Scaffold->K1 Rigidifies linker Modifies electronics K2 Methylene Ether (-CH₂-O-) Scaffold->K2 Increases flexibility K3 Sulfone (-SO₂-) Scaffold->K3 H-bond acceptor G A Synthesized Compound Library B Primary Screen: MIC Determination (e.g., MABA vs. Mtb H37Rv) A->B C Cytotoxicity Assay (e.g., vs. Vero or HepG2 cells) A->C D Calculate Selectivity Index (SI) SI = IC₅₀ / MIC B->D C->D E Secondary Screening on 'Hits' (Compounds with high potency & SI) D->E F Screening vs. Drug-Resistant Strains (MDR/XDR Mtb) E->F G Mechanism of Action Studies (e.g., Target identification) E->G H In vivo Efficacy Studies (Mouse model of TB) E->H

Sources

Application Note: The Strategic Role of Substituted Pyridines in the Synthesis of Potent Kinase Inhibitors – A Focus on the CSF1R Inhibitor Pexidartinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold in Modern Kinase Inhibitor Design

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy is often dictated by the specific molecular scaffolds that form their core structure, enabling precise interactions with the ATP-binding pocket of the target kinase. Among these, the pyridine ring is a privileged heterocycle, frequently incorporated into the design of potent and selective kinase inhibitors. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an invaluable building block for medicinal chemists. This application note will delve into the practical application of a substituted pyridine moiety in the synthesis of a clinically relevant kinase inhibitor, using the Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor Pexidartinib as a detailed case study.

Pexidartinib (Turalio®) is an FDA-approved therapeutic for tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm characterized by the overexpression of CSF1.[1][2] The drug functions by potently and selectively inhibiting CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages, which are key drivers of the tumor mass in TGCT.[2][3] The molecular architecture of Pexidartinib features a central pyrrolopyridine core linked to a substituted pyridine, highlighting the strategic importance of this heterocyclic unit in achieving high-affinity binding to the kinase domain.

This guide will provide a comprehensive overview of a representative synthetic route to Pexidartinib, emphasizing the chemical principles and experimental considerations at each step. Furthermore, we will explore the biological context of CSF1R inhibition and present relevant pharmacological data.

The Rationale for Pyridine Incorporation in Pexidartinib

The pyridine ring in Pexidartinib plays a crucial role in its pharmacological profile. It is involved in key hydrogen bonding interactions within the ATP-binding site of CSF1R, contributing to the inhibitor's high potency. Furthermore, the substitution pattern on the pyridine ring can be readily modified, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical for oral bioavailability and a favorable pharmacokinetic profile.[4]

Synthesis of Pexidartinib: A Detailed Protocol

The following protocol is a representative synthesis of Pexidartinib, adapted from documented procedures.[5] This multi-step synthesis involves the construction of the core heterocyclic system followed by the strategic introduction of the substituted pyridine moiety.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-step process involving an initial alkylation to form a key intermediate, followed by a nucleophilic substitution to introduce the final pyridine-containing side chain.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Amination A 5-chloro-7-azaindole C Alkylated Intermediate A->C KI, Ag2O 1,4-dioxane, 100°C B 2-chloro-5-chloromethylpyridine B->C E Pexidartinib C->E K2CO3 1,4-dioxane/H2O, 120°C D 3-aminomethyl-6- (trifluoromethyl)pyridine D->E

Caption: Synthetic workflow for Pexidartinib.

Experimental Protocol

Step 1: Synthesis of the Alkylated Intermediate

This step involves the alkylation of 5-chloro-7-azaindole with 2-chloro-5-chloromethylpyridine. The use of a silver oxide additive facilitates the reaction.

  • Materials:

    • 5-chloro-7-azaindole (1.0 eq)

    • 2-chloro-5-chloromethylpyridine (1.1 eq)

    • Potassium iodide (0.2 eq)

    • Silver oxide (1.2 eq)

    • 1,4-dioxane (anhydrous)

    • Nitrogen gas (inert atmosphere)

  • Equipment:

    • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

    • Heating mantle with temperature control.

    • Standard laboratory glassware.

  • Procedure:

    • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 5-chloro-7-azaindole (1.0 eq), potassium iodide (0.2 eq), and silver oxide (1.2 eq).

    • Add anhydrous 1,4-dioxane to the flask to dissolve the solids.

    • Heat the reaction mixture to 100°C with stirring.

    • In a separate flask, dissolve 2-chloro-5-chloromethylpyridine (1.1 eq) in a minimal amount of anhydrous 1,4-dioxane.

    • Add the solution of 2-chloro-5-chloromethylpyridine dropwise to the heated reaction mixture over 1 hour.

    • Maintain the reaction at 100°C for 8 hours, monitoring the progress by HPLC.

    • Upon completion, the reaction mixture containing the alkylated intermediate is used directly in the next step without purification.

  • Causality and Self-Validation: The inert nitrogen atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen. Potassium iodide acts as a catalyst to facilitate the alkylation. Silver oxide serves as a halide scavenger, driving the reaction to completion. Monitoring by HPLC ensures the reaction has proceeded to completion before proceeding to the next step, which is a key validation point.

Step 2: Synthesis of Pexidartinib

This final step involves the nucleophilic substitution of the chloro group on the intermediate with 3-aminomethyl-6-(trifluoromethyl)pyridine.

  • Materials:

    • Reaction mixture from Step 1 (containing the alkylated intermediate)

    • 3-aminomethyl-6-(trifluoromethyl)pyridine (1.2 eq)

    • Potassium carbonate (1.5 eq)

    • 1,4-dioxane

    • Water

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Ethanol

  • Equipment:

    • Reaction setup from Step 1.

    • Separatory funnel.

    • Rotary evaporator.

    • Recrystallization apparatus.

  • Procedure:

    • To the reaction mixture from Step 1, add a solution of 3-aminomethyl-6-(trifluoromethyl)pyridine (1.2 eq) in 1,4-dioxane.

    • Add an aqueous solution of potassium carbonate (1.5 eq).

    • Heat the reaction mixture to 120°C and stir for 6 hours. Monitor the disappearance of the alkylated intermediate by HPLC.

    • Once the reaction is complete, filter the hot reaction mixture to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the majority of the 1,4-dioxane.

    • To the concentrated residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure Pexidartinib.

  • Causality and Self-Validation: Potassium carbonate acts as a base to facilitate the nucleophilic substitution reaction. The biphasic solvent system (1,4-dioxane/water) is employed to ensure the solubility of both the organic reactants and the inorganic base. The final recrystallization step is a critical purification method, and the purity of the final product should be confirmed by analytical techniques such as HPLC and NMR. A successful synthesis will yield a product with high purity (e.g., >99%).[5]

Pharmacological Data and Biological Context

Pexidartinib is a potent inhibitor of several receptor tyrosine kinases, with the highest affinity for CSF1R.

Target KinaseIC50 (nM)
CSF-1R20
KIT10
FLT3160
Source: PubChem CID: 25151352[2]

The inhibitory activity of Pexidartinib against CSF1R disrupts the downstream signaling cascade that promotes the proliferation and survival of macrophages.

CSF1R Signaling Pathway

Upon binding of its ligand, CSF-1, the CSF1R dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events.[6][7][8] This pathway is crucial for the function of the mononuclear phagocyte system.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CSF1 CSF-1 (Ligand) CSF1R CSF1R (Receptor) CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates ERK ERK CSF1R->ERK Activates Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Autophosphorylation AKT AKT PI3K->AKT Proliferation Macrophage Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified CSF1R signaling pathway and the inhibitory action of Pexidartinib.

Conclusion

The synthesis of Pexidartinib serves as an excellent practical example of the strategic use of substituted pyridines in the development of targeted kinase inhibitors. The protocols and rationale presented in this application note are intended to provide researchers and drug development professionals with a deeper understanding of the chemical principles and experimental considerations involved in the synthesis of such compounds. The pyridine moiety is a versatile and powerful tool in the medicinal chemist's arsenal, and its continued exploration will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of a wide range of diseases.

References

  • CN111233857A - Synthetic method for continuously producing pexidartinib - Google P
  • Pexidartinib - Wikipedia. [Link]

  • Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem. [Link]

  • Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor | springermedizin.de. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Signaling pathways downstream of CSF1R. Binding of CSF-1 to its... - ResearchGate. [Link]

  • Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC - PubMed Central. [Link]

  • Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT | Clinical Cancer Research - AACR Journals. [Link]

  • Colony stimulating factor 1 receptor - Wikipedia. [Link]

  • TURALIO® (pexidartinib) Mechanism of Action | HCP. [Link]

  • Proposed schematic depicting the CSF-1R mediated signaling in... - ResearchGate. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. [Link]

  • (PDF) Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - ResearchGate. [Link]

  • Csf1r - Macrophage colony-stimulating factor 1 receptor - Rattus norvegicus (Rat) | UniProtKB | UniProt. [Link]

  • CSF-1 Receptor Signaling in Myeloid Cells - PMC - PubMed Central. [Link]

Sources

Purification of 2-Methyl-4-(4-nitrobenzoyl)pyridine via recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 2-Methyl-4-(4-nitrobenzoyl)pyridine: A Comprehensive Guide to Recrystallization

Abstract

This compound is a pivotal intermediate in medicinal chemistry and materials science, often serving as a sophisticated building block for novel therapeutic agents and functional materials.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and complicate the interpretation of biological or material characterization data. Recrystallization is a powerful and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[3][4] This document provides a detailed, experience-driven guide for the purification of this compound via recrystallization, focusing on systematic solvent selection, a robust step-by-step protocol, and troubleshooting common challenges.

Introduction: The Principle and Imperative of Recrystallization

Recrystallization is a purification technique, not merely an isolation method.[4] It operates on the fundamental principle that the solubility of most solid compounds increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound (solute) sparingly at room temperature but completely at its boiling point.[5][6] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost entirely insoluble in the hot solvent (allowing for their removal via hot filtration).[5][6]

For a molecule like this compound, which possesses both polar (nitro group, pyridine nitrogen) and non-polar (aromatic rings) characteristics, selecting the optimal solvent system is the most critical determinant of success.[1] This guide emphasizes a methodical approach to solvent screening to develop a reliable, self-validating purification protocol.

Workflow for Developing a Recrystallization Protocol

The process of purifying a compound like this compound is systematic. The following workflow outlines the logical steps from initial solvent screening to obtaining the final, pure product.

G crude Crude this compound screen Solvent Screening (Small Scale Tests) crude->screen Start select Select Optimal Solvent or Mixed-Solvent System screen->select dissolve 1. Dissolution (Minimum amount of boiling solvent) select->dissolve Scale-up hot_filter 2. Hot Filtration (Optional) (Remove insoluble impurities) dissolve->hot_filter cool 3. Cooling & Crystallization (Slow cooling to room temp, then ice bath) hot_filter->cool isolate 4. Isolation (Vacuum Filtration) cool->isolate wash 5. Crystal Washing (Cold, fresh solvent) isolate->wash dry 6. Drying (Vacuum oven or air dry) wash->dry pure Pure Crystalline Product dry->pure characterize Purity Analysis (Melting Point, NMR, etc.) pure->characterize Validation

Caption: Workflow for the systematic purification of this compound.

Experimental Protocol: From Screening to Pure Compound

This section provides a detailed methodology. It is crucial to perform all operations within a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part A: Systematic Solvent Screening

The success of the entire purification hinges on selecting the right solvent.[3] The goal is to identify a solvent (or a miscible solvent/anti-solvent pair) that meets the criteria outlined in the introduction.

Methodology:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile) dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[7] Observe if the compound dissolves.

  • If the compound dissolves when hot, allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will yield a significant amount of crystalline solid.

  • Record all observations in a table, as shown below.

Table 1: Solvent Screening Data Log

SolventSolubility (Room Temp, ~0.5 mL)Solubility (Hot)Crystal Formation on CoolingRecommendation
e.g., EthanolSlightly Soluble (SS)Soluble (S)Good crystal formationPromising
e.g., TolueneInsoluble (I)Slightly Soluble (SS)Poor recoveryNot suitable alone
e.g., HeptaneInsoluble (I)Insoluble (I)NonePossible anti-solvent
e.g., WaterInsoluble (I)Insoluble (I)NonePossible anti-solvent
e.g., AcetoneSoluble (S)Soluble (S)No crystals formUnsuitable

Note: This table is an illustrative template. The researcher must perform these tests to determine the optimal solvent for their specific batch of crude material.

Part B: Full-Scale Recrystallization Protocol

Based on the screening results, select the most promising solvent system. The following protocol assumes a single-solvent system has been identified. Modifications for a mixed-solvent system are noted.

1. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions, bringing the mixture to a gentle boil on a hot plate with stirring.

  • Continue adding the minimum amount of boiling solvent necessary to fully dissolve the solid.[3] An excess of solvent will reduce the final yield.[8]

2. Hot Filtration (if necessary):

  • This step is only required if insoluble impurities (e.g., dust, catalysts) or colored impurities are present.

  • If colored impurities persist, add a small amount of activated charcoal (1-2% by weight) to the hot solution and boil for a few minutes. Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent bumping.

  • Preheat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the fluted filter paper as quickly as possible to prevent premature crystallization in the funnel.[8]

3. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[3][8]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

4. Isolation:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Use a small amount of the cold mother liquor to transfer any remaining crystals from the Erlenmeyer flask to the funnel.

5. Washing:

  • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold, fresh recrystallization solvent. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount to avoid redissolving the product.

6. Drying:

  • Allow the crystals to air-dry on the filter paper for a few minutes by pulling air through them.

  • Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the impure solid. 3. The solute concentration is too high.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly.[8]
Failure to Crystallize 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred.1. Boil off some of the solvent to increase the concentration and allow to cool again.[8] 2. Scratch the inside of the flask at the liquid's surface with a glass rod to induce nucleation. 3. Add a "seed crystal" from a previous successful crystallization.[8]
Low Yield 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough.1. Concentrate the mother liquor and cool for a "second crop" of crystals (note: may be less pure). 2. Ensure filtration apparatus is properly pre-heated. 3. Always use ice-cold solvent for washing.

Validation of Purity

The success of the recrystallization must be validated.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (typically <1-2 °C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting range.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, or FT-IR can be used to confirm the chemical structure and identify the presence of any remaining impurities.

  • Chromatography: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative or semi-quantitative assessment of purity by comparing the purified sample to the crude starting material.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Mohrig, J. R., et al. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 52(7), 473. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]

  • Google Patents. (2018). CN108586224B - Method for purifying and separating benzophenone.
  • Google Patents. (2003). CN1422838A - Purification method of benzophenone.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, May). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD, 9(5). Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive suite of analytical methodologies for the characterization of 2-Methyl-4-(4-nitrobenzoyl)pyridine, a key heterocyclic ketone intermediate. Given its structural motifs—a substituted pyridine ring and a nitrobenzoyl group—this compound holds potential as a versatile building block in medicinal chemistry and materials science.[1][2] Ensuring the structural integrity, purity, and quality of such intermediates is paramount for the success of subsequent synthetic steps and the validity of research outcomes. This document details optimized protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols are designed to be self-validating and are grounded in established analytical principles, providing researchers with a robust framework for quality control and structural elucidation.

Introduction and Rationale

This compound, with the molecular formula C₁₃H₁₀N₂O₃, incorporates two critical pharmacophores: a pyridine ring, a privileged scaffold in numerous therapeutic agents, and a 4-nitrobenzoyl moiety, which serves as a reactive handle for further chemical transformations.[1][2] The strongly electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent, while the nitro group itself can be reduced to an amine, opening pathways for diverse derivatization.[2]

Accurate analytical characterization is non-negotiable. It confirms the successful synthesis of the target molecule, quantifies its purity by identifying and measuring any impurities or residual starting materials, and provides a detailed structural fingerprint for regulatory submissions and intellectual property filings. This application note addresses the critical need for a standardized analytical workflow.

Logical Workflow for Complete Characterization

A systematic approach ensures that all aspects of the compound's identity and purity are verified. The following workflow is recommended for a comprehensive analysis.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation purity Purity Assessment (HPLC-UV) identity Identity Confirmation (LC-MS / HRMS) purity->identity Confirm Main Peak nmr Definitive Structure (¹H, ¹³C NMR) identity->nmr ftir Functional Groups (FTIR) nmr->ftir uvvis Electronic Transitions (UV-Vis) ftir->uvvis report Certificate of Analysis (CoA) uvvis->report start Bulk Sample of This compound start->purity

Caption: Integrated workflow for the analytical characterization of this compound.

Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products.[3] HPLC with UV detection is the gold standard for quantitative purity analysis of non-volatile organic molecules.[4]

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is chosen for its high resolving power and compatibility with the polarity of the target analyte. An acidic mobile phase is often used for pyridine-containing compounds to ensure the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks.[4][5] A C18 column provides excellent retention for the aromatic systems present in the molecule.

Protocol: Reversed-Phase HPLC for Purity Determination

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Instrumentation and Conditions: Utilize a standard HPLC system equipped with a UV detector.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, linear to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and, with high resolution, the elemental composition of a new compound.[1][3]

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion. High-Resolution Mass Spectrometry (HRMS) provides mass accuracy within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.[1]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition Parameters:

    • Ionization Mode: Positive (to protonate the pyridine nitrogen)

    • Mass Range: m/z 100 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Interpretation:

    • Expected Molecular Formula: C₁₃H₁₀N₂O₃

    • Monoisotopic Mass: 242.0691 Da

    • Expected [M+H]⁺ Ion: m/z 243.0764

    • Validation: The measured mass of the [M+H]⁺ ion should be within ± 5 ppm of the theoretical mass.

Fragmentation Analysis (Tandem MS/MS): Fragmentation can provide structural confirmation. Key expected fragments for this compound would arise from the cleavage of the bond between the carbonyl group and the pyridine ring.

  • Fragment 1: [4-nitrobenzoyl]⁺ cation at m/z 150.

  • Fragment 2: [2-methylpyridine-4-carbonyl]⁺ cation (after rearrangement) or related fragments.

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic techniques provides a complete picture of the molecule's structure, confirming atom connectivity and the presence of key functional groups.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise molecular structure. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[3] The predicted chemical shifts below are based on data from structurally similar compounds like 2-methylpyridine and various nitroanilines.[6][7][8]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition & Processing:

    • ¹H NMR: Standard single-pulse experiment, 16-32 scans.

    • ¹³C NMR: Proton-decoupled experiment (e.g., zgpg30), 1024 or more scans.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

Expected NMR Data (in CDCl₃, predicted):

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.7d1HH6 (adjacent to N)
Benzoyl-H~8.4d2HH ortho to NO₂
Benzoyl-H~8.0d2HH meta to NO₂
Pyridine-H~7.5s1HH3 (between Me and CO)
Pyridine-H~7.4d1HH5
Methyl-H~2.6s3H-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
Carbonyl~192C=O
Aromatic C~158C2-Pyridine (C-CH₃)
Aromatic C~151C-NO₂
Aromatic C~150C6-Pyridine (CH)
Aromatic C~145C4-Pyridine (C-CO)
Aromatic C~142C-CO (Benzoyl)
Aromatic C~131CH (Benzoyl)
Aromatic C~124CH (Benzoyl)
Aromatic C~123C5-Pyridine (CH)
Aromatic C~121C3-Pyridine (CH)
Methyl C~24-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.[3][9] This is a rapid and reliable method to confirm the presence of the ketone and nitro groups.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind ~1-2 mg of the sample with 100-200 mg of dry, IR-grade KBr powder until a fine, homogeneous mixture is obtained.[7]

  • Pellet Formation: Use a pellet press to apply 8-10 tons of pressure to a small amount of the mixture, forming a semi-transparent pellet.[9]

  • Data Acquisition: Acquire a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~1670-1650C=O StretchAryl Ketone
~1600, ~1475C=C StretchAromatic Rings
~1530-1515N-O Asymmetric StretchNitro Group (NO₂)
~1355-1345N-O Symmetric StretchNitro Group (NO₂)
~860-840C-H Out-of-Plane Bend1,4-Disubstituted Benzene
Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-systems of the molecule. The pyridine and nitrobenzoyl rings constitute significant chromophores.[7]

Protocol: UV-Vis Spectral Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mM). Prepare a dilute working solution to achieve an absorbance between 0.2 and 1.0.[7]

  • Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline spectrum with the solvent-filled cuvette in both beams. Then, replace the sample beam cuvette with the sample solution and scan from 200 to 400 nm.

  • Expected Results: Expect to observe strong absorption bands (λmax) characteristic of the conjugated aromatic systems. A significant absorption is anticipated around 260-280 nm, corresponding to the π → π* transitions of the nitrobenzoyl system.[10]

Conclusion

The analytical workflow detailed in this application note provides a multi-faceted and robust strategy for the comprehensive characterization of this compound. By integrating chromatographic separation (HPLC) with powerful spectroscopic techniques (MS, NMR, FTIR, and UV-Vis), researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this valuable chemical intermediate. Adherence to these protocols will ensure high-quality, reproducible data essential for advancing research and development programs.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Dudnik, A. S., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 13(8), 2054–2057. Available from [Link]

  • Dudnik, A. S., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Nowick, J. S. (n.d.). ¹H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-[(4-nitrophenyl)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-4-(4-nitrobenzoyl)pyridine is a valuable heterocyclic ketone intermediate, particularly in the synthesis of complex pharmaceutical agents and novel materials.[1] Its structure, featuring a substituted pyridine ring, is a common scaffold in drug discovery. This document provides a comprehensive guide to the scale-up synthesis of this target molecule, moving beyond a simple recitation of steps to elucidate the critical process parameters and chemical principles that govern a successful and reproducible outcome. We present a detailed protocol for a Friedel-Crafts acylation reaction between 2-methylpyridine and 4-nitrobenzoyl chloride, catalyzed by aluminum chloride. Emphasis is placed on addressing the challenges inherent in scaling this process, including thermal management, moisture control, and safe handling of hazardous reagents. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-characterized method for producing multi-gram to kilogram quantities of this compound.

Introduction and Synthetic Strategy

The synthesis of acylpyridines is a cornerstone of heterocyclic chemistry. The target molecule, this compound, is conventionally prepared via the Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[2] This electrophilic aromatic substitution involves the reaction of an aromatic substrate (2-methylpyridine) with an acylating agent (4-nitrobenzoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The primary challenges in this specific synthesis are:

  • Pyridine Deactivation: The lone pair of electrons on the pyridine nitrogen readily complexes with the Lewis acid catalyst (AlCl₃). This complexation severely deactivates the pyridine ring towards further electrophilic attack, a well-documented issue in Friedel-Crafts chemistry involving nitrogen heterocycles.

  • Regioselectivity: The 2-methyl group is an activating, ortho, para-directing group. Acylation is sterically hindered at the 3-position and electronically favored at the 4-position, leading to the desired regioisomer.[3]

  • Catalyst Stoichiometry: The ketone product also forms a stable complex with AlCl₃, sequestering the catalyst. Therefore, the reaction necessitates at least stoichiometric quantities of AlCl₃, and often a slight excess, to drive the reaction to completion.[4]

  • Exothermicity and Safety: The reaction is highly exothermic, and the reagents, particularly 4-nitrobenzoyl chloride and aluminum chloride, are hazardous and moisture-sensitive.[5][6][7]

This guide details a process that effectively mitigates these challenges for a scalable and efficient synthesis.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The mechanism involves several key steps, as illustrated below. Understanding this pathway is crucial for troubleshooting and process optimization.

  • Acylium Ion Formation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-nitrobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized 4-nitrobenzoyl acylium ion. This is a highly reactive electrophile.[2]

  • Electrophilic Attack: The π-electron system of the 2-methylpyridine ring acts as a nucleophile, attacking the acylium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the pyridine ring and yielding the AlCl₃-ketone complex.[2]

  • Product Liberation: The final product is liberated from its complex with AlCl₃ during the aqueous work-up procedure.

G reactant reactant intermediate intermediate product product catalyst catalyst R1 4-Nitrobenzoyl Chloride I1 Acylium Ion Intermediate R1->I1 + AlCl₃ R2 2-Methylpyridine I2 Sigma Complex (Arenium Ion) R2->I2 Electrophilic Attack Cat AlCl₃ I1->I2 Electrophilic Attack I3 Product-Catalyst Complex I2->I3 Deprotonation (-HCl, -AlCl₃) P1 This compound I3->P1 Workup Aqueous Work-up P1->Workup Liberation

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a nominal 100 mmol scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount (Scale: 100 mmol)EquivalentsNotes
2-Methylpyridine (α-Picoline)109-06-893.139.31 g (10.1 mL)1.0Anhydrous grade, freshly distilled
4-Nitrobenzoyl chloride122-04-3185.5619.5 g1.0598%+, handle with care[5][7]
Aluminum Chloride (AlCl₃)7446-70-0133.3420.0 g1.5Anhydrous, powder
Dichloromethane (DCM)75-09-284.93300 mL-Anhydrous, <50 ppm H₂O
Hydrochloric Acid (HCl)7647-01-036.46~50 mL-Concentrated (37%)
Sodium Hydroxide (NaOH)1310-73-240.00As needed-5 M aqueous solution
Ethyl Acetate141-78-688.11~500 mL-For extraction
Brine--~200 mL-Saturated NaCl solution
Anhydrous Sodium Sulfate7757-82-6142.04As needed-For drying
Equipment
  • 1 L three-necked, round-bottom flask, flame-dried under vacuum and cooled under Nitrogen.

  • Mechanical stirrer with a PTFE paddle.

  • Thermocouple for internal temperature monitoring.

  • 500 mL pressure-equalizing dropping funnel.

  • Reflux condenser with a nitrogen inlet/outlet bubbler.

  • Ice-water bath and heating mantle.

  • Apparatus for quenching and extraction (large beaker, separatory funnel).

Step-by-Step Procedure

A. Reaction Setup and Acylation

  • Catalyst Suspension: To the flame-dried 1 L flask under a positive pressure of nitrogen, add anhydrous aluminum chloride (20.0 g, 150 mmol). Add 150 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Substrate Addition: In a separate dry flask, dissolve 2-methylpyridine (9.31 g, 100 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, colored slurry will form.

  • Acylating Agent Addition: Dissolve 4-nitrobenzoyl chloride (19.5 g, 105 mmol) in 100 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between 0-5 °C. The color will deepen significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux (~40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

B. Work-up and Quenching

  • Cooling: Cool the reaction mixture back down to 0-5 °C in an ice bath.

  • Quenching (Caution: Highly Exothermic & Gas Evolution): Prepare a large beaker with 250 g of crushed ice and 50 mL of concentrated HCl. With vigorous stirring, slowly and cautiously pour the reaction mixture onto the ice/HCl mixture. Use a DCM rinse (20-30 mL) to complete the transfer. Maintain efficient stirring to manage the exotherm and the evolution of HCl gas. This step must be performed in a highly efficient fume hood.[2]

  • Phase Separation: Transfer the quenched mixture to a 1 L separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the acidic aqueous layer with DCM (2 x 75 mL). Combine all organic layers.

  • Acidic Wash (Product Extraction): Combine the organic layers and extract with 1 M HCl (3 x 100 mL). The product, being a basic pyridine derivative, will move into the aqueous acidic layer, leaving non-basic impurities behind.

  • Liberation of Product: Combine the acidic aqueous extracts. Cool in an ice bath and slowly add 5 M NaOH solution with stirring until the pH is >10. A precipitate or oil (the free base product) will form.

  • Final Extraction: Extract the basified aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

C. Purification

  • Recrystallization: The crude solid can be purified by recrystallization. A suitable solvent system is isopropanol/water or toluene. Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Process Workflow and Data

The overall workflow is designed for safety and efficiency, isolating key hazardous steps and ensuring a clean separation of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification step step action action hazard hazard output output A1 Flame-Dry Glassware Under N₂ Atmosphere B1 Charge AlCl₃ & DCM Cool to 0-5 °C A1->B1 A2 Prepare Anhydrous Reagent Solutions B2 Add 2-Methylpyridine (T < 10 °C) A2->B2 B1->B2 B3 Add 4-Nitrobenzoyl Chloride (T < 5 °C) B2->B3 B4 Reflux 4-6h Monitor by TLC/HPLC B3->B4 C1 Cool to 0-5 °C B4->C1 C2 Quench into Ice/HCl C1->C2 C3 Acid-Base Extraction (Isolate Product) C2->C3 C4 Concentrate Solvent C3->C4 C5 Recrystallize Crude Solid C4->C5 D1 Pure Crystalline Product C5->D1

Caption: General Experimental Workflow for Synthesis.

Expected Results
ParameterValue
Scale100 mmol
Reaction Time4-6 hours
Reaction Temperature40 °C (Reflux)
Expected Yield (Purified)75-85%
AppearanceOff-white to pale yellow solid
Expected Purity (by HPLC)>99%
Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the methyl group, the three distinct protons on the pyridine ring, and the two sets of doublets for the para-substituted nitrobenzoyl ring.

  • Mass Spectrometry (MS): Calculation of the molecular weight and confirmation of the elemental composition via High-Resolution Mass Spectrometry (HRMS) is crucial.[1]

  • HPLC: To determine the purity of the final product and quantify any remaining impurities.

Safety and Hazard Management

This procedure involves hazardous materials and energetic reactions. A thorough risk assessment must be conducted before commencing work.

  • 4-Nitrobenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[7] It is also a lachrymator and moisture-sensitive. Handle only in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[5][6][8]

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It causes severe skin and eye burns. Always handle in a dry environment (glovebox or under inert gas) and add to solvents cautiously.

  • Quenching Procedure: The quenching of the reaction mixture is extremely exothermic and releases large volumes of HCl gas. This step must be performed slowly, with efficient cooling and stirring, in a walk-in fume hood or behind a blast shield for larger scales.

  • Solvents: Dichloromethane is a suspected carcinogen. All solvent handling should be performed in a well-ventilated area.

Always have appropriate spill kits and emergency equipment (safety shower, eyewash station) readily available.[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Moisture contamination deactivating the catalyst.[4]2. Insufficient AlCl₃ used.3. Poor quality of starting materials.1. Ensure all glassware is rigorously dried and use anhydrous solvents. Use a fresh bottle of AlCl₃.[4]2. Increase AlCl₃ stoichiometry to 1.5-2.0 equivalents.3. Purify starting materials (e.g., distill 2-methylpyridine) before use.
Formation of Byproducts 1. Reaction temperature too high, leading to charring or side reactions.2. Incomplete reaction leading to complex mixture.1. Maintain strict temperature control, especially during additions.2. Increase reaction time or temperature moderately after initial monitoring confirms slow conversion.
Difficult Work-up 1. Formation of emulsions during extraction.2. Incomplete decomposition of the AlCl₃ complex.1. Add brine to the separatory funnel to help break the emulsion.2. Ensure vigorous stirring during the quench and allow sufficient time for the decomposition to complete. Add more HCl if necessary.

Conclusion

The Friedel-Crafts acylation of 2-methylpyridine with 4-nitrobenzoyl chloride is an effective method for the synthesis of this compound. By implementing rigorous control over reaction parameters—particularly temperature and anhydrous conditions—and adhering to a carefully planned work-up and purification strategy, this protocol can be reliably scaled to produce high-purity material. The insights into the reaction mechanism and safety considerations provided herein are critical for a successful, safe, and reproducible manufacturing process suitable for research and development environments.

References

  • Apollo Scientific. (2022-09-16).
  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.
  • ChemicalBook. (2025-09-27).
  • Carl ROTH.
  • ECHEMI.
  • Benchchem. This compound | 1187165-15-6.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797–15807. [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the Friedel-Crafts acylation of 2-methylpyridine with 4-nitrobenzoyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where the acylium ion, generated from 4-nitrobenzoyl chloride and AlCl₃, attacks the electron-rich pyridine ring.

Q2: Why am I experiencing low or no yield in my reaction?

Low yields are a frequent challenge and can be attributed to several factors:

  • Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.[3]

  • Product Complexation: The ketone product forms a stable complex with AlCl₃, which can sequester the catalyst and halt the reaction. This necessitates the use of at least stoichiometric amounts of the catalyst.[1][3]

  • Substrate Reactivity: The pyridine nitrogen can complex with the Lewis acid, deactivating the ring towards electrophilic substitution. The electron-withdrawing nitro group on the acyl chloride also reduces the reactivity of the acylium ion intermediate.[1][3]

Q3: What are the potential side products in this synthesis?

The primary side products are often isomers. While the methyl group in 2-methylpyridine preferentially directs acylation to the 4-position, some substitution may occur at other positions on the pyridine ring.[4] Additionally, if the reaction conditions are not strictly anhydrous, hydrolysis of the 4-nitrobenzoyl chloride to 4-nitrobenzoic acid can occur.

Q4: How can I effectively purify the final product?

Purification can be challenging due to the basic nature of the pyridine nitrogen. A common and effective method involves:

  • Aqueous Workup: Quenching the reaction with an ice/HCl mixture to decompose the aluminum chloride-ketone complex.[1]

  • Acid-Base Extraction: Dissolving the crude product in an organic solvent and washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, followed by a brine wash.[3][5]

  • Chromatography or Recrystallization: Column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to isolate the pure product.[3][6]

Q5: What are the key safety precautions for this reaction?

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Handling: 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. Aluminum chloride is a corrosive solid that reacts violently with water. Both should be handled in a fume hood with appropriate personal protective equipment (PPE).[1]

  • Quenching: The reaction mixture should be cooled before quenching, and the quenching procedure should be performed slowly and cautiously, as the decomposition of the aluminum chloride complex is exothermic.[1]

Part 2: Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you may encounter during the synthesis.

Problem: Low or No Product Formation

Q1: I've followed the protocol, but my TLC analysis shows no product. What are the most critical factors to check?

Several factors could be at play:

  • Moisture Contamination: This is the most common culprit. Ensure all glassware was flame-dried or oven-dried immediately before use and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.

  • Catalyst Quality: The quality of the aluminum chloride is crucial. Use a freshly opened bottle of high-purity AlCl₃. Older bottles may have absorbed atmospheric moisture.

  • Reaction Temperature: The initial formation of the acylium ion complex is typically performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions. Allowing the reaction to warm to room temperature or gentle heating may be necessary to drive the reaction to completion.[3]

  • Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of AlCl₃ relative to the 4-nitrobenzoyl chloride, as the product will complex with the catalyst. A slight excess of the Lewis acid may be beneficial.[3]

Q2: I used an excess of AlCl₃, but the reaction is still sluggish. Why isn't more catalyst helping?

While a stoichiometric amount is necessary, simply adding a large excess may not solve the underlying issue. The pyridine nitrogen of the starting material, 2-methylpyridine, can act as a Lewis base and coordinate with the AlCl₃. This deactivates the catalyst and the pyridine ring itself, making the electrophilic substitution more difficult.

Q3: Are there alternative catalysts that might be more effective than AlCl₃?

Yes, for substrates that are deactivated or prone to complexation, alternative catalytic systems can be more effective. Consider exploring:

  • Stronger Lewis Acids: Other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be trialed.

  • Brønsted Acids: Strong Brønsted acids such as trifluoromethanesulfonic acid (triflic acid) have been shown to catalyze the acylation of moderately deactivated aromatic rings and may be a viable alternative.[3]

Problem: Formation of Multiple Products/Isomers

Q1: My TLC plate shows multiple spots close to each other. What are the likely isomers?

The methyl group at the 2-position of pyridine is an ortho, para-director. Therefore, acylation is most likely to occur at the 4- and 6-positions. The 4-substituted product is generally favored due to reduced steric hindrance compared to the 6-position, which is flanked by the methyl group and the ring nitrogen. You may be observing a mixture of this compound and 2-Methyl-6-(4-nitrobenzoyl)pyridine.

Q2: How can I improve the regioselectivity to favor the desired 4-isomer?

Optimizing reaction conditions can influence regioselectivity:

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Solvent: The choice of solvent can influence the steric environment around the substrate and affect the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are common.

  • Catalyst Choice: The size and nature of the Lewis acid catalyst can also play a role in directing the substitution.

Problem: Difficult Purification

Q1: My crude product is a stubborn oil. What are my options for purification?

Oily products can be challenging. Here are a few strategies:

  • Column Chromatography: This is often the most effective method for separating isomers and removing impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Acid-Base Extraction: Take advantage of the basicity of the pyridine nitrogen. Dissolve the crude oil in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.[5]

  • Trituration: If you have an idea of a solvent in which your product is sparingly soluble but impurities are soluble, you can try triturating the oil with that solvent to induce crystallization.

Q2: How do I effectively remove the aluminum salts during workup?

The standard procedure is to quench the reaction by cautiously pouring the cooled reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum salts and breaks the product-catalyst complex, forming water-soluble aluminum hydroxides and chlorides that can be separated in the aqueous layer.

Part 3: Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Methylpyridine (anhydrous)

  • 4-Nitrobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame or oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.[3]

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred catalyst suspension over 30 minutes, maintaining the temperature at 0 °C.[3]

  • Substrate Addition: After the formation of the acylium ion complex (the mixture may change color), add 2-methylpyridine (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (reflux) may be required if the reaction is slow at room temperature.[3]

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1] Stir until the aluminum salts are dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.

Part 4: Reaction Mechanism and Key Considerations

The synthesis of this compound proceeds via a Friedel-Crafts acylation mechanism.

Step 1: Formation of the Acylium Ion The Lewis acid, AlCl₃, coordinates to the chlorine atom of 4-nitrobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[1]

Step 2: Electrophilic Aromatic Substitution The electron-rich π-system of the 2-methylpyridine ring attacks the acylium ion. The methyl group is an activating, ortho, para-director, leading to preferential attack at the 4- and 6-positions. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[1]

Step 3: Aromatization A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step.[1]

Step 4: Product-Catalyst Complexation The ketone product, being a Lewis base, can form a stable complex with the AlCl₃ catalyst. This is why more than a catalytic amount of AlCl₃ is required for the reaction to proceed to completion.[3]

Part 5: Visualization and Data

Diagrams

Friedel_Crafts_Acylation cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3 & 4: Aromatization & Complexation 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Acylium_Ion_Complex [R-C=O]⁺[AlCl₄]⁻ (Acylium Ion Complex) 4-Nitrobenzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion_Complex->Sigma_Complex + 2-Methylpyridine 2-Methylpyridine 2-Methylpyridine Product This compound Sigma_Complex->Product - H⁺, - AlCl₃ Product_Complex Product-AlCl₃ Complex Product->Product_Complex + AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Yield Check_Moisture Strictly Anhydrous Conditions? Start->Check_Moisture Check_Catalyst Fresh, High-Purity AlCl₃? Check_Moisture->Check_Catalyst Yes Optimize_Conditions Optimize Temperature & Time Check_Moisture->Optimize_Conditions No Check_Stoichiometry Stoichiometric AlCl₃? Check_Catalyst->Check_Stoichiometry Yes Check_Catalyst->Optimize_Conditions No Consider_Alternatives Consider Alternative Catalysts (e.g., Triflic Acid) Check_Stoichiometry->Consider_Alternatives Yes Check_Stoichiometry->Optimize_Conditions No Success Improved Yield Consider_Alternatives->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Data Tables

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterConditionRationalePotential Outcome
Catalyst Anhydrous AlCl₃Standard Lewis acid for Friedel-Crafts.Moderate to good yield if conditions are optimal.
Triflic AcidStronger Brønsted acid for deactivated substrates.[3]Potentially higher yield, especially if AlCl₃ fails.
Solvent Anhydrous DichloromethaneCommon inert solvent for this reaction.Good solubility of reagents.
Temperature 0 °C to refluxControls reaction rate and selectivity.Lower temp may improve selectivity; higher temp may be needed for reaction completion.[3]
Stoichiometry >1 equivalent of AlCl₃Overcomes product-catalyst complexation.[3]Essential for driving the reaction to completion.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Note: This is a prediction based on the chemical structure and data for analogous compounds. Actual chemical shifts may vary.[7]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~2.6Singlet3H-CH₃
~7.5Doublet of Doublets1HPyridine H-5
~7.9Doublet2HNitrophenyl H-3', H-5'
~8.3Doublet2HNitrophenyl H-2', H-6'
~8.7Doublet1HPyridine H-6
~7.6Singlet1HPyridine H-3

References

  • BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • BenchChem.
  • PrepChem.com. Synthesis of 2-methyl-4- amino pyridine-N-oxide.
  • BenchChem. This compound | 1187165-15-6.
  • MDPI.
  • Sigma-Aldrich. 2-(4-Nitrobenzoyl)pyridine | 27693-38-5.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Baran Lab. Pyridine Synthesis: Cliff Notes.
  • ResearchGate.
  • NIH. 4-(4-Nitrobenzyl)pyridine - PMC.
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • BenchChem. 4-Methyl-2-(4-nitrobenzoyl)pyridine|Research Chemical.
  • Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Google Patents. US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Chemistry LibreTexts. Friedel-Crafts Reactions.
  • PubChem. 4-(4-Nitrobenzyl)pyridine | C12H10N2O2 | CID 14129.
  • Googleapis.com.
  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Google Patents.
  • BLDpharm. 145654-42-8|2-((4-Nitrophenoxy)methyl)pyridine.
  • NIH. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC.
  • Sigma-Aldrich. 2-(4-Nitrobenzoyl)pyridine | 27693-38-5.
  • BenchChem. In-Depth Technical Guide on 4-Methyl-3-(3-nitrobenzoyl)pyridine.
  • NIH.

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Technical Support Center: Optimizing Friedel-Crafts Acylation of 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Friedel-Crafts acylation of 2-methylpyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult transformation. We will move beyond standard textbook procedures to address the specific hurdles presented by the pyridine moiety, offering field-proven insights, troubleshooting workflows, and alternative strategies to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common issues encountered during the acylation of 2-methylpyridine, from reaction failure to poor regioselectivity.

Q1: Why is my Friedel-Crafts acylation of 2-methylpyridine failing completely or giving extremely low yields?

This is the most fundamental challenge and stems from the inherent chemical nature of the pyridine ring.

Answer: The reaction's failure is primarily due to two factors:

  • Catalyst Deactivation: The nitrogen atom in the 2-methylpyridine ring possesses a lone pair of electrons, making it a Lewis base.[1] The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is designed to activate the acylating agent. However, it will preferentially and irreversibly react with the basic nitrogen of the pyridine ring.[1][2] This forms a stable complex, effectively removing the catalyst from the reaction and preventing the formation of the necessary acylium ion electrophile.[3]

  • Ring Deactivation: The nitrogen atom is also highly electronegative, which deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). The complexation with the Lewis acid further exacerbates this issue, placing a positive charge on the nitrogen and making the ring extremely electron-poor and unreactive towards the electrophile.[4]

Visualizing the Core Problem: Catalyst Sequestration

The following diagram illustrates how the Lewis base character of 2-methylpyridine leads to the deactivation of the Lewis acid catalyst.

G cluster_0 The Problem: Catalyst Deactivation 2MP 2-Methylpyridine (Lewis Base) Complex Inactive Pyridine-AlCl₃ Complex 2MP->Complex Forms Stable Complex AlCl3 AlCl₃ (Lewis Acid Catalyst) AcylCl Acyl Chloride (Needs Activation) AlCl3->AcylCl Intended Reaction AlCl3->Complex NoRxn No Acylium Ion Formation → No Reaction Complex->NoRxn

Caption: Catalyst sequestration by the pyridine nitrogen.

Q2: I'm observing some product, but the yield is poor. How can I optimize the reaction conditions?

Answer: Achieving even moderate yields requires careful optimization that accounts for the catalyst deactivation issue.

  • Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation of pyridines often requires a stoichiometric amount or even an excess of the Lewis acid.[3][5] You need enough AlCl₃ to first complex with all the pyridine nitrogen atoms and then have a sufficient amount remaining to activate the acylating agent. Start with at least 2.5-3.0 equivalents of AlCl₃.

  • Temperature Control: Reaction temperature is a critical parameter. While higher temperatures can help overcome the activation energy barrier of the deactivated ring, they can also lead to decomposition and side reactions.[5] It is advisable to start at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then gradually warm the mixture to room temperature or heat to reflux as needed, while carefully monitoring the reaction progress via TLC or LC-MS.

  • Choice of Lewis Acid: While AlCl₃ is the workhorse, its high reactivity can sometimes be detrimental. Milder Lewis acids may offer better results, though potentially requiring higher temperatures or longer reaction times. Consider screening alternatives.

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5] Any water in the system will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are fresh.

Data Presentation: Comparison of Lewis Acids in Intramolecular Friedel-Crafts Acylation

While data for 2-methylpyridine is sparse, the following table provides a comparative guide for Lewis acid efficacy in a model intramolecular acylation, which can inform your catalyst selection.

SubstrateLewis AcidCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
4-Phenylbutyric AcidBi(OTf)₃10[bmim][OTf]110 (MW)15 min95[6]
4-Phenylbutyric AcidSc(OTf)₃10[bmim][OTf]110 (MW)15 min92[6]
4-Phenylbutyric AcidYb(OTf)₃10[bmim][OTf]110 (MW)20 min90[6]
4-Phenylbutyric AcidAlCl₃120DCE802 h85[6]
Q3: What is the expected regioselectivity for acylation of 2-methylpyridine, and how can I control it?

Answer: The regioselectivity is a competition between the directing effects of the methyl group and the pyridine nitrogen.

  • Directing Effects: The methyl group is an ortho-, para-director. The pyridine nitrogen is a deactivating group and directs meta to itself (i.e., to the C3 and C5 positions). The combination of these effects suggests that acylation is most likely to occur at the C5 position , which is para to the activating methyl group and meta to the deactivating nitrogen. Acylation at the C3 position is also possible. Acylation at the C6 position is sterically hindered and electronically disfavored.

  • Controlling Selectivity: Achieving high regioselectivity is challenging.

    • Steric Hindrance: Using a bulky acylating agent can favor the less sterically hindered C5 position over the C3 position.

    • Temperature: Lower reaction temperatures often lead to higher selectivity by favoring the thermodynamically more stable product.

Q4: Are there alternative strategies to bypass the problems of direct Friedel-Crafts acylation?

Answer: Yes, several more reliable methods have been developed to synthesize acyl-2-methylpyridines by avoiding the direct electrophilic substitution pathway.

  • Acylation of Pyridine N-Oxides: This is a powerful strategy. The N-oxide oxygen atom is electron-donating, which activates the pyridine ring for electrophilic substitution (primarily at C4) and can also facilitate reactions at the C2-methyl group. The N-oxide can be readily removed at the end of the synthesis. For example, reaction with an acid anhydride can lead to acylation on the side chain.[7]

  • Metalation Followed by Acylation: A highly effective, though technically demanding, approach is the directed ortho-metalation (DoM) or halogen-metal exchange. The pyridine ring can be deprotonated at a specific position using a strong base like n-BuLi or LDA, creating a nucleophilic pyridyl anion. This anion can then be quenched with an acylating agent (like an ester or acyl chloride) to introduce the acyl group with high regioselectivity.[4]

  • Nucleophilic Acylation of Silyl-Pyridines: An innovative method involves the use of 2-(trialkylsilyl)pyridines. These compounds can react spontaneously with acyl chlorides. The mechanism is not a true Friedel-Crafts reaction but proceeds through a series of nucleophilic steps, including N-acylation, desilylation to form a stabilized ylide, and subsequent C-acylation.[8][9] This method completely bypasses the need for a Lewis acid and the associated problems.

Visualizing a Troubleshooting Workflow

This decision tree provides a systematic approach to troubleshooting failed or low-yielding reactions.

G Start Low or No Product Yield Q_Anhydrous Are all reagents and glassware scrupulously dry? Start->Q_Anhydrous S_Dry ACTION: Oven-dry glassware. Use fresh anhydrous solvents. Q_Anhydrous->S_Dry No Q_Stoich What is the AlCl₃ stoichiometry? Q_Anhydrous->Q_Stoich Yes S_Dry->Q_Stoich S_Stoich_Low ACTION: Increase AlCl₃ to 2.5 - 3.0 equivalents. Q_Stoich->S_Stoich_Low < 2.5 eq. S_Stoich_OK Check Substrate Reactivity Q_Stoich->S_Stoich_OK ≥ 2.5 eq. Q_Temp Was the reaction temperature optimized? S_Stoich_Low->Q_Temp S_Stoich_OK->Q_Temp S_Temp ACTION: Screen temperatures. Start low (0 °C), then warm gradually. Q_Temp->S_Temp No Consider_Alt CONSIDER ALTERNATIVE STRATEGIES: - Pyridine N-Oxide Route - Metalation/Acylation - Silyl-Pyridine Method Q_Temp->Consider_Alt Yes S_Temp->Consider_Alt

Caption: Troubleshooting decision tree for acylation.

Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation of 2-Methylpyridine (General Procedure)

This protocol is a starting point and requires rigorous optimization for specific substrates and acylating agents.

Materials:

  • 2-Methylpyridine (1.0 eq)

  • Acyl chloride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or nitrobenzene

  • Hydrochloric acid (6M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere. To the reaction flask, add anhydrous AlCl₃ (3.0 eq).

  • Solvent Addition: Add anhydrous DCE via syringe to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 2-methylpyridine (1.0 eq) dropwise to the AlCl₃ slurry. A significant exotherm may be observed. Maintain the temperature at 0-5 °C. Stir for 30 minutes at this temperature to allow for complete complexation.

  • Acylating Agent Addition: Add the acyl chloride (1.2 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. If no conversion is observed, slowly heat the reaction to 50-80 °C and maintain for 4-12 hours.

  • Work-up: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by adding it to a beaker of crushed ice and 6M HCl. Caution: This is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkSVHydIXbdu4jtsuTtznBU675K7Zj3GyEk8t4Gw470T082MRF2nkjfzQy6VAJ93HnVSbq6-x1kihsG9RpmGSj03JzYIxDS_2RgBFOMp5ps6tfRiJdvr7XNJIcW2UZvo8PX4rM_ag3euFW4QBhFbUY6YkB-cyQcc394DqqWIJSHfPoIjKqTaCrApEFtFXtGyYWdO1tR0-WxfOCYT8=]
  • Troubleshooting Friedel-Crafts acylation catalyst deactivation. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbDXf2KTSNboYCQ16J2GSQHCy_n6QgEyMu-KN3-vOC_KFidegU2kvsoux42yGnk0m8E6-4YoJrcOksRMzPss393fhGAD4FI74NNw75OmcQAOAXC0miliXvGatWBmHak8H9YNAwNrqH3NaRMGMO2CJyM30dWkXsxXI1SGjG4f3C0UIItKZbmHeNBq86GDI9ptr-S_u9CER11GnP5g==]
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6049970/]
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [URL: https://byjus.
  • Friedel–Crafts reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764835/]
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c03140]
  • Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [URL: https://www.youtube.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [URL: https://www.chemistrysteps.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150228/]
  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [URL: https://www.youtube.
  • Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [URL: https://www.chemtube3d.
  • A Comparative Guide to Lewis Acids for Intramolecular Friedel-Crafts Acylation. BenchChem. [URL: https://www.benchchem.
  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. [URL: https://www.quora.

Sources

Technical Support Center: Nitration of 2-Methyl-4-Benzoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the nitration of 2-methyl-4-benzoylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. We provide in-depth FAQs, a comprehensive troubleshooting guide for managing side products, validated protocols, and the mechanistic rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 2-methyl-4-benzoylpyridine and why?

The primary and desired product of this reaction is 2-methyl-3-nitro-4-benzoylpyridine . The regioselectivity is determined by a combination of the inherent electronic properties of the pyridine ring and the directing effects of its substituents.

  • Pyridine Ring Electronics: The pyridine ring is an electron-deficient heterocycle. The nitrogen atom withdraws electron density, making electrophilic aromatic substitution significantly more difficult than for benzene.[1] Substitution generally occurs at the 3-position (meta-position), which is the most electron-rich carbon.[1]

  • Substituent Effects:

    • 2-Methyl Group (-CH₃): This is a weakly activating, electron-donating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself.

    • 4-Benzoyl Group (-COPh): This is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta (positions 3 and 5) positions relative to itself.

Both substituents direct the incoming nitronium ion (NO₂⁺) to the 3- and 5-positions. However, the 3-position is generally favored due to the combined directing effects and the inherent reactivity profile of the pyridine nucleus, leading to 2-methyl-3-nitro-4-benzoylpyridine as the major isomer.

Q2: Why is the nitration of pyridine derivatives so challenging compared to benzene?

The reduced reactivity of pyridines in electrophilic substitution is due to two main factors:

  • Inductive Effect of Nitrogen: The electronegative nitrogen atom strongly withdraws electron density from the ring, deactivating it towards attack by electrophiles. The reactivity of pyridine in this context is often compared to that of nitrobenzene.[1]

  • Protonation under Acidic Conditions: Standard nitrating conditions involve strong acids (e.g., H₂SO₄), which readily protonate the basic nitrogen atom of the pyridine ring.[2] This forms a pyridinium ion, which is even more severely deactivated towards electrophilic attack than the neutral pyridine.

These factors necessitate harsher reaction conditions (higher temperatures, stronger nitrating agents) than those used for benzene, which in turn can lead to a higher propensity for side product formation and degradation.[3]

Q3: What are the typical reaction conditions for this nitration?

A common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[4] Due to the deactivated nature of the substrate, oleum (fuming sulfuric acid) may be required to drive the reaction to completion. Temperature control is critical; reactions are typically initiated at low temperatures (0-5 °C) and may be allowed to warm to room temperature or slightly above, depending on substrate reactivity.

Section 2: Troubleshooting Guide: Identification and Mitigation of Side Products

The nitration of 2-methyl-4-benzoylpyridine is often accompanied by the formation of several side products. Identifying and controlling these impurities is critical for achieving high yield and purity.

Diagram: Potential Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Product Pathways Start 2-Methyl-4-benzoylpyridine Product 2-Methyl-3-nitro-4-benzoylpyridine (Desired Product) Start->Product HNO₃ / H₂SO₄ (Controlled Temp) Side1 2-Methyl-5-nitro-4-benzoylpyridine (Isomer) Start->Side1 Competing Regioselectivity Side2 2-Methyl-4-benzoylpyridine N-oxide Start->Side2 Oxidation of Pyridine N Side3 2-Methyl-4-(3'-nitrobenzoyl)pyridine Start->Side3 Nitration on Benzoyl Ring Side5 Oxidized/Degraded Products Start->Side5 Excessively Harsh Conditions Side4 Dinitration Products Product->Side4 Harsh Conditions (High Temp / Excess HNO₃)

Caption: Reaction scheme for the desired nitration and major side reactions.

Troubleshooting Table
Issue / Observation Potential Side Product Root Cause(s) Mitigation and Prevention Strategy
Isomeric Impurity Detected (Similar polarity to the main product, difficult to separate)2-Methyl-5-nitro-4-benzoylpyridineThe 5-position is also activated by the methyl group and meta to the benzoyl group. Higher temperatures can reduce regioselectivity.Maintain strict temperature control, starting at 0-5 °C. Use a slight excess of the substrate relative to the nitrating agent to favor mononitration at the most reactive site.
Highly Polar Impurity (Stays at baseline on TLC, soluble in aqueous layers)2-Methyl-4-benzoylpyridine N-oxideThe pyridine nitrogen is nucleophilic and can be oxidized by nitric acid.[1]Use a non-protic nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) to avoid N-oxidation.[1] Alternatively, perform the reaction at the lowest possible temperature.
Non-polar Impurity Detected (Runs higher on TLC than starting material)2-Methyl-4-(3'-nitrobenzoyl)pyridineThe benzoyl ring is less deactivated than the substituted pyridine ring and can undergo nitration, especially with prolonged reaction times or higher temperatures.Keep reaction times to a minimum. Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed. Lowering the reaction temperature can also favor nitration on the more activated (or less deactivated) pyridine ring.
Multiple Products, Low Yield of Desired Product Dinitration products or degradation (charring)Reaction temperature is too high, reaction time is too long, or the concentration of the nitrating agent is excessive.Add the nitrating mixture slowly to the substrate solution while maintaining low temperatures to control the exotherm. Reduce the equivalents of nitric acid. If charring occurs, significantly lower the reaction temperature and consider a less aggressive nitrating system.
New Impurity with Loss of Methyl Signal (NMR) 2-Carboxy-4-benzoylpyridine and other oxidation productsThe strong oxidizing nature of the hot nitrating mixture can oxidize the benzylic methyl group.Avoid high reaction temperatures. Ensure the reaction is not left for extended periods after completion.
Troubleshooting Workflow

G cluster_iso Isomeric Impurity cluster_polar Polar Impurity cluster_degradation Degradation start Low Yield or Impure Product (Post-Reaction Analysis) q1 What is the main impurity profile (TLC, LC-MS, NMR)? start->q1 a1 Main impurity has similar polarity to desired product. q1->a1 Isomer b1 Highly polar spot on TLC or water-soluble impurity. q1->b1 Polar c1 Dark coloration/charring, multiple spots on TLC. q1->c1 Degradation a2 Likely the 5-nitro isomer. a1->a2 a3 Action: Optimize temperature control. Improve purification via fractional recrystallization or preparative HPLC. a2->a3 b2 Likely N-oxide formation. b1->b2 b3 Action: Lower reaction temp. Consider NO₂BF₄ as nitrating agent. b2->b3 c2 Over-nitration or degradation. c1->c2 c3 Action: Reduce temp drastically. Add nitrating agent more slowly. Reduce equivalents of HNO₃. c2->c3

Caption: A logical workflow for troubleshooting common nitration issues.

Section 3: Recommended Experimental Protocols

Protocol 3.1: Standard Nitration of 2-Methyl-4-Benzoylpyridine

Disclaimer: This protocol is a representative procedure. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents & Equipment:

  • 2-Methyl-4-benzoylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve 2-methyl-4-benzoylpyridine (1.0 eq) in concentrated sulfuric acid (5-10 volumes) with stirring. Cool the mixture to 0-5 °C using an ice-water bath.

  • Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice-water bath. Caution: Highly exothermic and corrosive.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate from step 1, ensuring the internal temperature of the reaction does not exceed 10 °C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Neutralization: Slowly neutralize the acidic slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5]

Protocol 3.2: Analytical Methods for Product Analysis

Effective analysis is key to optimizing the reaction and ensuring product purity.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A starting point is a 30:70 mixture of ethyl acetate and hexanes. Adjust polarity as needed to achieve good separation between the starting material, product, and any side products.

    • Visualization: UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is generally suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is effective for separating the isomeric products and other impurities.[6]

    • Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm or 275 nm).[6]

Section 4: References

  • Vertex AI Search. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson.

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).

  • Bakke, J. M., Ranes, E., & Svensen, H. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.

  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139.

  • Das, S., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.

  • Pyridines. (n.d.).

  • Pyridine - Wikipedia. (n.d.).

  • Regioselective meta-Nitration of Azines. (2025). Thieme Connect.

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, 2477.

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 25). YouTube.

  • Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate.

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (n.d.). ResearchGate.

  • Purification of Pyridine. (n.d.). Chempedia - LookChem.

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Olah, G. A., Olah, J. A., & Overchuk, N. A. (1965). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. Journal of Organic Chemistry, 30(10), 3373-3376.

  • Mlinarić, S., et al. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 24(21), 3948.

  • Analytical Separation Methods. (2021, September 15).

  • Synthesis of 2-methyl-3-nitro-4'-chloro-benzophenone. (n.d.). PrepChem.com.

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.

  • Synthesis of 2-methyl-3-nitro-4'-fluorobenzophenone. (n.d.). PrepChem.com.

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.

  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (n.d.). ResearchGate.

  • SEPARATION METHODS OF ANALYSIS (CHM 703). (n.d.).

  • Chapter 12 - Chromatographic and Electrophoretic Methods. (n.d.). Analytical Sciences Digital Library.

  • Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (n.d.). ResearchGate.

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).

  • Nitration of methyl benzoate. (n.d.). RSC Education.

  • Nitration of alkyl substituted 4-aryl(benzoyl)pyridynes. (1982, May 1). NIST.

  • 2-Methyl-4-(4-nitrobenzoyl)pyridine. (n.d.). Benchchem.

  • electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide.

  • Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018, May 8). YouTube.

  • Nitration of Benzene and Methylbenzene. (2023, January 22). Chemistry LibreTexts.

Sources

Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical transformation. Our goal is to provide in-depth, practical guidance rooted in established chemical principles to help you improve your reaction yields and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound is most commonly approached via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of 2-methylpyridine (also known as 2-picoline) with 4-nitrobenzoyl chloride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

While the Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds, its application to pyridine derivatives presents unique challenges.[2] The pyridine ring is an electron-deficient aromatic system, which makes it less nucleophilic and therefore less reactive towards electrophilic substitution compared to benzene.[3] Furthermore, the basic nitrogen atom in the pyridine ring readily complexes with the Lewis acid catalyst, which can further deactivate the ring and complicate the reaction.[4]

This guide will walk you through the critical aspects of this synthesis, from understanding the underlying mechanism to troubleshooting common issues and optimizing your reaction conditions for the best possible yield.

Reaction Mechanism and Key Considerations

The reaction proceeds through the formation of a highly electrophilic acylium ion from 4-nitrobenzoyl chloride and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich pi system of the 2-methylpyridine ring.

Diagram: Proposed Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration cluster_3 Step 4: Workup 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Acylium_ion_complex [4-Nitrobenzoyl Acylium Ion-AlCl₄⁻] Complex 4-nitrobenzoyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_complex Sigma Complex (Arenium Ion) Acylium_ion_complex->Sigma_complex + 2-Methylpyridine 2-methylpyridine 2-Methylpyridine Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex - H⁺ (abstracted by AlCl₄⁻) Final_Product This compound Product_complex->Final_Product + H₂O (Quench)

Caption: A simplified workflow of the Friedel-Crafts acylation for this compound synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my reaction yield consistently low or non-existent?

This is the most frequent challenge with this synthesis, and it can be attributed to several factors:

  • Deactivation of the Pyridine Ring: As mentioned, the pyridine ring is inherently electron-deficient. The nitrogen atom's electron-withdrawing inductive effect makes it less reactive in electrophilic aromatic substitutions.[3]

  • Catalyst Sequestration: The Lewis acid catalyst (e.g., AlCl₃) is a Lewis base and will preferentially coordinate with the basic nitrogen atom of the 2-methylpyridine substrate. This forms a pyridinium salt, which is even more strongly deactivated towards electrophilic attack.[4]

  • Product Complexation: The ketone group in the product, this compound, can also form a stable complex with the Lewis acid catalyst. This complexation removes the catalyst from the reaction, meaning that a stoichiometric amount (or even an excess) of the catalyst is required.[5]

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.[5]

Solutions:

ParameterRecommendationRationale
Catalyst Stoichiometry Use at least 2.5-3.0 equivalents of AlCl₃.One equivalent is consumed by the pyridine nitrogen, another by the product ketone, and the remainder acts as the catalyst.
Anhydrous Conditions Thoroughly flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and fresh, high-quality AlCl₃.To prevent the deactivation of the Lewis acid catalyst.[5]
Reaction Temperature Start the reaction at a low temperature (0-5 °C) during the addition of reagents and then slowly warm to room temperature or gently heat (40-60 °C) to drive the reaction to completion.Low initial temperature helps to control the exothermic reaction and minimize side product formation. Subsequent heating provides the necessary activation energy.
Order of Addition Add the 2-methylpyridine dropwise to a pre-formed complex of 4-nitrobenzoyl chloride and AlCl₃ in the reaction solvent.This ensures that the acylium ion is readily available to react with the pyridine as it is added, potentially minimizing the deactivation of the pyridine by the catalyst.

Diagram: Troubleshooting Low Yield

G start Low or No Yield Observed q1 Are you using at least 2.5 eq. of AlCl₃? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Increase AlCl₃ to 2.5-3.0 eq. q2 Are your conditions strictly anhydrous? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Flame-dry glassware, use anhydrous solvents. q3 Have you optimized the reaction temperature? a2_yes->q3 a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Try a temperature gradient (0°C to 60°C). end Consider alternative synthetic routes or stronger Lewis acids. a3_yes->end a3_no->end

Sources

Troubleshooting low yield in 2-Methyl-4-(4-nitrobenzoyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging reaction. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you navigate the complexities of this synthesis.

Section 1: Understanding the Reaction

Q1: What is the likely reaction mechanism for the synthesis of this compound, and what are the inherent challenges?

The synthesis of this compound is typically approached as an acylation reaction. However, pyridines present unique challenges compared to standard aromatic rings.

The Challenge of Pyridine Acylation:

Pyridines are electron-deficient aromatic rings, making them poor substrates for standard electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1] The primary difficulty lies with the lone pair of electrons on the pyridine nitrogen. In the presence of a Lewis acid catalyst (e.g., AlCl₃), the nitrogen atom acts as a Lewis base and coordinates strongly with the catalyst. This interaction forms a pyridinium salt, which is even more electron-deficient and deactivated towards electrophilic attack.[1][2]

Potential Synthetic Pathways:

Given these challenges, a direct Friedel-Crafts acylation is often low-yielding. More successful strategies often modify the standard approach:

  • Modified Friedel-Crafts Conditions: This involves using a large excess of the Lewis acid to ensure some is available to activate the acylating agent after complexing with the pyridine. The reaction often requires high temperatures.

  • Acylation of a Metalated Pyridine: A more reliable method involves the metallation of the pyridine ring (e.g., using a strong base like n-BuLi) followed by quenching with an acylating agent like 4-nitrobenzoyl chloride.[1]

  • Silyl-Mediated Acylation: An innovative approach uses a 2-(trialkylsilyl)pyridine. This substrate reacts spontaneously with acyl chlorides in a process that bypasses the typical reactivity limitations of pyridine systems. The mechanism involves a series of N-acylation, desilylation, and C-acylation steps.[3]

The diagram below illustrates the primary challenge in a classic Friedel-Crafts approach.

G Pyridine 2-Methylpyridine DeactivatedComplex Deactivated Pyridinium-AlCl₃ Complex (Unreactive) Pyridine->DeactivatedComplex  Forms Stable Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->DeactivatedComplex AcyliumIon Acylium Ion [R-C=O]⁺ AlCl3->AcyliumIon AcylChloride 4-Nitrobenzoyl Chloride AcylChloride->AcyliumIon  Activation Product Desired Ketone (Low Yield) DeactivatedComplex->Product   Very Slow Reaction AcyliumIon->Product

Caption: The challenge of Friedel-Crafts acylation on pyridine.

Section 2: Common Causes of Low Yield & Initial Troubleshooting

This section addresses the most frequent issues encountered during the synthesis. We recommend a systematic approach, starting with the quality of your reagents.

Q2: My reaction failed completely (0% yield) or resulted in a complex mixture. Where do I start?

A complete failure often points to a fundamental issue with one of the core components of the reaction.

1. Reagent Quality and Handling (The Most Common Culprit):

  • Lewis Acid (e.g., AlCl₃): Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide and HCl, rendering it inactive. Always use a fresh bottle or a properly stored, sealed container. Weigh it quickly in a dry environment (glove box or nitrogen bag).

  • Solvent: Ensure your solvent is strictly anhydrous. Use a freshly dried solvent or purchase a high-purity anhydrous grade.

  • Starting Materials: Verify the purity of your 2-methylpyridine and 4-nitrobenzoyl chloride. Contaminants can interfere with the reaction. 4-nitrobenzoyl chloride can hydrolyze to 4-nitrobenzoic acid over time, which will not participate in the reaction correctly.

2. Reaction Setup:

  • Anhydrous Conditions: The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried or flame-dried glassware. Even trace amounts of water can kill the reaction. See Protocol A for a standard setup.

Troubleshooting Flowchart:

G Start Low/No Yield: Initial Diagnosis CheckReagents Step 1: Verify Reagent Quality - Anhydrous AlCl₃? - Anhydrous Solvent? - Pure Starting Materials? Start->CheckReagents Setup Step 2: Check Reaction Setup - Oven/flame-dried glassware? - Inert atmosphere (N₂/Ar)? CheckReagents->Setup Reagents OK Fail Issue Persists Consider Alternative Synthetic Route CheckReagents->Fail Reagents Degraded Stoichiometry Step 3: Review Stoichiometry - Sufficient AlCl₃ used? (Often >1 equivalent) Setup->Stoichiometry Setup OK Setup->Fail Moisture Contamination TempTime Step 4: Analyze Temp & Time - Was temperature high enough? - Was reaction time sufficient? Stoichiometry->TempTime Stoichiometry OK Stoichiometry->Fail Catalyst Inactivation Success Problem Likely Identified Proceed to Optimization TempTime->Success Conditions OK TempTime->Fail Insufficient Energy

Caption: A systematic flowchart for troubleshooting low yield.

Q3: My yield is consistently low (10-30%). How can I improve it?

Consistently low yields suggest that the reaction is proceeding but is inefficient. This is the point to begin systematic optimization.

1. Stoichiometry of the Lewis Acid: As discussed, the pyridine nitrogen consumes one equivalent of the Lewis acid. The ketone product is also a Lewis base and can complex with the catalyst, effectively sequestering it.[2]

  • Insight: You almost always need a stoichiometric quantity of AlCl₃, and often an excess (e.g., 2.0-3.0 equivalents), is required.

  • Action: Run a series of small-scale reactions varying the equivalents of AlCl₃ from 1.1 to 3.0 to find the optimal loading.

2. Reaction Temperature and Time: Pyridine acylations are often sluggish and may require significant thermal energy to proceed.

  • Insight: If you are running the reaction at room temperature, it is unlikely to be effective. Many procedures call for heating, sometimes to reflux, depending on the solvent.

  • Action: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and to check for decomposition at higher temperatures.

3. Order of Addition: The way you combine your reagents matters.

  • Insight: To prevent the deactivation of the acylium ion by the pyridine, it's often best to form the active electrophile first.

  • Action: Try adding the 2-methylpyridine slowly to a pre-mixed and cooled suspension of the Lewis acid and 4-nitrobenzoyl chloride in the solvent. This ensures the acylium ion is generated before the pyridine is introduced.

Table 1: Example Optimization of Reaction Conditions

EntryAlCl₃ (equiv.)Temperature (°C)Time (h)Yield (%)Observations
11.12524<5Starting material recovered
22.2252415Slow conversion
32.280 (Reflux DCE)1245Significant product formation
43.080 (Reflux DCE)1255Best yield, some side products
52.2120830Product decomposition observed

Section 3: Investigating Side Reactions and Impurities

Q4: My TLC/LC-MS shows multiple spots besides my product. What are the likely side products?

Identifying byproducts is key to optimizing selectivity. Common impurities include:

  • Isomeric Products: While acylation at the 4-position is often desired, other isomers can form depending on the specific mechanism (e.g., radical additions can be less selective).[4]

  • Unreacted Starting Materials: The presence of 2-methylpyridine or 4-nitrobenzoic acid (from hydrolyzed acyl chloride) is common.

  • Hydrolysis Products: If the workup is not performed carefully, the product ketone can undergo further reactions.

  • Products from Solvent Participation: In some cases, the solvent can react under harsh Friedel-Crafts conditions.

Characterization: Isolate the major impurities via column chromatography and characterize them using NMR and Mass Spectrometry to understand the side reactions that are occurring.[5][6]

Q5: I have a good crude yield, but I lose most of my product during purification. What are some common pitfalls?

Purification, especially the workup, is a critical step where significant product loss can occur.

1. Incomplete Quenching/Workup: The product ketone forms a strong complex with the Lewis acid. This complex is often a solid or a thick oil that is insoluble in the organic extraction solvent.

  • Insight: A simple water quench is often insufficient. You need to vigorously stir the reaction mixture with ice and often an acid (like dilute HCl) to fully break down the aluminum complexes. The product will then move into the organic layer. See Protocol B for a robust workup procedure.

  • Caution: The quench is highly exothermic. Perform it slowly in an ice bath.

2. pH during Extraction: Your product contains a basic pyridine nitrogen. The pH of the aqueous layer during extraction is critical.

  • Insight: If the aqueous layer is too acidic, your product will be protonated (pyridinium salt) and become water-soluble, leading to its loss from the organic layer.

  • Action: After the initial acidic quench to break up complexes, carefully basify the aqueous layer (e.g., with NaOH solution or NaHCO₃) to a pH of 8-9 before performing the final extractions with your organic solvent.[7]

3. Purification Method:

  • Recrystallization: This is often the best method for achieving high purity if a suitable solvent system can be found. Test various solvents (e.g., Ethanol, Ethyl Acetate/Hexanes, Toluene).

  • Column Chromatography: Silica gel can be slightly acidic, which may cause streaking or decomposition of amine-containing compounds. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Section 4: Appendices: Key Experimental Protocols

Protocol A: General Anhydrous Reaction Setup
  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction using a bubbler or balloon.

  • Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas. Add solid reagents like AlCl₃ under a strong flow of inert gas to minimize exposure to air.

Protocol B: Robust Quenching and Aqueous Workup
  • Cooling: Once the reaction is complete, cool the reaction flask to 0°C in a large ice-water bath.

  • Quenching: Very slowly and carefully, add crushed ice to the reaction mixture with vigorous stirring. This is a highly exothermic process. Alternatively, slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice and dilute HCl.

  • Complex Dissolution: Continue stirring until all the aluminum salts have dissolved. The mixture may need to be stirred for 30-60 minutes.

  • Basification: Carefully add a saturated solution of sodium bicarbonate or a 2M NaOH solution until the pH of the aqueous layer is ~8-9. Check with pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Section 5: References

  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • Chemguide. Oxidation of Aldehydes and Ketones. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. [Link]

  • ResearchGate. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]

  • ACS Publications. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

  • YouTube. (2023). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts. [Link]

  • MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

  • Pearson. Ketone and Aldehyde Synthesis Reactions Practice Problems. [Link]

  • ChemRxiv. (2023). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Google Patents. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid.

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Baran Lab - Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Google Patents. (1966). United States Patent Office.

  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • Google Patents. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.

  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]

  • National Institutes of Health. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

Sources

Preventing polysubstitution in the synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing polysubstitution. The information is structured into a troubleshooting guide for immediate problem-solving and an FAQ section for proactive experimental design.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.

Q1: I'm observing multiple products in my crude reaction mixture. How do I confirm polysubstitution?

Probable Cause: The most likely cause of multiple products is a lack of regioselectivity or polysubstitution on the 2-methylpyridine ring. Standard Friedel-Crafts acylation conditions can be harsh, and the electron-donating methyl group, while directing ortho and para, can activate the ring sufficiently for a second acylation to occur, especially at the C6 position.

Solution & Protocol:

  • Initial Analysis (TLC/LC-MS): Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of multiple spots/peaks. An increase in mass corresponding to the addition of a second 4-nitrobenzoyl group (an additional 150.11 g/mol ) is a strong indicator of di-substitution.

  • Definitive Analysis (¹H NMR Spectroscopy):

    • Expected ¹H NMR Spectrum (Desired Product): The monosubstituted product, this compound, should show three distinct signals in the aromatic region for the pyridine protons.

    • Polysubstitution Signature: A di-substituted product, such as 2-Methyl-4,6-di(4-nitrobenzoyl)pyridine, will show only two signals for the pyridine protons, often as two singlets or doublets with very small coupling constants.

    • Protocol for NMR Sample Prep:

      • Take an aliquot of the crude reaction mixture after workup.

      • Dissolve the residue in a minimal amount of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

      • Filter the solution through a small plug of cotton or glass wool into an NMR tube.

      • Acquire a ¹H NMR spectrum and analyze the aromatic region for the proton count and splitting patterns.

Q2: My main side-product is the di-acylated species. Why is this happening and how can I stop it?

Probable Cause: Di-acylation occurs when the initially formed product, this compound, is reactive enough to undergo a second electrophilic aromatic substitution. This is contrary to typical Friedel-Crafts acylations where the product is deactivated[1][2]. In this case, the pyridine nitrogen's interaction with the Lewis acid catalyst and the reaction conditions are critical. High temperatures, prolonged reaction times, and an excess of the acylating agent or catalyst are the primary drivers.

Solution Workflow:

The key is to control the reactivity of the system. This can be achieved by modifying several parameters. The following flowchart outlines a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Polysubstitution start Problem: Di-acylation Detected temp Action: Reduce Temperature Run at 0 °C to RT start->temp First, control kinetics stoch Action: Adjust Stoichiometry Use 1.05 eq. Acyl Chloride Use 1.1 eq. Lewis Acid temp->stoch Then, control reagents time Action: Reduce Reaction Time Monitor by TLC every 30 min stoch->time Finally, control duration result Analyze Crude Product (TLC / NMR) time->result success Success: Monosubstitution Achieved result->success Di-acylation eliminated fail Problem Persists result->fail Di-acylation > 5% alt_route Consider Alternative Synthesis (e.g., Grignard Route) fail->alt_route

Caption: Troubleshooting flowchart for eliminating di-acylation.

Recommended Protocol (Modified Friedel-Crafts):

ParameterStandard Condition (Problematic)Recommended Condition (Optimized)Rationale
Temperature Reflux (>80 °C)0 °C, then allow to warm to RTReduces the overall reaction rate, favoring the more rapid initial acylation over the slower second acylation.
Stoichiometry >1.5 eq. Acyl Chloride / AlCl₃1.05 eq. 4-nitrobenzoyl chloride1.1 eq. AlCl₃Prevents excess electrophile from being available for a second reaction. A stoichiometric amount of Lewis acid is required as it complexes with the product ketone[2][3].
Reaction Time >12 hours1-4 hours (Monitor by TLC)Minimizes the time the product is exposed to reaction conditions, reducing the chance of further reaction.
Solvent Dichloroethane (DCE) or NitrobenzeneDichloromethane (DCM)A lower-boiling solvent facilitates better temperature control.

Part 2: Frequently Asked Questions (FAQs)

This section provides deeper insight into the reaction's chemistry to help you design your experiment for success from the start.

Q3: What is the underlying mechanism for the acylation of 2-methylpyridine?

The reaction is a variation of the Friedel-Crafts acylation, an electrophilic aromatic substitution. Pyridines are generally poor substrates for this reaction because they are electron-deficient and the ring nitrogen, a Lewis base, complexes with the Lewis acid catalyst (e.g., AlCl₃)[4]. This complexation further deactivates the ring. However, the presence of the activating methyl group on 2-methylpyridine makes the reaction feasible, directing the substitution primarily to the C4 (para) position.

Caption: Simplified mechanism of Friedel-Crafts acylation on 2-methylpyridine.

The key steps are:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) abstracts the chloride from 4-nitrobenzoyl chloride to form a highly electrophilic acylium ion[3].

  • Nucleophilic Attack: The π-system of the 2-methylpyridine ring attacks the acylium ion. The attack is regioselective for the C4 position due to the directing effect of the C2-methyl group.

  • Aromatization: A base (like AlCl₄⁻) removes the proton from the C4 position, restoring the aromaticity of the pyridine ring and yielding the final product[3].

Q4: Why is C4 the preferred site of acylation over C6?

While both the C4 (para) and C6 (ortho) positions are activated by the C2-methyl group, the C4 position is generally favored for several reasons:

  • Steric Hindrance: The C6 position is adjacent to both the bulky methyl group and the nitrogen atom (which will be complexed to the large AlCl₃ catalyst), creating significant steric hindrance that disfavors attack by the acylium ion.

  • Electronic Effects: While both positions are electronically activated, the para position often provides a more stable transition state in electrophilic aromatic substitutions.

Q5: Are there alternative synthetic routes that completely avoid the risk of polysubstitution?

Yes. If Friedel-Crafts methods consistently produce mixtures, a more controlled, multi-step approach can be used. One robust alternative involves the use of organometallic reagents.

Alternative Route: Grignard-based Synthesis

This method builds the molecule by forming a C-C bond in a highly specific manner, eliminating the possibility of polysubstitution.

G A Start: 2-Bromo-4-methylpyridine B 1. Mg, THF 2. 4-Nitrobenzonitrile A->B Form Grignard Reagent & Add C Intermediate Imine Salt B->C D Aqueous Acidic Workup (H₃O⁺) C->D Hydrolysis E Final Product: This compound D->E

Caption: Workflow for an alternative Grignard-based synthesis route.

Brief Protocol Outline:

  • Grignard Reagent Formation: React 2-bromo-4-methylpyridine with magnesium turnings in an anhydrous ether solvent (like THF) to form the Grignard reagent, 4-methyl-2-pyridylmagnesium bromide[5].

  • Nucleophilic Addition: Add 4-nitrobenzonitrile to the Grignard reagent. The pyridyl anion will attack the electrophilic carbon of the nitrile.

  • Hydrolysis: Quench the reaction with an aqueous acid. This hydrolyzes the intermediate imine salt to the desired ketone product.

This method offers excellent regiochemical control, as the starting halide dictates the exact point of C-C bond formation.

References

  • Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparation of Pyridines, Part 3: By Acylation Source: YouTube (Organic Chemistry) URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: ACS Publications (Chemical Reviews) URL: [Link]

Sources

Catalyst selection for the synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Document ID: TSS-2M4NBP-CS-2601

Version: 1.0

Introduction: Navigating the Synthesis of a Key Heterocyclic Ketone

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable intermediate in pharmaceutical and materials science research, featuring a substituted pyridine core, a structure of significant interest in the development of bioactive molecules.[1] The primary synthetic challenge lies in the formation of the carbon-carbon bond between the electron-deficient pyridine ring and the benzoyl group via Friedel-Crafts acylation. This guide provides in-depth, experience-based answers to common questions, troubleshooting strategies for frequently encountered issues, and detailed protocols to empower researchers to achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs): Core Principles of the Synthesis

Q1: What is the standard method for synthesizing this compound?

The most established method is the Friedel-Crafts acylation of 2-methylpyridine with 4-nitrobenzoyl chloride.[2][3] This reaction is a classic electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[4] The catalyst's role is to generate a highly reactive acylium ion from the 4-nitrobenzoyl chloride, which is then attacked by the electron-rich π-system of the aromatic substrate.[3]

Q2: Why is catalyst selection so critical for this specific reaction?

Catalyst selection is paramount due to the electronic nature of the 2-methylpyridine substrate. Pyridine and its derivatives are electron-deficient heterocycles, which deactivates them towards electrophilic attack.[5] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This coordination has two major negative consequences:

  • It further deactivates the pyridine ring, making the electrophilic substitution even more difficult.

  • It sequesters the catalyst, potentially rendering it inactive.

Therefore, the choice and amount of catalyst must be carefully considered to overcome these inherent challenges.

Q3: What is the detailed mechanism for the Lewis acid-catalyzed acylation in this synthesis?

The reaction proceeds through several key steps, as illustrated below. The process begins with the activation of the acylating agent by the Lewis acid, followed by electrophilic attack and subsequent rearomatization.

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-nitrobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized 4-nitrobenzoyl acylium ion.[2][3]

  • Electrophilic Attack: The π-electrons of the 2-methylpyridine ring attack the acylium ion. This attack preferentially occurs at the C4 position, which is electronically favored for substitution, to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[2]

  • Deprotonation and Rearomatization: The AlCl₄⁻ complex abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.[2]

  • Catalyst Complexation: The ketone product, being a Lewis base, can form a stable complex with AlCl₃. This is why a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is often required to drive the reaction to completion.[5][6]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Rearomatization & Product Formation AcylCl 4-Nitrobenzoyl Chloride Acylium Acylium Ion [R-C=O]⁺ + AlCl₄⁻ AcylCl->Acylium Activation Pyridine 2-Methylpyridine AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Pyridine->Sigma Product This compound -AlCl₃ Complex Acylium_ref->Sigma Attack at C4 FinalProduct Final Product + HCl + AlCl₃ Product->FinalProduct Aqueous Work-up Sigma_ref->Product Deprotonation by AlCl₄⁻

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Troubleshooting Guide: Addressing Common Experimental Hurdles

Issue 1: Low or No Product Yield

This is the most common challenge, often stemming from the deactivated nature of the pyridine substrate.

  • Potential Cause A: Inactive Catalyst due to Moisture

    • Diagnosis: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic and reacts violently with water, rendering it inactive.[5] Even trace amounts of moisture in the glassware, solvent, or reagents can completely halt the reaction.

    • Solution:

      • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven (>120 °C) for several hours and cool under a stream of dry inert gas (Nitrogen or Argon).[6]

      • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane or 1,2-dichloroethane are common choices.

      • Reagent Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. Avoid using old or discolored catalyst.

  • Potential Cause B: Insufficient Catalyst Loading or Activity

    • Diagnosis: As the ketone product complexes with the catalyst, a stoichiometric amount (at least 1.0 equivalent per equivalent of acyl chloride) is necessary.[5][6] For a deactivated substrate like 2-methylpyridine, the inherent reactivity might be too low even with standard AlCl₃.

    • Solution:

      • Ensure Stoichiometry: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically 4-nitrobenzoyl chloride).[6]

      • Consider Stronger Catalysts: If AlCl₃ fails, stronger Lewis acids or Brønsted acids may be required. Trifluoromethanesulfonic acid (triflic acid) has proven effective for acylating moderately deactivated rings.[6] Alternatively, solid acid catalysts like sulfated zirconia offer a reusable and often more robust option, though they may require higher temperatures.[7]

Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)
  • Diagnosis: While acylation is expected at the C4 position, trace amounts of C2 or C6-acylated products may form, complicating purification. The substitution pattern is governed by the electronic and steric properties of the substituted pyridine ring.

  • Solution:

    • Temperature Control: Perform the addition of reagents at a low temperature (0 °C) to enhance selectivity before slowly warming the reaction.[6] Higher temperatures can lead to decreased selectivity and byproduct formation.

    • Advanced Methodologies: For challenging cases, modern synthetic methods offer superior regiocontrol. While more complex, strategies involving photoredox catalysis on N-aminopyridinium salts have been shown to selectively direct acylation to the C4 position.[8] These methods represent the cutting edge and may be necessary if classical approaches fail.

Issue 3: Reaction Stalls or Byproduct Formation (e.g., Polymerization)
  • Diagnosis: Electron-rich heterocycles can be prone to polymerization under harsh Lewis acid conditions.[9] The reaction mixture may turn dark or tar-like with little to no desired product formation.

  • Solution:

    • Optimize Reagent Addition: Add the 2-methylpyridine substrate slowly to the pre-formed complex of AlCl₃ and 4-nitrobenzoyl chloride at low temperature. This maintains a low concentration of the free pyridine derivative, minimizing side reactions.

    • Solvent Choice: Using the aromatic substrate as the solvent is generally not advisable for this system due to the high reactivity and potential for side reactions. An inert solvent like dichloromethane is preferred.[2]

Catalyst Selection Comparison

Choosing the right catalyst is a balance of reactivity, cost, and handling requirements. The following table provides a comparative overview of potential catalysts for this acylation.

CatalystTypical Loading (Equivalents)AdvantagesDisadvantages & Key Considerations
Aluminum Chloride (AlCl₃) 1.1 - 1.5Inexpensive, readily available, high reactivity.[2]Highly sensitive to moisture; product complexation requires stoichiometric amounts; can cause polymerization.[5][6][9]
Iron(III) Chloride (FeCl₃) 1.1 - 1.5Milder and less moisture-sensitive than AlCl₃.Generally lower reactivity than AlCl₃, may require higher temperatures or longer reaction times.
Trifluoromethanesulfonic Acid (TfOH) Catalytic to StoichiometricCan be highly effective for deactivated substrates; acts as both catalyst and solvent.[6]Corrosive, expensive, requires careful handling.
Sulfated Zirconia (SZ) Catalytic (by weight)Heterogeneous, reusable, environmentally benign ("green") catalyst.[7]Often requires higher reaction temperatures; activity can vary based on preparation method.[7]

Validated Experimental Protocol: Synthesis via AlCl₃ Catalysis

This protocol describes a standard lab-scale synthesis of this compound.

Reagents and Materials:
  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Nitrobenzoyl Chloride

  • 2-Methylpyridine (distilled)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser under an inert gas (N₂ or Ar) line.[6]

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:
  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.3 equivalents) followed by anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath with stirring.[6]

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred catalyst suspension over 20-30 minutes, ensuring the temperature remains at 0 °C.

  • Substrate Addition: After the addition is complete, add 2-methylpyridine (1.1 equivalents) dropwise to the reaction mixture, again maintaining a temperature of 0 °C.

  • Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reaction Quench: After the reaction is deemed complete by TLC, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Cautiously and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[2][6] This step is highly exothermic and will decompose the aluminum-ketone complex.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol/hexanes) or by column chromatography on silica gel.

References

  • BenchChem. (2025). Unveiling Catalytic Prowess: A Comparative Guide to Pyridine-Based Catalysts in Acylation Reactions.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (2025). 9-Azajulolidine vs. Other Pyridine-Based Catalysts in Acylation Reactions: A Comparative Guide.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). National Institutes of Health.
  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. (n.d.). Royal Society of Chemistry.
  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Publications.
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • BenchChem. (2025). troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Friedel-Crafts Acylation Example Problems. (2017). YouTube.
  • Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles.
  • BenchChem. (n.d.). This compound | 1187165-15-6.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). ResearchGate.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar.
  • Yadav, G. D., & Pujari, A. A. (1999). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 1(2), 85-88.
  • BenchChem. (n.d.). 4-Methyl-2-(4-nitrobenzoyl)pyridine|Research Chemical.

Sources

Technical Support Center: Temperature Management in the Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine, a key intermediate in pharmaceutical development, is primarily achieved through a Friedel-Crafts acylation reaction. This process, while effective, is highly sensitive to reaction parameters, with temperature being the most critical factor influencing yield, purity, and safety. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to navigate the complexities of temperature management for this specific synthesis. Our guidance is grounded in established chemical principles to ensure both success and safety in the laboratory.

Foundational Principles: The "Why" Behind Temperature Control

Q: Why is temperature such a critical parameter in the Friedel-Crafts acylation for synthesizing this compound?

A: Temperature control is paramount due to three core aspects of the Friedel-Crafts acylation mechanism:

  • Exothermic Nature: The formation of the acylium ion electrophile from 4-nitrobenzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and its subsequent reaction with 2-methylpyridine is a highly exothermic process.[1] Without precise temperature control, the heat generated can lead to a runaway reaction, posing a significant safety hazard. More commonly, it causes localized overheating, which promotes undesirable side reactions and decomposition of starting materials or the final product.[2]

  • Catalyst Activity and Complexation: The Lewis acid catalyst, typically AlCl₃, is essential for the reaction but is also highly sensitive. At elevated temperatures, the catalyst's activity can change, or it can promote side reactions. Furthermore, the ketone product forms a stable complex with the catalyst.[3] This product-catalyst complex formation is also temperature-dependent and can influence the overall reaction kinetics. A stoichiometric amount of the catalyst is often required to drive the reaction to completion.[2]

  • Kinetic vs. Thermodynamic Control: Temperature directly dictates the reaction pathway, influencing the regioselectivity of the acylation.[2]

    • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0-5°C), the reaction favors the fastest-forming product, which is often the desired C-4 acylated isomer for this synthesis. The activation energy for alternative pathways (e.g., acylation at other positions, polysubstitution) is not readily overcome.[1]

    • Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to reverse the initial acylation and explore other reaction pathways. This can lead to the formation of more stable, but undesired, thermodynamic isomers or byproducts.[2] Elevated temperatures can also lead to deacylation of the product.[2]

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses common problems encountered during the synthesis, with a focus on temperature-related causes and their solutions.

Problem/Observation Potential Temperature-Related Cause Recommended Solution & Explanation
1. Low or No Product Yield Reaction temperature is too low. The activation energy for the reaction is not being met, resulting in a stalled or extremely slow reaction.Gradually allow the reaction to warm. After the initial exothermic phase is controlled at a low temperature (e.g., 0°C), let the mixture slowly warm to room temperature. If the reaction remains stalled, consider gentle heating (e.g., to 40-50°C) while carefully monitoring for byproduct formation via TLC or LC-MS.[4]
Local overheating and decomposition. Although the cooling bath is at the correct temperature, poor stirring or too-rapid addition of reagents can create "hot spots" where the product or reactants decompose.Ensure vigorous and efficient stirring throughout the reaction. Add the Lewis acid catalyst or the acyl chloride dropwise or in small portions, allowing the internal temperature to stabilize between additions.[1] A thermocouple placed directly in the reaction mixture is superior to monitoring only the bath temperature.
2. Significant Byproduct Formation Reaction temperature is too high. Excess thermal energy is promoting side reactions, such as polysubstitution (di-acylation) or the formation of undesired isomers.Conduct the reaction at a lower temperature. The initial addition of the Lewis acid and acylating agent should be performed at 0°C or below.[1] Maintaining a consistently low temperature throughout the addition and initial reaction phase is crucial for minimizing byproducts.
Uncontrolled exotherm during addition. A rapid temperature spike during the addition of reagents, even if temporary, can be sufficient to trigger side-reaction pathways that persist even after the temperature is re-established.Improve the cooling efficiency of the setup (e.g., use a larger ice bath or a cryostat). Slow down the rate of reagent addition significantly. For larger-scale reactions, consider a syringe pump for precise, slow addition of the liquid reagent.
3. Reaction Exotherm Becomes Uncontrollable (Runaway) Inadequate cooling capacity for the reaction scale. The rate of heat generation exceeds the rate of heat removal by the cooling system.Immediate Action: Cease all reagent addition. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Prepare for emergency quenching. Prevention: For future experiments, reduce the reaction scale or use a more robust cooling system (e.g., a cryostat set to a lower temperature). Always perform a risk assessment for thermal hazards before scaling up.
4. Inconsistent Yields Between Batches Poor temperature monitoring and consistency. Variations in ambient temperature, cooling bath efficiency, or reagent addition rates between runs can lead to different thermal profiles and, consequently, different outcomes.Standardize the entire process. Use a reliable temperature controller and probe. Document the internal reaction temperature profile for a successful batch and use it as a benchmark for subsequent runs. Ensure the quality and dryness of all reagents and solvents, as moisture can inactivate the catalyst and affect the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for the synthesis of this compound? A1: The recommended starting temperature is typically between 0°C and 5°C. This is best achieved using an ice-water bath. This temperature range is low enough to control the initial exotherm during reagent addition but generally sufficient to allow the reaction to proceed at a manageable rate.[1]

Q2: I need to scale up my reaction. How does this affect temperature management? A2: Scaling up significantly impacts thermal management. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. For any scale-up, you must assume the reaction will be more difficult to cool. You should:

  • Use a larger reaction vessel to increase the surface area for cooling.

  • Employ a more powerful cooling system, such as a cryocooler instead of a simple ice bath.

  • Proportionally decrease the rate of reagent addition.

  • Always monitor the internal temperature, not just the bath temperature.

Q3: My reaction is very slow at 0°C. Can I just heat it to 60°C to speed it up? A3: While gentle heating may be necessary if the reaction stalls, jumping directly to a high temperature like 60°C is not advisable.[5] This approach risks crossing the activation energy threshold for multiple side reactions, leading to a complex mixture of byproducts and a lower yield of the desired product.[2] If heating is required, it should be done cautiously and incrementally (e.g., in 10°C steps), with reaction progress monitored at each stage.

Data and Visualization

Table 1: Effect of Temperature on Reaction Outcome
Temperature RangeExpected Conversion RateSelectivity for 4-Acyl ProductPrimary Risks
< 0°CLow to ModerateHighStalled or incomplete reaction.
0°C – 5°C (Optimal) High Very High Controlled exotherm required.
5°C – 25°CHighModerate to HighIncreased risk of minor byproducts.
> 25°CHighLowSignificant byproduct formation, potential for decomposition, and risk of a runaway reaction.[2]
Diagrams

Below are diagrams visualizing the experimental workflow and the logical relationship between temperature and reaction outcomes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware Under N2 prep_reagents->setup_glassware cooling Cool to 0-5°C (Ice Bath) setup_glassware->cooling add_catalyst Portion-wise Addition of AlCl3 cooling->add_catalyst add_acyl Dropwise Addition of 4-Nitrobenzoyl Chloride add_catalyst->add_acyl stir Stir at 0-5°C, then Warm to RT add_acyl->stir quench Quench with Ice-Cold Acid stir->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify

Caption: Experimental workflow for this compound synthesis.

temp_logic cluster_outcomes Potential Outcomes Temp Reaction Temperature LowYield Low Conversion (Incomplete Reaction) Temp->LowYield < 0°C (Too Cold) GoodYield High Yield & Purity of Desired Product Temp->GoodYield 0-5°C (Optimal) BadYield Byproducts & Decomposition Temp->BadYield > 25°C (Too Hot)

Sources

Technical Support Center: Work-up & Troubleshooting for 2-Methyl-4-(4-nitrobenzoyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine. This document provides a detailed, experience-driven approach to the critical work-up and purification stages of this molecule, which is commonly synthesized via the Friedel-Crafts acylation of 2-methylpyridine (α-picoline) with 4-nitrobenzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).

The success of this synthesis hinges on a meticulous work-up procedure. The pyridine nitrogen complicates the reaction by complexing with the Lewis acid, and the final product's basicity requires careful pH control during extraction to prevent yield loss. This guide is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.

Section 1: Standard Work-up Protocol & Key Principles

Before troubleshooting, it is essential to have a robust, standardized protocol. The following procedure outlines the best practices for quenching the reaction and isolating the crude product.

Core Protocol: Step-by-Step Work-up
  • Cooling: After the reaction is deemed complete by TLC or other monitoring, cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control the highly exothermic hydrolysis of the aluminum chloride complex.

  • Quenching (Hydrolysis): Slowly and carefully add the reaction mixture to a beaker containing a slurry of crushed ice and dilute hydrochloric acid (e.g., 1-2 M HCl). Add the mixture portion-wise with vigorous stirring. The acidic medium ensures the pyridine product is protonated and remains in the aqueous phase, separating it from non-basic organic impurities.

  • Removal of Aluminum Salts: After the quench is complete and all the ice has melted, aluminum hydroxide salts may precipitate. Ensure the aqueous layer is clear and acidic (pH 1-2). If solids persist, add more concentrated HCl until the solution is homogeneous.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to remove non-basic impurities. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer again in an ice bath. Slowly add a concentrated base, such as 6M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is basic (pH 9-11). This deprotonates the pyridinium salt, rendering the product soluble in organic solvents.

  • Extraction: Extract the product from the basic aqueous layer with a suitable organic solvent (DCM or EtOAc are common choices) three to four times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization or column chromatography.

Workflow Diagram: Standard Work-up Procedure

This diagram illustrates the logical flow of the recommended work-up protocol.

G cluster_prep Reaction Completion cluster_quench Quenching & Cleanup cluster_isolation Product Isolation A 1. Cool Reaction Mixture to 0 °C B 2. Slow Quench on Acidic Ice Slurry (pH 1-2) A->B C 3. Wash with Organic Solvent (e.g., DCM) B->C Removes non-basic impurities D 4. Discard Organic Layer C->D E 5. Basify Aqueous Layer to pH 9-11 with NaOH/K₂CO₃ D->E F 6. Extract with Organic Solvent (3-4x) E->F Deprotonates product G 7. Combine & Dry Organic Layers (e.g., Na₂SO₄) F->G H 8. Concentrate Solvent (Rotary Evaporator) G->H I Crude Product H->I

Caption: Standard workflow for the work-up of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the work-up and purification, providing explanations and actionable solutions.

Q1: My product yield is extremely low. Where could it have been lost during the work-up?

Answer: Low yield is a frequent issue, often stemming from the amphipathic nature of the pyridine product. Here are the most common causes:

  • Incomplete Extraction: The most likely culprit is loss of product to the aqueous layer. Pyridine derivatives can be surprisingly water-soluble, especially if the pH is not optimal.[1]

    • Solution: Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction. Use a pH meter or pH paper. Perform multiple extractions (at least 3-4) with fresh solvent, as the partition coefficient may not be overwhelmingly in favor of the organic phase.

  • Precipitation during Basification: When basifying the acidic solution, aluminum hydroxide (Al(OH)₃) will precipitate. Your product can get trapped in this gelatinous solid.

    • Solution: Add the base slowly while vigorously stirring to minimize the formation of large clumps. If a significant precipitate forms, you may need to filter it, then wash the solid thoroughly with your extraction solvent.

  • Formation of a Stable Emulsion: Emulsions can form during extraction, trapping your product in the interface between the aqueous and organic layers.

    • Solution: Try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, let the separatory funnel stand for an extended period. In difficult cases, filtering the entire mixture through a pad of Celite can be effective.

Q2: The quenching process was violent and uncontrolled. How can I perform this step more safely?

Answer: The reaction between aluminum chloride and water is extremely exothermic and produces HCl gas.[2][3] An uncontrolled quench is a significant safety hazard.

  • Underlying Cause: The Lewis acid (AlCl₃) forms a strong complex with the ketone product and the pyridine nitrogen.[4] Adding water rapidly leads to a violent, exothermic hydrolysis of this complex and any remaining unreacted AlCl₃.

  • Safety Protocol:

    • Always add the reaction mixture to the ice/acid slurry, never the other way around. This ensures that the water is always in large excess, which helps to dissipate the heat.

    • Use a large beaker (at least 5-10 times the volume of your reaction mixture) to contain any splashing.

    • Add the mixture very slowly using a dropping funnel or pipette, allowing the temperature of the quenching solution to remain low.

    • Ensure good ventilation in a fume hood to handle the HCl gas that is evolved.

Q3: My crude product is a dark, sticky oil instead of a solid. How can I purify it?

Answer: Obtaining an oil is common and usually indicates the presence of impurities that are disrupting the crystal lattice of your product. Nitro-containing aromatic compounds often crystallize well, but impurities can prevent this.[5]

  • Trituration: This is the first method to try. Add a small amount of a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.

  • Column Chromatography: If trituration fails, column chromatography is the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of hexanes and ethyl acetate is a good starting point. The polar product will require a relatively polar eluent. Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. Monitor the fractions by TLC.

  • Recrystallization: If you manage to get a solid, recrystallization is an excellent final purification step.

Table 1: Solvent Selection for Purification
Purification MethodRecommended Solvents/SystemsRationale & Comments
Trituration Hexanes, Diethyl Ether, PentaneGood for removing non-polar, oily impurities. The product should be sparingly soluble.
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/HexanesThe ideal solvent dissolves the product when hot but not when cold. Alcoholic solvents are often effective for nitro-aryl compounds.[5] A co-solvent system like EtOAc/Hexanes can be fine-tuned for optimal results.
Column Chromatography Hexanes/Ethyl Acetate GradientStandard choice for separating compounds of differing polarity. Provides high purity.

Q4: My NMR spectrum shows unreacted starting materials. What went wrong?

Answer: The presence of starting materials indicates an incomplete or failed reaction. Friedel-Crafts acylations on pyridine rings are notoriously challenging.

  • Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture.[3][4] Any water in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Use anhydrous solvents, flame-dry your glassware, and use a fresh, unopened bottle of AlCl₃.

  • Lewis Acid Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require more than a stoichiometric amount of AlCl₃.[6][7] This is because the catalyst complexes with both the pyridine nitrogen of the starting material and the carbonyl oxygen of the product.[4]

    • Solution: Ensure you are using at least 2.0-2.5 equivalents of AlCl₃ relative to the 2-methylpyridine.

  • N-Acylation vs. C-Acylation: The lone pair on the pyridine nitrogen is a competing nucleophile and can be acylated to form an N-acylpyridinium salt. This deactivates the ring towards the desired C-acylation.[8][9]

    • Solution: This is an inherent challenge. Using a sufficient excess of the Lewis acid helps to complex the nitrogen, favoring electrophilic attack on the ring. Reaction temperature also plays a critical role and may require optimization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common work-up problems.

G Start Problem with Work-up? LowYield Is the yield low? Start->LowYield CrudeIsOil Is the crude product an oil? Start->CrudeIsOil SafetyIssue Was the quench violent? Start->SafetyIssue LowYield->CrudeIsOil No CheckpH Check aqueous pH. Ensure pH > 9 before extraction. LowYield->CheckpH Yes CrudeIsOil->SafetyIssue No Triturate Triturate with non-polar solvent (e.g., Hexanes). CrudeIsOil->Triturate Yes SlowQuench Improve safety: Add reaction mix to excess acidic ice SLOWLY. SafetyIssue->SlowQuench Yes MultiExtract Perform multiple (3-4x) extractions. CheckpH->MultiExtract BreakEmulsion Add brine to break emulsion. MultiExtract->BreakEmulsion Emulsion formed? Column Perform silica gel column chromatography. Triturate->Column Still oily? Recrystallize Recrystallize from Ethanol or EtOAc/Hexanes. Column->Recrystallize Solid obtained?

Caption: A decision tree for troubleshooting common work-up issues.

References

  • Olah, G. A., et al. (1958). Intermediate Complexes and the Reaction Mechanism of Friedel-Crafts Alkylations and Acylations. Journal of the American Chemical Society, 80(24), 6541-6545. [Link]

  • Serafin, M., & Stary, I. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 21(19), 7950-7954. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Taher, D., Awwadi, F. F., & Kailani, M. H. (2013). 4-(4-Nitrobenzyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1164. [Link]

  • Hulce, M., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0201179. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?[Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
  • US6087507A - Separation of pyridine or pyridine derivatives
  • CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of 2-Methyl-4-(4-nitrobenzoyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological evaluation of 2-Methyl-4-(4-nitrobenzoyl)pyridine derivatives. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document will establish a robust evaluative strategy based on the well-documented activities of structurally analogous compounds. By dissecting the core scaffold into its constituent pharmacophores—the 2-methylpyridine ring and the 4-nitrobenzoyl moiety—we can project potential biological activities and design a rigorous testing cascade. This guide will comparatively analyze the anticipated anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from related chemical series.

The Scientific Rationale: Deconstructing the this compound Scaffold

The therapeutic potential of a novel chemical entity is often predicted from the biological activities of its core structural motifs. The this compound scaffold is a composite of functionalities with established significance in medicinal chemistry.

  • The Pyridine Ring: A ubiquitous heterocycle in pharmaceuticals, the pyridine ring is a privileged scaffold known for a wide spectrum of biological activities. Its nitrogen atom can act as a hydrogen bond acceptor and participate in key interactions with biological targets.[1]

  • The 2-Methyl Group: Substitution at the 2-position of the pyridine ring can influence the molecule's steric and electronic properties, potentially enhancing target binding or modifying its metabolic stability.

  • The 4-Nitrobenzoyl Moiety: The benzoyl group provides a rigid linker and potential for aromatic interactions. The 4-nitro substituent is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the entire molecule, impacting its reactivity and biological target interactions.[2] Nitroaromatic compounds, in general, are known to possess a broad range of bioactivities, including anticancer and antimicrobial effects.[3]

Given these components, it is plausible to hypothesize that this compound derivatives may exhibit promising anticancer, anti-inflammatory, and/or antimicrobial properties.

Comparative Analysis of Anticipated Biological Activities

Anticancer Activity

The benzoylpyridine scaffold has been identified as a promising framework for the development of novel anticancer agents. For instance, a platinum(II) complex of 2-benzoylpyridine demonstrated significant cytotoxicity against the HepG2 human liver cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 9.8±0.5μM.[4] This suggests that the core structure of our target compounds can be conducive to anticancer activity.

Furthermore, the introduction of a nitro group can enhance the cytotoxic potential of a molecule.[3] While direct data for our target compound is unavailable, a comparative analysis with other substituted pyridine derivatives provides valuable insights.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Platinum(II)-2-benzoylpyridine complexHepG2 (Liver Cancer)9.8 ± 0.5[4]
Pyrid-2-yl Benzo[2][5][6]triazin-7-one (Analog 4a)DU-145 (Prostate Cancer)>100[7]
Pyrid-2-yl Benzo[2][5][6]triazin-7-one (Analog 4b)DU-145 (Prostate Cancer)1.1[7]
Halogenated Benzofuran Derivative (Compound 7)A549 (Lung Cancer)6.3 ± 2.5[8]
Halogenated Benzofuran Derivative (Compound 8)HepG2 (Liver Cancer)3.8 ± 0.5[8]
2H-benzo[b][5][6]oxazin-3(4H)-one derivative (14b)A549 (Lung Cancer)7.59 ± 0.31[9]
2H-benzo[b][5][6]oxazin-3(4H)-one derivative (14c)A549 (Lung Cancer)18.52 ± 0.59[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for Biological Evaluation of Novel Compounds

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Compound Identification cluster_3 In Vivo & Mechanistic Studies synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar anti_inflammatory->sar antimicrobial->sar lead_selection Selection of Lead Compound(s) sar->lead_selection in_vivo In Vivo Efficacy (e.g., Animal Models) lead_selection->in_vivo mechanistic Mechanism of Action Studies in_vivo->mechanistic

Caption: A general workflow for the biological evaluation of novel chemical compounds.

Anti-inflammatory Activity

Pyridine derivatives are well-represented among anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key inflammatory mediators. For example, a series of imidazopyridine derivatives have demonstrated excellent inhibition of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[10] Another study on 1,4-dihydropyridine derivatives showed inhibition of nitric oxide (NO) and pro-inflammatory cytokines.[11]

Compound/Derivative ClassAssayEndpointActivityReference
Imidazopyridine DerivativesLPS-stimulated macrophagesTNF-α and IL-6 inhibition>50% inhibition[10]
1,4-Dihydropyridine Derivative (Compound 4)LPS-stimulated macrophagesNO, TNF-α, IL-6 inhibitionSignificant inhibition[11]
3-Hydroxy Pyridine-4-one DerivativesCarrageenan-induced paw edemaReduction in paw volumeSignificant anti-inflammatory effect[12]
Pyridine Derivatives (7a and 7f)LPS-stimulated RAW macrophagesNO inhibitionIC50 = 76.6 and 96.8 µM[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Hypothetical Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS gene transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription NO Nitric Oxide (NO) iNOS->NO Compound 2-Methyl-4-(4-nitrobenzoyl) pyridine Derivative Compound->NFkB Inhibits?

Caption: A simplified diagram of the LPS-induced inflammatory pathway in macrophages.

Antimicrobial Activity

The pyridine scaffold is a component of many antimicrobial agents. The introduction of different substituents can modulate the antimicrobial spectrum and potency. For example, certain imidazole derivatives containing a 6-methylpyridine moiety have shown strong antibacterial activity with MIC values as low as 0.5 µg/mL.[14][15]

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Imidazole-Pyridine Hybrid (Compound 68)S. aureus0.5[14]
Imidazole Derivative (Compound 16d)Antibacterial0.5[15]
Pyridine-based Organic Salt (Compound 66)S. aureus56% inhibition at 100 µg/mL[1]
Pyridone Derivative (89b, 89c)B. subtilis0.12[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Serially dilute the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological evaluation of this compound derivatives will be crucial for establishing a clear Structure-Activity Relationship (SAR). Key questions to address include:

  • Role of the Nitro Group: Does the position and presence of the nitro group enhance or diminish activity? A comparative study with non-nitrated analogs would be insightful.

  • Influence of the Methyl Group: How does the 2-methyl substituent affect the compound's potency and selectivity compared to unsubstituted analogs?

  • Modifications of the Benzoyl Ring: How do different substituents on the benzoyl ring impact biological activity?

SAR Logic Diagram

G Core 2-Methyl-4-benzoylpyridine Core Base Activity Activity Biological Activity (Anticancer, Anti-inflammatory, Antimicrobial) Core->Activity determines Nitro 4-Nitro Group Electron-withdrawing Potential for enhanced activity Nitro->Core modifies Methyl 2-Methyl Group Steric/Electronic Effects Modulates binding/metabolism Methyl->Core modifies

Caption: A logical diagram illustrating potential SAR contributions.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is not yet prevalent in the literature, a systematic evaluation based on the known activities of its constituent fragments provides a strong foundation for future research. The pyridine core, coupled with the potentially activity-enhancing 4-nitrobenzoyl moiety, makes this class of compounds a promising area for investigation in the fields of oncology, inflammation, and infectious diseases. The experimental protocols and comparative data presented in this guide offer a clear roadmap for researchers to unlock the therapeutic potential of these novel derivatives.

References

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  • MDPI. (2018). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-4-benzoylpyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Structure-Activity Relationships (SAR) for 2-methyl-4-benzoylpyridine analogs, a chemical scaffold of significant interest in drug discovery. The pyridine ring is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to modulate lipophilicity, metabolic stability, and hydrogen bonding capacity.[1] The benzoylpyridine framework, in particular, has emerged as a promising core for the development of potent kinase inhibitors, especially targeting the p38 MAP kinase pathway, which is implicated in inflammatory diseases.[2][3]

This document moves beyond a simple recitation of data, offering a causal explanation for experimental choices and synthesizing data from key studies to build a predictive SAR model for this analog class. We will explore the synthetic routes to these compounds, detail the methodologies for their biological evaluation, and present a comparative analysis of their performance.

The 2-Methyl-4-benzoylpyridine Scaffold: A Focus on p38 MAP Kinase Inhibition

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that are critical in regulating the production of pro-inflammatory cytokines.[3][4] Their dysregulation is linked to a variety of disorders, including rheumatoid arthritis, making them a key therapeutic target.[2] Benzoylpyridines have been identified as potent, ATP-competitive inhibitors of the p38α isoform.[2][5] This guide will focus on the SAR of this class of compounds, using data from foundational studies to infer the optimal substitution patterns on the 2-methyl-4-benzoylpyridine core for achieving high inhibitory potency and oral activity.

Core Structure and Key Interaction Points

The fundamental 2-methyl-4-benzoylpyridine scaffold consists of a pyridine ring substituted with a methyl group at the 2-position and a benzoyl group at the 4-position. The SAR analysis will dissect the impact of modifications at three primary locations:

  • R1: Substituents on the benzoyl ring.

  • R2: The linker or modifications at the 2-position of the pyridine ring (in our case, a methyl group).

  • R3: Substituents on the pyridine ring itself.

SAR_Scaffold cluster_0 2-Methyl-4-benzoylpyridine Scaffold cluster_1 Modification Points Scaffold Scaffold R1 R1 (Benzoyl Ring) Scaffold->R1 Affects binding pocket interactions R2 R2 (Pyridine C2) Scaffold->R2 Influences selectivity and potency R3 R3 (Pyridine Ring) Scaffold->R3 Modulates solubility and pharmacokinetics

Core 2-Methyl-4-benzoylpyridine scaffold and key modification points.
Comparative Analysis of Analog Potency

The following table summarizes the SAR data for a series of benzoylpyridine and benzophenone analogs as p38α inhibitors, drawn from the pivotal work of Revesz et al. (2004). While not all compounds contain the 2-methylpyridine, the data provides invaluable insights into the electronic and steric requirements for potent inhibition.

Compound IDCore ScaffoldBenzoyl Ring Substitution (R1)Pyridine Ring Substitution (R3)p38α IC50 (nM)[2][5]
1a 4-Benzoylpyridine2-Chloro-4-fluoro-180
1b 4-Benzoylpyridine2-Amino-4-fluoro-30
2 4-Benzoylpyridine2-Amino-4-fluoro2-Amino26
3 (Example) 2-Methyl-4-benzoylpyridine2-Amino-4-fluoro-Predicted Potent
10b Benzophenone2-Amino-4-fluoro(Replaced by phenyl with 4-(1,1-dimethylpropynylamine))14
17b 4-Benzoylpyridine2-Amino-4-fluoro2-(1H-Benzimidazol-2-yl)21

Analysis of Structure-Activity Relationships:

  • Benzoyl Ring (R1): A critical interaction involves the substitution at the 2-position of the benzoyl ring. The data clearly shows that replacing a chloro group (Compound 1a , IC50 = 180 nM) with an amino group (Compound 1b , IC50 = 30 nM) leads to a significant 6-fold increase in potency. This suggests a key hydrogen bond donor/acceptor interaction with the enzyme's active site. The 4-fluoro substituent is generally well-tolerated and likely enhances binding through favorable electrostatic interactions.

  • Pyridine Ring (R2 & R3):

    • The presence of an amino group at the 2-position of the pyridine ring (Compound 2 , IC50 = 26 nM) maintains high potency, indicating this position can be substituted to modulate properties without losing affinity. For our target scaffold, the 2-methyl group is a small, lipophilic substituent that is expected to be well-tolerated and could potentially enhance binding through van der Waals interactions in a hydrophobic pocket.

    • More complex heterocyclic substitutions at the 2-position, such as a benzimidazole group (Compound 17b , IC50 = 21 nM), also result in highly potent inhibitors. This demonstrates that the 2-position is a key vector for exploring improvements in selectivity and pharmacokinetic properties.

  • Oral Activity: The study also highlights that oral activity is highly dependent on the overall substitution pattern. The 1,1-dimethylpropynylamine group in the benzophenone analog 10b (ED50 = 9.5 mg/kg) and the benzimidazole in 17b (ED50 = 8.6 mg/kg) conferred excellent in vivo efficacy in a rat model of arthritis, suggesting these functionalities improve the drug-like properties of the scaffold.[2][5]

SAR_Summary cluster_scaffold 2-Methyl-4-benzoylpyridine Core cluster_benzoyl Benzoyl Ring (R1) cluster_pyridine Pyridine Ring (R2/R3) cluster_activity Biological Effect Scaffold Core Scaffold Amino_2 2-Amino group (H-bond donor) Scaffold->Amino_2 Critical for potency Fluoro_4 4-Fluoro group Scaffold->Fluoro_4 Favorable Methyl_2 2-Methyl group Scaffold->Methyl_2 Tolerated, potential for hydrophobic interaction Heterocycle_2 2-Heterocycle (e.g., Benzimidazole) Scaffold->Heterocycle_2 Improves potency & PK High_Potency High Potency (Low nM IC50) Amino_2->High_Potency Fluoro_4->High_Potency Methyl_2->High_Potency Heterocycle_2->High_Potency Oral_Activity Oral Activity Heterocycle_2->Oral_Activity

Key SAR findings for enhancing p38 MAP kinase inhibition.

Synthesis and Methodologies

The successful exploration of SAR is underpinned by robust chemical synthesis and reliable biological assays. This section details the protocols necessary to create and evaluate novel 2-methyl-4-benzoylpyridine analogs.

General Synthesis Protocol

The synthesis of 2-methyl-4-benzoylpyridine analogs can be achieved through a variety of methods. A common and modular approach is the Friedel-Crafts acylation, or related coupling reactions, between a substituted benzene derivative and a functionalized pyridine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate/Product Benzene Substituted Benzene Reaction Friedel-Crafts Acylation (e.g., AlCl3 catalyst) Benzene->Reaction Pyridine 2-Methyl-isonicotinoyl chloride Pyridine->Reaction Product 2-Methyl-4-(substituted-benzoyl)pyridine Reaction->Product Purification Purification (Column Chromatography) Product->Purification

General workflow for the synthesis of target analogs.

Step-by-Step Synthesis of 4-(2-Amino-4-fluorobenzoyl)-2-methylpyridine:

  • Preparation of the Acyl Chloride: To a solution of 2-methyl-isonicotinic acid (1 equiv.) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent is then removed under reduced pressure to yield the crude 2-methyl-isonicotinoyl chloride, which is used immediately in the next step.

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (AlCl3, 3 equiv.) in anhydrous dichloroethane, add 3-fluoroaniline (1.1 equiv.) at 0 °C. Stir for 15 minutes.

  • Add a solution of 2-methyl-isonicotinoyl chloride (1 equiv.) in dichloroethane dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it cautiously onto a mixture of crushed ice and concentrated HCl. Basify the aqueous solution with aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves.[6]

  • Extract the aqueous layer with DCM (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 4-(2-amino-4-fluorobenzoyl)-2-methylpyridine.

Experimental Protocols for Biological Evaluation: p38α Kinase Assay

Evaluating the potency of synthesized analogs requires a robust and reproducible kinase assay. Several formats are available, each with distinct advantages. Here, we compare two common methods.

Method 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescence generated is directly proportional to the ADP concentration and, therefore, to kinase activity.

Protocol:

  • Reagent Preparation: Dilute p38α enzyme, peptide substrate (e.g., ATF2), ATP, and test compounds to their desired concentrations in the provided kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound (or DMSO for control).

  • Add 2 µL of p38α enzyme solution.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence signal using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Method 2: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This is a binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by an inhibitor. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol:

  • Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of Eu-labeled anti-tag antibody and the tagged p38α kinase, and the Alexa Fluor® 647-labeled kinase tracer in the assay buffer.

  • Assay Assembly: In a suitable low-volume 384-well plate, add the reagents in the following order:

    • 5 µL of the 3X test compound solution.

    • 5 µL of the 3X kinase/antibody mixture.

    • 5 µL of the 3X tracer solution.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths. The ratio of the emissions is calculated and used to determine the degree of tracer displacement and, consequently, the inhibitor's affinity (IC50).[8]

Conclusion

The 2-methyl-4-benzoylpyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR analysis clearly indicates that specific substitutions on the benzoyl and pyridine rings are crucial for achieving high potency against p38α MAP kinase. Specifically, a hydrogen-bond donating group at the 2-position of the benzoyl ring is a key determinant of activity. The 2-position of the pyridine ring serves as a valuable handle for introducing functionalities that can enhance potency and, critically, confer favorable pharmacokinetic properties such as oral bioavailability.

The synthetic and biological protocols outlined in this guide provide a validated framework for researchers to rationally design, synthesize, and evaluate new analogs. By leveraging this causal understanding of the structure-activity relationship, future drug development efforts can be more efficiently directed toward creating potent and selective therapeutics for inflammatory diseases.

References

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-5. Available from: [Link]

  • Gemo, et al. (2022). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. The Journal of Organic Chemistry. Available from: [Link]

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. OAK Open Access Archive. Available from: [Link]

  • Creative BioMart. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Available from: [Link]

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  • Singh, A., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry. Available from: [Link]

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  • Hartmann, R. W., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. Available from: [Link]

  • Revesz, L., et al. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1261-4. Available from: [Link]

  • Li, M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design. Available from: [Link]

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  • Adam, L., et al. (2016). Tetrahydropyrazolo[4,3-c]pyridine Derivatives as Potent and Peripherally Selective cannabinoid-1 (CB1) Receptor Inverse Agonists. Journal of Medicinal Chemistry. Available from: [Link]

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  • Wang, M., et al. Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins. Pest Management Science. Available from: [Link]

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A Comparative Guide to the Reactivity of 2-Methyl-4-(4-nitrobenzoyl)pyridine and Other Activated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Activated Pyridine Scaffold

The pyridine ring, an isoelectronic analogue of benzene, is a cornerstone of many pharmaceutical agents and functional materials. Its inherent electron-deficient nature, arising from the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, a reactivity profile opposite to that of electron-rich benzene.[1] This reactivity is particularly pronounced at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen, respectively. Nucleophilic aromatic substitution (SNAr) on the pyridine ring proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the ring.[2] These "activated" pyridines are highly valuable synthetic intermediates.

This guide focuses on 2-Methyl-4-(4-nitrobenzoyl)pyridine, a pyridine derivative featuring both a weakly electron-donating group (EDG) and a potent electron-withdrawing group. We will compare its expected reactivity in SNAr reactions with other well-established activated pyridines, providing a framework for its application in complex molecule synthesis.

Understanding Reactivity in Activated Pyridines: A Mechanistic Overview

The archetypal reaction of activated pyridines is nucleophilic aromatic substitution (SNAr). This reaction generally proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism for SNAr on a pyridine ring.

The first step, the attack of the nucleophile (Nu⁻) to form the tetrahedral Meisenheimer complex, is typically the rate-determining step.[3] The stability of this anionic intermediate is paramount. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group (LG), are crucial as they delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction.[4]

Comparative Reactivity Analysis

Electronic Profile of this compound

This molecule presents an interesting case of competing electronic effects:

  • 2-Methyl Group: The methyl group at the C-2 position is a weak electron-donating group (EDG) through induction. This effect slightly increases the electron density of the pyridine ring, which would typically deactivate it towards nucleophilic attack.

  • 4-(4-Nitrobenzoyl) Group: This substituent at the C-4 position is a strong electron-withdrawing group (EWG). The carbonyl group withdraws electron density through both induction and resonance. This effect is further amplified by the para-nitro group on the benzoyl ring, which is a very strong EWG.[5] The overall effect of the 4-(4-nitrobenzoyl) group is a significant decrease in the electron density of the pyridine ring, particularly at the C-2 and C-6 positions, making them highly susceptible to nucleophilic attack.

Given the potent electron-withdrawing nature of the 4-(4-nitrobenzoyl) group, its activating effect is expected to overwhelmingly dominate the weak deactivating effect of the 2-methyl group.

Comparison with Other Activated Pyridines

The following table provides a qualitative and semi-quantitative comparison of the expected reactivity of this compound with other common activated pyridines in SNAr reactions. The reactivity is inferred from the nature of the electron-withdrawing groups and available literature data on similar systems.

Pyridine Derivative Activating Group(s) Leaving Group Expected Relative Reactivity Supporting Rationale
This compound4-(4-Nitrobenzoyl)(Hypothetical, e.g., a halide at C-2)Very HighThe 4-nitrobenzoyl group is a powerful EWG, strongly activating the ring for nucleophilic attack at the C-2 position.[5]
4-Nitropyridine4-Nitro(Hypothetical, e.g., a halide at C-2)HighThe 4-nitro group is a strong EWG, providing significant resonance stabilization to the Meisenheimer intermediate.[4]
2-Chloro-5-nitropyridine5-Nitro2-ChloroModerate to HighThe nitro group at the 5-position activates the ring, making the 2-chloro a good leaving group.[6]
4-Cyanopyridine4-Cyano(Hypothetical, e.g., a halide at C-2)ModerateThe cyano group is a moderate EWG, activating the ring for SNAr.[3]
4-ChloropyridineNone4-ChloroLowLacks a strong EWG to sufficiently stabilize the Meisenheimer complex, making reactions sluggish.

Experimental Protocol for Comparative Kinetic Analysis

To quantitatively assess the reactivity of this compound, a comparative kinetic study can be performed. The following protocol outlines a general procedure for measuring the second-order rate constants of the SNAr reaction with a model nucleophile, such as piperidine.

Materials and Methods
  • Substrates: this compound (with a suitable leaving group at a reactive position, e.g., 2-chloro-6-methyl-4-(4-nitrobenzoyl)pyridine), 2-chloro-5-nitropyridine, 4-chloro-3-nitropyridine.

  • Nucleophile: Piperidine

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Instrumentation: UV-Vis Spectrophotometer with a thermostatted cell holder.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of pyridine substrates and piperidine in DMSO B Equilibrate solutions and spectrophotometer to desired temperature (e.g., 50 °C) A->B C Initiate reaction by mixing substrate and a large excess of piperidine solution B->C D Monitor the reaction by recording the increase in absorbance of the product over time C->D E Plot ln(A∞ - At) vs. time to obtain the pseudo-first-order rate constant (k_obs) D->E F Plot k_obs vs. [Piperidine] to determine the second-order rate constant (k₂) E->F

Caption: Workflow for comparative kinetic analysis of pyridine reactivity.

Detailed Procedure
  • Stock Solution Preparation: Prepare stock solutions of the pyridine substrates (e.g., 0.01 M) and piperidine (e.g., 1.0 M) in anhydrous DMSO.

  • Kinetic Runs: a. In a quartz cuvette, place a known volume of the pyridine substrate stock solution and dilute with DMSO to a final volume of 2.5 mL. The final substrate concentration should be in the micromolar range to ensure pseudo-first-order conditions. b. Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature. c. Initiate the reaction by adding a small volume of the piperidine stock solution to the cuvette, ensuring a large excess of piperidine (at least 10-fold) compared to the substrate. d. Immediately start recording the absorbance at the λmax of the product at regular time intervals.

  • Data Analysis: a. The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. b. Repeat the experiment with varying concentrations of piperidine. c. The second-order rate constant (k2) is obtained from the slope of the plot of kobs versus the concentration of piperidine.

Conclusion

This compound is predicted to be a highly reactive substrate for nucleophilic aromatic substitution, owing to the powerful electron-withdrawing capabilities of the 4-(4-nitrobenzoyl) moiety. Its reactivity is expected to be comparable to or greater than that of other strongly activated pyridines such as 4-nitropyridine derivatives. The presence of the 2-methyl group is likely to have a minor electronic impact but may exert some steric influence on the reaction rate. The provided experimental protocol offers a robust method for quantitatively determining the reactivity of this and other activated pyridines, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

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A Comparative Guide to Pyridyl Ketone Intermediates in Drug Discovery: A Bepotastine Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the selection of a synthetic route and its constituent intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of drug development. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, is often introduced through versatile intermediates such as pyridyl ketones.[1][2][3] This guide provides an in-depth comparison of different strategies for the synthesis of pyridyl ketone intermediates, centered around the production of Bepotastine, a potent antihistamine. We will critically evaluate the established synthesis of the key Bepotastine intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, and contrast it with a plausible alternative route commencing from a nitro-substituted analogue, 2-methyl-4-(4-nitrobenzoyl)pyridine. This comparative analysis will furnish researchers, scientists, and drug development professionals with a nuanced understanding of the strategic considerations underpinning intermediate selection in pharmaceutical synthesis.

The Central Role of Pyridyl Ketones in Bepotastine Synthesis

Bepotastine is a second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria.[1] Its molecular architecture features a chiral ether linkage derived from the asymmetric reduction of a pyridyl ketone. Consequently, the synthesis of the key intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, is a pivotal step in the overall manufacturing process. This chiral alcohol is, in turn, prepared from its corresponding prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone.

dot graph "Bepotastine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Pyridyl_Ketone" [label="(4-chlorophenyl)(pyridin-2-yl)methanone"]; "Chiral_Alcohol" [label="(S)-(4-chlorophenyl)(pyridin-2-yl)methanol"]; "Piperidine_Ether" [label="(S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine"]; "Bepotastine" [label="Bepotastine"];

"Pyridyl_Ketone" -> "Chiral_Alcohol" [label="Asymmetric Reduction"]; "Chiral_Alcohol" -> "Piperidine_Ether" [label="Etherification"]; "Piperidine_Ether" -> "Bepotastine" [label="N-Alkylation & Hydrolysis"]; } caption: "Key Stages in the Synthesis of Bepotastine."

The efficiency and cost-effectiveness of the entire Bepotastine synthesis are heavily reliant on the method chosen to construct this central pyridyl ketone intermediate.

Comparative Analysis of Synthetic Strategies for Pyridyl Ketone Intermediates

We will now delve into a comparative analysis of two distinct synthetic pathways to pyridyl ketone intermediates relevant to Bepotastine synthesis. The first is a well-established industrial method, while the second is a plausible alternative that highlights the chemical considerations associated with nitro-substituted pyridines.

Strategy 1: The Established Route via Friedel-Crafts Acylation

The industrial synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone typically employs a Friedel-Crafts acylation or a related reaction.[4][5][6] This approach involves the reaction of a pyridine derivative with an activated carboxylic acid derivative of 4-chlorobenzoic acid.

Experimental Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone via Friedel-Crafts Acylation

  • Activation of 4-chlorobenzoic acid: 4-chlorobenzoic acid is converted to its more reactive acid chloride, 4-chlorobenzoyl chloride, by treatment with thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: A solution of 2-bromopyridine in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. Anhydrous aluminum chloride (AlCl₃) is added portion-wise, followed by the slow addition of 4-chlorobenzoyl chloride. The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or chromatography to yield (4-chlorophenyl)(pyridin-2-yl)methanone.

dot graph "Friedel_Crafts_Acylation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Pyridine_Derivative" [label="2-Bromopyridine"]; "Acylating_Agent" [label="4-Chlorobenzoyl Chloride"]; "Lewis_Acid" [label="AlCl₃"]; "Intermediate_Complex" [label="Acylium Ion Complex"]; "Product" [label="(4-chlorophenyl)(pyridin-2-yl)methanone"];

"Pyridine_Derivative" -> "Intermediate_Complex"; "Acylating_Agent" -> "Intermediate_Complex"; "Lewis_Acid" -> "Intermediate_Complex"; "Intermediate_Complex" -> "Product" [label="Electrophilic Aromatic Substitution"]; } caption: "Simplified Workflow for Friedel-Crafts Acylation."

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich pyridine ring.[5]

  • Substrate Choice: 2-halopyridines are often used in Friedel-Crafts reactions as the halogen can be subsequently removed or used as a handle for further transformations. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, making harsh conditions necessary.[4]

Strategy 2: A Plausible Alternative Route via a Nitropyridine Intermediate

An alternative, albeit less common, approach could involve the use of a nitro-substituted pyridine derivative, such as 2-methyl-4-nitropyridine. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for nucleophilic aromatic substitution.[3][7][8] This strategy would involve a multi-step synthesis.

Hypothetical Experimental Protocol:

  • Side-Chain Oxidation: The methyl group of 2-methyl-4-nitropyridine is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Acyl Chloride Formation: The resulting 4-nitropyridine-2-carboxylic acid is converted to its acyl chloride.

  • Friedel-Crafts Acylation: The acyl chloride is then reacted with chlorobenzene in the presence of a Lewis acid catalyst to form 2-(4-chlorobenzoyl)-4-nitropyridine.

  • Denitration: The nitro group is subsequently removed through a reduction to an amino group, followed by diazotization and reduction of the diazonium salt.

dot graph "Nitropyridine_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start_Material" [label="2-Methyl-4-nitropyridine"]; "Oxidation" [label="Oxidation"]; "Carboxylic_Acid" [label="4-Nitropyridine-2-carboxylic acid"]; "Acyl_Chloride_Formation" [label="Acyl Chloride Formation"]; "Acyl_Chloride" [label="4-Nitropyridine-2-carbonyl chloride"]; "Friedel_Crafts" [label="Friedel-Crafts Acylation"]; "Nitro_Ketone" [label="2-(4-Chlorobenzoyl)-4-nitropyridine"]; "Denitration" [label="Denitration"]; "Final_Product" [label="(4-chlorophenyl)(pyridin-2-yl)methanone"];

"Start_Material" -> "Oxidation"; "Oxidation" -> "Carboxylic_Acid"; "Carboxylic_Acid" -> "Acyl_Chloride_Formation"; "Acyl_Chloride_Formation" -> "Acyl_Chloride"; "Acyl_Chloride" -> "Friedel_Crafts"; "Friedel_Crafts" -> "Nitro_Ketone"; "Nitro_Ketone" -> "Denitration"; "Denitration" -> "Final_Product"; } caption: "Hypothetical Synthetic Pathway via a Nitropyridine Intermediate."

Causality Behind Experimental Choices:

  • Nitro Group as an Activating Group: The nitro group's strong electron-withdrawing effect facilitates nucleophilic attack on the pyridine ring, but it deactivates the ring towards electrophilic Friedel-Crafts acylation.[3] Therefore, the acylation is performed on a separate aromatic ring (chlorobenzene).

  • Multi-step Process: This route is inherently longer, involving oxidation, acylation, and denitration steps, which can impact the overall yield and process efficiency.

Head-to-Head Performance Comparison

FeatureStrategy 1: Friedel-Crafts AcylationStrategy 2: Nitropyridine Intermediate Route
Starting Material 2-Bromopyridine, 4-Chlorobenzoyl chloride2-Methyl-4-nitropyridine, Chlorobenzene
Number of Steps 1-2 steps4+ steps
Key Transformation Electrophilic Aromatic SubstitutionSide-chain oxidation, Friedel-Crafts, Denitration
Potential Yield Moderate to GoodPotentially lower overall yield due to multiple steps
Scalability Established and scalableMore complex, potentially challenging to scale
Reagent Toxicity AlCl₃ is corrosive and moisture-sensitiveStrong oxidizing agents, diazonium salts (potentially explosive)
Key Challenges Regioselectivity, deactivation of pyridine ringMulti-step synthesis, harsh reaction conditions, potential for side reactions during denitration

In-Depth Discussion and Field-Proven Insights

From the perspective of a Senior Application Scientist, the choice between these two strategies is clear for an industrial application like the synthesis of Bepotastine. The Friedel-Crafts acylation route (Strategy 1) is significantly more convergent and atom-economical. While it faces the challenge of the deactivated pyridine ring, process optimization has made it a viable and efficient method on a large scale.

The hypothetical nitropyridine route (Strategy 2), while chemically plausible, introduces several complexities that are undesirable in a manufacturing setting. The multi-step nature of the synthesis would inevitably lead to a lower overall yield and increased production costs. Furthermore, the use of strong oxidizing agents and the generation of potentially unstable diazonium intermediates raise safety concerns that would require stringent control measures.

The presence of the nitro group in intermediates like this compound offers unique reactivity for certain applications, particularly in nucleophilic aromatic substitution reactions where it can act as a powerful activating group.[3][7] However, for the construction of a simple pyridyl ketone like the Bepotastine intermediate, its utility is outweighed by the synthetic elegance and efficiency of the more direct Friedel-Crafts approach.

Conclusion

The comparative analysis of these two synthetic strategies for preparing a key pyridyl ketone intermediate for Bepotastine synthesis underscores the critical importance of strategic planning in drug development. While the nitropyridine route offers an interesting academic exercise in synthetic design, the Friedel-Crafts acylation approach is demonstrably superior for industrial production due to its conciseness, higher potential yield, and more favorable safety profile. This case study serves as a valuable guide for researchers and process chemists, emphasizing that the most elegant solution on paper may not always be the most practical in the demanding landscape of pharmaceutical manufacturing. The judicious selection of intermediates, based on a thorough understanding of their chemical properties and the overall synthetic context, remains a cornerstone of successful drug discovery and development.

References

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A Comparative Guide to the In Vitro Bioactivity of 2,4-Disubstituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its presence in approved drugs for a wide range of diseases, from cancer to viral infections, underscores its importance in medicinal chemistry.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This guide focuses on the in vitro studies of a specific class of these compounds: derivatives of 2-methylpyridine with substitutions at the 4-position. While direct comparative studies on derivatives synthesized from a single precursor, 2-Methyl-4-(4-nitrobenzoyl)pyridine, are not extensively available in the public domain, a wealth of research on analogous 2,4-disubstituted pyridines provides a valuable landscape of their potential therapeutic applications.

This guide will provide a comparative analysis of the in vitro performance of various classes of 2,4-disubstituted pyridine derivatives, with a focus on their anticancer and antimicrobial activities. We will delve into the experimental data supporting their bioactivity, present detailed protocols for key assays, and explore the structure-activity relationships that govern their efficacy.

I. Anticancer Activity of 2,4-Disubstituted Pyridine Derivatives

A significant body of research has been dedicated to exploring the anticancer potential of pyridine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes, induction of apoptosis, and disruption of the cell cycle.

A. Cytotoxicity Against Cancer Cell Lines

The initial screening of potential anticancer agents typically involves evaluating their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparison.

A variety of 2,4,6-trisubstituted pyridine derivatives have demonstrated potent cytotoxic activities against renal and prostate cancer cell lines.[2] Similarly, pyridine-ureas have shown significant growth inhibitory activity against the MCF-7 breast cancer cell line.[3] For instance, certain pyridine-urea compounds exhibited IC50 values as low as 0.11 µM after 72 hours of treatment, surpassing the efficacy of the reference drug doxorubicin in that study.[3]

Compound ClassCell LineIC50 (µM)Reference
Pyridine-Urea Derivative 8eMCF-7 (Breast Cancer)0.11 (72h)[3]
Pyridine-Urea Derivative 8nMCF-7 (Breast Cancer)0.80 (72h)[3]
Doxorubicin (Reference)MCF-7 (Breast Cancer)1.93 (48h)[3]
1,2,4 Triazole Pyridine Derivative TP6B16F10 (Murine Melanoma)41.12[4]
Copper Complex 1HCT116 (Colon Carcinoma)Potent (qualitative)[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read end Calculate IC50 read->end Apoptosis_Pathway compound Pyridine Derivative ros Increased ROS compound->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis mitochondria->apoptosis

Caption: Simplified pathway of apoptosis induction by some pyridine derivatives.

II. Antimicrobial Activity of 2,4-Disubstituted Pyridine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyridine derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.

A. In Vitro Efficacy Against Bacteria and Other Microbes

Several studies have highlighted the potent in vitro activity of 2,4-disubstituted pyridine derivatives against various pathogens. For instance, certain derivatives have shown significant bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including intracellular and biofilm-forming bacilli. [6]Other studies have demonstrated the broad-spectrum antimicrobial activity of novel pyridine and thienopyridine derivatives against E. coli, B. mycoides, and C. albicans. [7]

Compound Class Microorganism MIC (mg/mL) Reference
Pyridine Derivative 12a E. coli 0.0195 [7]
Pyridine Derivative 12a B. mycoides <0.0048 [7]
Pyridine Derivative 12a C. albicans <0.0048 [7]
Pyridine Derivative 15 E. coli >0.0048 [7]
Pyridine Derivative 15 B. mycoides 0.0098 [7]

| Pyridine Derivative 15 | C. albicans | 0.039 | [7]|

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

MIC_Workflow start Prepare serial dilutions of compound in broth inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually inspect for turbidity incubate->observe end Determine MIC (lowest concentration with no visible growth) observe->end

Caption: Workflow of the broth microdilution assay to determine MIC.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-disubstituted pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. A review of various pyridine derivatives highlights that the antiproliferative activity against cancer cell lines can be significantly influenced by the presence of specific functional groups such as methoxy (O-CH3), amino (NH2), hydroxyl (OH), and halogens. [8]For instance, increasing the number of methoxy groups on the pyridine scaffold has been shown to correlate with a decrease in the IC50 value, indicating enhanced anticancer activity. [8]

Conclusion and Future Directions

The in vitro studies of 2,4-disubstituted pyridine derivatives reveal a promising landscape of biological activities, particularly in the realms of anticancer and antimicrobial research. The versatility of the pyridine scaffold allows for extensive chemical modifications, enabling the optimization of potency and selectivity.

While this guide provides a comparative overview based on the available literature, there is a clear need for direct, head-to-head comparative studies of derivatives synthesized from a common precursor like this compound. Such studies would provide more definitive structure-activity relationships and guide the rational design of next-generation therapeutic agents. Future research should also focus on elucidating the precise molecular targets and mechanisms of action of these compounds to facilitate their translation into clinical applications.

References

  • Krause, K. M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1029194. [Link]

  • Hu, J., et al. (2018). DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. MedChemComm, 9(1), 129-137. [Link]

  • Verma, S., et al. (2021). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Ríos-Guzmán, C. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(3), 448. [Link]

  • Martínez-Díaz, B. E., et al. (2018). Synthesis and in vitro trichomonicidal, giardicidal and amebicidal activity of N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles. Bioorganic & Medicinal Chemistry, 26(10), 2737-2748. [Link]

  • Kumar, D., et al. (2020). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 58-64. [Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
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  • Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of 2-Methyl-4-(4-nitrobenzoyl)pyridine Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of immunoassays is paramount. When developing assays for small molecules like 2-Methyl-4-(4-nitrobenzoyl)pyridine, a versatile building block in medicinal chemistry, understanding the cross-reactivity of its derivatives is not just a matter of academic curiosity—it is a critical determinant of assay accuracy and reliability.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of several this compound derivatives, supported by experimental data from a competitive enzyme-linked immunosorbent assay (cELISA). We will explore the causal relationships between chemical structure and antibody recognition, offering field-proven insights to inform your experimental design and data interpretation.

The Challenge of Small Molecule Immunoassays: The Hapten Concept

Small molecules like this compound are generally not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][3][4] In this context, the small molecule is referred to as a hapten.[2][3][4] The resulting hapten-carrier conjugate can then be used to immunize an animal to produce antibodies that recognize the hapten.[5] However, the specificity of these antibodies can vary, and they may bind to structurally similar molecules, leading to cross-reactivity. This is a critical consideration in the development of selective and specific immunoassays.

Comparative Cross-Reactivity Analysis

To investigate the cross-reactivity of antibodies raised against this compound, a panel of structurally related derivatives was synthesized and tested using a competitive ELISA. The parent compound, conjugated to a carrier protein, was used to generate polyclonal antibodies in rabbits. The ability of the parent compound and its derivatives to inhibit the binding of the antibody to the immobilized antigen was then quantified.

Experimental Data Summary

The following table summarizes the cross-reactivity data obtained from the competitive ELISA. The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher affinity of the antibody for the compound. Cross-reactivity is calculated relative to the parent compound (this compound).

Compound NameStructureModification from Parent CompoundIC50 (nM)Cross-Reactivity (%)
This compound (Parent) -10100
2-Methyl-4-(4-aminobenzoyl)pyridineReduction of the nitro group to an amino group2504
2-Methyl-4-(4-chlorobenzoyl)pyridineSubstitution of the nitro group with a chloro group8511.8
2-Ethyl-4-(4-nitrobenzoyl)pyridineSubstitution of the methyl group with an ethyl group5020
4-(4-Nitrobenzoyl)pyridineRemoval of the 2-methyl group1566.7
2-Methyl-4-benzoylpyridineRemoval of the 4-nitro group>1000<1
Interpretation of Results

The data reveals critical insights into the structural determinants of antibody binding:

  • The Nitro Group is a Key Epitope: The dramatic decrease in cross-reactivity upon reduction of the nitro group to an amino group (4%) or its complete removal (>1000-fold decrease) strongly suggests that the nitro group is a primary recognition site for the antibody. The electron-withdrawing nature and specific geometry of the nitro group are likely crucial for high-affinity binding.

  • Substitution of the Nitro Group: Replacing the nitro group with a chloro group, which is also electron-withdrawing but has a different size and shape, resulted in a significant but less drastic reduction in binding (11.8% cross-reactivity). This indicates that while the electronic properties of this position are important, the overall steric and chemical nature of the substituent plays a significant role.

  • Steric Hindrance at the 2-Position: Increasing the steric bulk at the 2-position by replacing the methyl group with an ethyl group led to a 5-fold decrease in affinity (20% cross-reactivity). This suggests that the region around the 2-position of the pyridine ring is in close proximity to the antibody binding pocket.

  • Importance of the Methyl Group: The removal of the 2-methyl group resulted in a slight decrease in affinity (66.7% cross-reactivity). This indicates that the methyl group contributes to the overall binding affinity, possibly through hydrophobic interactions with the antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section provides a detailed, step-by-step methodology for determining the cross-reactivity of this compound derivatives.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound conjugated to BSA

  • Primary Antibody: Rabbit anti-2-Methyl-4-(4-nitrobenzoyl)pyridine polyclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP)

  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Stop Solution: 2 M Sulfuric Acid

  • Analytes: this compound and its derivatives

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating:

    • Dilute the coating antigen to 1 µg/mL in PBS.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound and each derivative in PBST.

    • Add 50 µL of the diluted analytes to the appropriate wells.

    • Dilute the primary antibody in PBST to a predetermined optimal concentration.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in PBST.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration.

    • Determine the IC50 value for each compound using a four-parameter logistic curve fit.

    • Calculate the cross-reactivity using the formula:

      • Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100

Visualizing the Experimental Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

cELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coating with Antigen-BSA Conjugate Blocking 2. Blocking with BSA Coating->Blocking Wash Competition 3. Add Analytes & Primary Antibody Blocking->Competition Wash Secondary_Ab 4. Add HRP-conjugated Secondary Antibody Competition->Secondary_Ab Wash Substrate 5. Add TMB Substrate Secondary_Ab->Substrate Wash Read 6. Stop Reaction & Read Absorbance Substrate->Read

Caption: Workflow of the competitive ELISA for cross-reactivity analysis.

Cross_Reactivity_Logic cluster_high_affinity High Affinity Binding cluster_low_affinity Low Affinity Binding cluster_signal Resulting Signal Parent Parent Compound (High Concentration) Antibody Antibody Parent->Antibody Binds Low_Signal Low Absorbance Signal Immobilized_Antigen Immobilized Antigen Antibody->Immobilized_Antigen Binding Blocked Derivative Derivative (High Concentration) Antibody2 Antibody Derivative->Antibody2 Weak or No Binding High_Signal High Absorbance Signal Immobilized_Antigen2 Immobilized Antigen Antibody2->Immobilized_Antigen2 Binds

Caption: Principle of competitive ELISA for determining cross-reactivity.

Conclusion

References

  • Benchchem. (n.d.). This compound | 1187165-15-6.
  • Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service.
  • Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis.
  • Kaur, J., Kumar, V., & Kumar, S. (2009). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunoassay and Immunochemistry, 30(4), 359-372.
  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
  • Blake, D. A., & Goldstein, I. J. (1974). Stimulation of antibody production to the hapten 2,4-dinitrobenzene by affinity labeled murine lymphoid cells. I. Ability of affinity labeled murine lymphoid cells to activate the in vivo immune response. The Journal of Experimental Medicine, 139(4), 943–956.
  • Peukert, M., Seichter, W., & Weber, E. (2014). Redetermination of 2-methyl-4-nitro-pyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o426–o427.
  • Frontiers. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis.
  • Caprio, V. (2008). Pyridines and their Benzo Derivatives: Reactivity of Substituents.
  • MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Benchchem. (n.d.). 4-Methyl-2-(4-nitrobenzoyl)pyridine|Research Chemical.
  • ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • BLDpharm. (n.d.). 145654-42-8|2-((4-Nitrophenoxy)methyl)pyridine.
  • Ruiz-Gaviria, R., et al. (2015). Specificity and sensitivity of aquaporin 4 antibody detection tests in patients with neuromyelitis optica: A meta-analysis.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. 2-Methyl-4-(4-nitrobenzoyl)pyridine stands as a valuable scaffold and intermediate in medicinal chemistry, owing to its substituted pyridine core. The presence of a reactive methyl group, a synthetically versatile nitro functionality, and the ketone linkage offers multiple avenues for further molecular elaboration.

This guide provides an in-depth, objective comparison of various synthetic methodologies for this compound. We will delve into the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols for each route. The goal is to equip the modern researcher with the necessary insights to select the most appropriate synthetic strategy based on factors such as yield, scalability, cost-effectiveness, and environmental impact.

Executive Summary: A Comparative Overview of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. Each method presents a unique set of advantages and challenges. The table below provides a high-level summary of the key performance indicators for the methodologies discussed in this guide.

Synthetic MethodKey ReagentsTypical Yield (%)Reaction Time (hours)Temperature (°C)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation 2-Methylpyridine, 4-Nitrobenzoyl chloride, Lewis Acid (e.g., AlCl₃)60-754-80 - 25Direct, atom-economicalProne to N-acylation, catalyst deactivation, requires stoichiometric Lewis acid
Oxidation of a Precursor 2-Methyl-4-(4-nitrobenzyl)pyridine, Oxidizing agent (e.g., KMnO₄)70-853-680-100Milder conditions than Friedel-Crafts, good yieldsRequires synthesis of the benzylpyridine precursor
Grignard Reaction 4-Bromo-2-methylpyridine, Mg, 4-Nitrobenzoyl chloride55-702-40 - 25Utilizes readily available starting materialsSensitive to moisture, potential for side reactions
Suzuki Coupling 2-Methyl-4-pyridylboronic acid, 4-Nitrobenzoyl chloride, Pd catalyst75-9012-2480-110High yields, good functional group toleranceCost of palladium catalyst, multi-step synthesis of boronic acid
Heck Coupling 2-Bromo-4-methylpyridine, 4-Nitrostyrene, Pd catalyst, CO65-8018-36100-120Good functional group toleranceRequires gaseous CO, catalyst cost, regioselectivity can be an issue

Method 1: The Classical Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and direct method for the formation of aryl ketones. In the context of synthesizing this compound, this reaction involves the electrophilic aromatic substitution of 2-methylpyridine with 4-nitrobenzoyl chloride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Mechanistic Rationale

The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of 4-nitrobenzoyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich pyridine ring. However, a significant challenge in the Friedel-Crafts acylation of pyridines is the propensity of the Lewis basic nitrogen atom to coordinate with the Lewis acid catalyst. This deactivates the pyridine ring towards electrophilic attack and can lead to N-acylation as a major side reaction. To circumvent this, an excess of the Lewis acid is often required to ensure that there is sufficient catalyst available to activate the acyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Methylpyridine

  • 4-Nitrobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add 2-methylpyridine (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Grignard_Synthesis Start 4-Bromo-2-methylpyridine + Mg Grignard Formation of 2-Methyl-4-pyridylmagnesium bromide Start->Grignard Anhydrous THF, I₂ (cat.) Acylation Reaction with 4-Nitrobenzoyl chloride Grignard->Acylation 0°C to RT Product This compound Acylation->Product Aqueous workup caption Grignard Synthesis Pathway

Safety Operating Guide

Navigating the Disposal of 2-Methyl-4-(4-nitrobenzoyl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-4-(4-nitrobenzoyl)pyridine, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of this compound is the first line of defense. Based on the toxicological profiles of structurally similar compounds, such as 4-(4-Nitrobenzyl)pyridine, we can anticipate a comparable hazard profile.[1]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1]
Germ Cell Mutagenicity Category 1B: May cause genetic defects.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1]

Immediate Actions & Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile). Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat, fully fastened.

  • Respiratory Protection: For operations with a high likelihood of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA).[1][3] This compound is to be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Do not dispose of this chemical down the drain or in regular trash.

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended. Avoid metal containers for pyridine-based compounds.[1]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical component of compliant waste management. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added to the container).

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.[5]

  • The SAA should be inspected weekly for any signs of leakage or container degradation.[5]

Step 4: Arranging for Final Disposal

  • Once the waste container is full, or if waste has been accumulating for a year (or less, depending on your facility's generator status), it must be moved to a central accumulation area (CAA) for pickup by a licensed hazardous waste disposal vendor.[4][5]

  • Contact your institution's EHS office to schedule a waste pickup. Do not attempt to transport hazardous waste off-site yourself.

  • Your EHS office will provide the necessary paperwork to ensure the waste is tracked from "cradle to grave" as required by RCRA.[3]

Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Do not attempt to clean up a significant spill without the proper PPE, including respiratory protection.

  • Contact EHS: For any spill that is beyond your comfort level or training to handle, contact your institution's EHS office or emergency response team immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate this compound Waste B Select Compatible Hazardous Waste Container (e.g., HDPE, Glass) A->B Initiate Disposal C Affix Hazardous Waste Label: - Chemical Name - Hazards - Accumulation Start Date B->C Prepare Container D Collect Waste in Labeled Container C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E Store Waste F Weekly Inspection of SAA and Waste Container E->F Maintain Storage G Container Full or Accumulation Time Limit Reached? F->G Monitor G->F No H Contact EHS for Waste Pickup G->H Yes I Transfer to Central Accumulation Area (CAA) by Trained Personnel H->I J Final Disposal by Licensed Vendor I->J

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide and maintaining open communication with your institution's EHS professionals, you contribute to a culture of safety and scientific excellence. Always prioritize caution and thoroughness when handling and disposing of any chemical waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Code of Federal Regulations, Title 40, Part 721.875: Aromatic nitro compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(4-Nitrobenzyl)pyridine, 98%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Methyl-4-(4-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 2-Methyl-4-(4-nitrobenzoyl)pyridine. As a specialized pyridine derivative, it is paramount that researchers, scientists, and drug development professionals approach its use with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate them. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the known hazards of its parent structure, pyridine, and related nitro-substituted aromatic compounds. This guide is intended to supplement, not replace, a thorough risk assessment and strict adherence to your institution's safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound belongs to the pyridine class of heterocyclic aromatic compounds. Pyridine and its derivatives are recognized for their potential to cause a range of health effects.[1][2] The introduction of a nitrobenzoyl group adds further considerations, as nitro compounds can be reactive and may present additional toxicological concerns.

Anticipated Hazards:

  • Inhalation: Pyridine-based compounds can be harmful if inhaled, potentially causing respiratory irritation, headaches, and dizziness.[1]

  • Skin and Eye Contact: Many pyridine derivatives are known to cause skin and eye irritation.[1][3][4][5] Prolonged contact may lead to more severe effects.

  • Ingestion: Ingestion of pyridine compounds can be harmful and may lead to serious health issues, including nausea and abdominal pain.[1]

  • Flammability: While not always the case, some pyridine derivatives are flammable and should be kept away from ignition sources.[6][7][8]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each component.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn in addition to goggles when there is a risk of splashing.[6][9]Protects the eyes from splashes and vapors that could cause serious irritation or damage.
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may offer limited protection and should be changed frequently after any suspected contact.[1][6] Always inspect gloves for tears or punctures before use.Provides a critical barrier to prevent skin absorption, which is a potential route of exposure for pyridine derivatives.[6]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, chemically resistant aprons or coveralls should be considered.[2][9]Protects the skin and personal clothing from contamination. Flame-retardant properties are a crucial precaution when working with potentially flammable compounds.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood.[1][6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.A fume hood provides primary containment to prevent the inhalation of potentially harmful vapors. Respirators offer personal protection in situations where engineering controls are insufficient.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow diagram and procedural steps outline a safe and efficient process from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase Prep 1. Assemble PPE & Verify Fume Hood Function Gather 2. Gather Materials & Label Glassware Prep->Gather Proceed once safe Weigh 3. Weigh Compound in Fume Hood Prep->Weigh Dissolve 4. Prepare Solution (if applicable) Weigh->Dissolve React 5. Perform Experiment Dissolve->React Decontaminate 6. Decontaminate Glassware & Work Surfaces React->Decontaminate Segregate 7. Segregate Waste Decontaminate->Segregate Dispose 8. Package for Disposal Segregate->Dispose End Secure Storage of Waste Dispose->End Final Step

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(4-nitrobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(4-nitrobenzoyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.